molecular formula C20H25FN2O5S B11930422 BR351

BR351

Cat. No.: B11930422
M. Wt: 424.5 g/mol
InChI Key: NSDMBIOAMTZMED-LJQANCHMSA-N
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Description

BR351 is a useful research compound. Its molecular formula is C20H25FN2O5S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H25FN2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide

InChI

InChI=1S/C20H25FN2O5S/c1-15(2)19(20(24)22-25)23(14-16-6-4-3-5-7-16)29(26,27)18-10-8-17(9-11-18)28-13-12-21/h3-11,15,19,25H,12-14H2,1-2H3,(H,22,24)/t19-/m1/s1

InChI Key

NSDMBIOAMTZMED-LJQANCHMSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCCF

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCCF

Origin of Product

United States

Foundational & Exploratory

In Vitro Metabolic Stability of BR351: A Comprehensive Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro metabolic stability of the novel compound BR351 across various human cell lines and liver microsomes. The stability of a drug candidate is a critical parameter in early drug discovery, influencing its pharmacokinetic profile and overall therapeutic efficacy.[1][2] This document outlines the experimental methodologies employed, presents a comprehensive summary of the quantitative stability data, and illustrates the key experimental workflows and a putative signaling pathway impacted by this compound.

Quantitative Stability Assessment of this compound

The metabolic stability of this compound was evaluated in human liver microsomes and a panel of cancer cell lines to assess its susceptibility to phase I and phase II metabolism.[2][3] The disappearance of the parent compound was monitored over time to determine its half-life (t½) and intrinsic clearance (Clint).[4][5][6]

Stability in Human Liver Microsomes

Human liver microsomes serve as a primary in vitro model to investigate cytochrome P450 (CYP)-mediated metabolism, a major route of elimination for many drugs.[2][5]

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) 0, 5, 15, 30, 45, 60
This compound Concentration (µM) 1.0
Microsomal Protein (mg/mL) 0.5
Half-Life (t½, min) 28.5
Intrinsic Clearance (Clint, µL/min/mg) 24.3
Stability in Various Human Cancer Cell Lines

To understand the metabolic profile of this compound in the context of different cellular environments, its stability was assessed in cell lines derived from various cancer types.[7][8][9] This provides insights into potential tissue-specific metabolism and can help in selecting appropriate cell lines for further efficacy studies.[8][9]

Table 2: Metabolic Stability of this compound in Selected Human Cancer Cell Lines

Cell LineCancer TypeHalf-Life (t½, min)% Parent Remaining at 60 min
HepG2 Hepatocellular Carcinoma45.235.8
MCF-7 Breast Adenocarcinoma88.162.5
A549 Lung Carcinoma> 12085.1
Panc-1 Pancreatic Carcinoma105.775.3

Experimental Protocols

Detailed methodologies are provided below for the key experiments conducted to determine the in vitro stability of this compound.

Metabolic Stability in Human Liver Microsomes

This protocol outlines the procedure for assessing the phase I metabolic stability of this compound using pooled human liver microsomes.[4][5]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with internal standard (IS)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare a 1 µM working solution of this compound in 100 mM potassium phosphate buffer.

  • In a 96-well plate, add the this compound working solution to the wells.

  • Add human liver microsomes to a final concentration of 0.5 mg/mL.[5]

  • Pre-incubate the plate at 37°C for 5 minutes.[10]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[4][5]

  • Incubate the plate at 37°C with constant shaking.

  • At specified time points (0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[4][10]

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining this compound.[4]

  • Calculate the half-life (t½) and intrinsic clearance (Clint) from the disappearance of this compound over time.

Metabolic Stability in Adherent Cell Lines

This protocol describes the determination of this compound stability in cultured cancer cell lines.

Materials:

  • HepG2, MCF-7, A549, and Panc-1 cells

  • Appropriate cell culture medium for each cell line

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with internal standard (IS)

  • 24-well cell culture plates

Procedure:

  • Seed cells in 24-well plates and culture until they reach approximately 80-90% confluency.

  • Prepare a 1 µM working solution of this compound in the respective cell culture medium.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the this compound-containing medium to each well.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • At designated time points (e.g., 0, 30, 60, 120 minutes), collect both the medium and the cells.

  • To the collected samples, add 2 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins and lyse the cells.

  • Centrifuge the samples to remove cell debris and precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of this compound.

  • Calculate the percentage of the parent compound remaining at each time point.

Visualizations: Workflows and Signaling Pathways

Visual representations of the experimental workflow and a hypothetical signaling pathway influenced by this compound are provided below using Graphviz.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_this compound Prepare 1 µM this compound pre_incubate Pre-incubate at 37°C (5 min) prep_this compound->pre_incubate prep_microsomes Prepare Microsomes (0.5 mg/mL) prep_microsomes->pre_incubate initiate_reaction Add NADPH to Initiate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate time_points Time Points (0-60 min) incubate->time_points quench Quench with ACN + IS time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & Clint analyze->calculate

Caption: Workflow for this compound stability assay in human liver microsomes.

G cluster_cell Cell Culture cluster_treatment Treatment cluster_harvest Harvesting cluster_analysis Analysis seed_cells Seed Cells in 24-well Plate cell_growth Culture to 80-90% Confluency seed_cells->cell_growth add_this compound Add this compound to Cells cell_growth->add_this compound prep_this compound Prepare 1 µM this compound in Medium prep_this compound->add_this compound time_points Harvest at Time Points add_this compound->time_points lyse_cells Lyse with ACN + IS time_points->lyse_cells centrifuge Centrifuge lyse_cells->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate % Remaining analyze->calculate

Caption: Experimental workflow for this compound stability in adherent cell lines.

G This compound This compound EGFR EGFR This compound->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Caption: Putative signaling pathway inhibited by this compound.

References

No Publicly Available Data on "BR351" for Target Identification and Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for information on a compound designated BR351, no specific drug, chemical entity, or research molecule with this identifier could be located in publicly accessible scientific literature, databases, or other resources. Therefore, the creation of an in-depth technical guide on its target identification and validation is not possible at this time.

The initial investigation sought to uncover the mechanism of action, biological targets, and associated experimental data for "this compound". However, searches for "this compound target identification," "this compound mechanism of action," "this compound drug," and "this compound compound" did not yield any relevant information. The search results were broad, covering general methodologies in drug discovery, such as novel screening platforms and computational approaches for target identification, rather than specifics related to this compound.

This lack of information prevents the fulfillment of the core requirements of the request, which included:

  • Quantitative Data Presentation: Without any identified studies, there is no data to summarize in tabular format.

  • Detailed Experimental Protocols: The absence of published research means there are no specific experimental methodologies to detail.

  • Visualization of Signaling Pathways and Workflows: Without a known target or mechanism of action, no relevant diagrams can be generated.

It is possible that "this compound" is an internal project code within a private research organization that has not been disclosed publicly. It could also be a very new compound for which research has not yet been published, or the identifier may be incorrect.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the identifier is accurate and has been disclosed in a public forum, such as a scientific journal, patent application, or conference proceeding. Without such a primary source, a detailed technical guide cannot be constructed.

BR351: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR351 is the internal designation for the compound (3-Bromoanilino)methanesulfinic acid. This molecule holds potential as a building block in the synthesis of novel pharmaceutical agents and other fine chemicals. The introduction of a bromine atom and a sulfinic acid moiety to an aniline scaffold presents a unique combination of functional groups for further chemical elaboration. Bromoaniline derivatives are known intermediates in the synthesis of a variety of bioactive compounds, including those with applications in oncology and infectious diseases.[1] This technical guide provides a comprehensive overview of a proposed synthesis and purification methodology for this compound, based on established chemical principles for analogous structures.

Core Synthesis and Purification

The synthesis of (3-Bromoanilino)methanesulfinic acid (this compound) is proposed via the reaction of 3-bromoaniline with sodium hydroxymethanesulfinate, commonly known as Rongalite.[2][3] This reaction provides a straightforward and efficient route to the desired product. The purification can be achieved through recrystallization.

Experimental Protocols

Synthesis of (3-Bromoanilino)methanesulfinic acid (this compound)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromoaniline (10.0 g, 58.1 mmol) and 100 mL of deionized water.

  • Addition of Rongalite: While stirring the suspension, add sodium hydroxymethanesulfinate (Rongalite) (9.0 g, 58.4 mmol) in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) and maintain reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with two portions of 20 mL of cold deionized water.

Purification of (3-Bromoanilino)methanesulfinic acid (this compound) by Recrystallization

  • Dissolution: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot deionized water (approximately 200-300 mL) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture gently for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 50°C to a constant weight.

Data Presentation

Table 1: Reactant and Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount
3-BromoanilineC₆H₆BrN172.0258.110.0 g
Sodium Hydroxymethanesulfinate (Rongalite)CH₃NaO₃S154.1058.49.0 g
(3-Bromoanilino)methanesulfinic acid (this compound)C₇H₈BrNO₂S250.11--

Table 2: Synthesis and Purification Parameters

ParameterValue
Synthesis
SolventDeionized Water
Reaction Temperature100°C (Reflux)
Reaction Time4 hours
Purification
MethodRecrystallization
SolventDeionized Water
Expected Yield70-80%
Expected AppearanceWhite to off-white crystalline solid
Expected Melting Point>200°C (with decomposition)

Logical Workflow and Diagrams

As no specific signaling pathway for this compound has been identified in the literature, the following diagram illustrates the experimental workflow for its synthesis and purification.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 3-Bromoaniline + Rongalite in Water reflux Reflux at 100°C for 4 hours start->reflux Heat cool_precipitate Cool to Room Temp & Precipitate Crude Product reflux->cool_precipitate filter_crude Vacuum Filter Crude Product cool_precipitate->filter_crude Isolate recrystallize Recrystallize from Hot Water filter_crude->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry in Vacuum Oven filter_pure->dry end This compound (Pure Crystalline Solid) dry->end Final Product

References

BR351: A Technical Guide on its Impact on Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR351 is a brain-penetrant, broad-spectrum matrix metalloproteinase (MMP) inhibitor with notable affinity for MMP-2, MMP-8, MMP-9, and MMP-13.[1][2] While initially investigated as a potential PET radiotracer for imaging MMP activity, its rapid metabolism and low tumor uptake in preclinical models have limited its utility in that specific application.[2] However, its inhibitory action on key MMPs suggests potential therapeutic applications in diseases where these enzymes are dysregulated, such as cancer. This technical guide provides an in-depth overview of the known biological pathways likely to be affected by this compound, based on its inhibitory profile against these critical matrix metalloproteinases.

Disclaimer: The scientific literature on the direct effects of this compound on intracellular signaling pathways is limited. Therefore, this document extrapolates the potential impact of this compound based on the well-established roles of its primary targets, MMP-2 and MMP-9, in cellular signaling. The experimental protocols provided are generalized methods for assessing the effects of MMP inhibitors.

Quantitative Data

The inhibitory activity of this compound against a panel of matrix metalloproteinases has been quantified, with the following IC50 values reported:

Target MMPIC50 (nM)
MMP-24
MMP-82
MMP-911
MMP-1350

Known Biological Pathways Affected by MMP-2 and MMP-9 Inhibition

MMP-2 and MMP-9 are key enzymes involved in the degradation of the extracellular matrix (ECM), a critical process in both normal physiology and pathological conditions such as tumor invasion and metastasis.[3][4] Beyond their direct proteolytic activity on ECM components, MMP-2 and MMP-9 can modulate cellular behavior by influencing several key signaling pathways. Inhibition of these MMPs by a broad-spectrum inhibitor like this compound is therefore expected to have significant downstream effects on these pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. MMP-2 and MMP-9 can influence MAPK signaling through various mechanisms:

  • Release of Growth Factors: By degrading the ECM, MMPs can release sequestered growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), which can then bind to their receptors and activate the MAPK pathway.[4][5]

  • Integrin Signaling: MMPs can cleave ECM proteins to expose cryptic sites that modulate integrin signaling, which in turn can activate the MAPK cascade.[5]

  • Direct Receptor Activation: Some MMPs can directly cleave and activate receptor tyrosine kinases (RTKs), which are upstream activators of the MAPK pathway.[6]

Inhibition of MMP-2 and MMP-9 by this compound would be expected to attenuate these activating signals, leading to a downregulation of the MAPK pathway and a subsequent decrease in cell proliferation and survival.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound MMP2_9 MMP-2 / MMP-9 This compound->MMP2_9 Inhibits ECM ECM MMP2_9->ECM Degrades GrowthFactors Growth Factors (e.g., VEGF, TGF-β) ECM->GrowthFactors Releases RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Activates Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Invasion TranscriptionFactors->CellProliferation

MAPK Signaling Pathway Inhibition by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. MMP-2 and MMP-9 can activate this pathway through similar mechanisms as the MAPK pathway, primarily through the release of growth factors and modulation of integrin signaling.[7][8] Inhibition of MMP-2 and MMP-9 by this compound would likely lead to a reduction in PI3K/Akt signaling, thereby promoting apoptosis and inhibiting cell growth.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound MMP2_9 MMP-2 / MMP-9 This compound->MMP2_9 Inhibits ECM ECM MMP2_9->ECM Degrades GrowthFactors Growth Factors ECM->GrowthFactors Releases Receptor Receptor GrowthFactors->Receptor Activates PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival

PI3K/Akt Signaling Pathway Inhibition by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. MMP-9 expression itself is often regulated by NF-κB.[9] Furthermore, MMPs can contribute to the activation of the NF-κB pathway through the processing of cytokines and their receptors.[7] By inhibiting MMPs, this compound could potentially disrupt this pro-inflammatory and pro-survival signaling loop.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound MMP9 MMP-9 This compound->MMP9 Inhibits Cytokines Pro-inflammatory Cytokines MMP9->Cytokines Processes Receptor Receptor Cytokines->Receptor Activates IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Gene Transcription (Inflammation, Survival) NFkB->GeneTranscription Activates

NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments to assess the impact of MMP inhibitors like this compound on the signaling pathways described above.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for the detection of total and phosphorylated proteins in key signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB).

a. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, p65, IκBα) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Cell Migration and Invasion Assays (Transwell Assay)

These assays are used to assess the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix (invasion).

a. Migration Assay:

  • Seed cells in the upper chamber of a Transwell insert with a porous membrane in serum-free medium.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add different concentrations of this compound to both the upper and lower chambers.

  • Incubate for a period that allows for cell migration (e.g., 24 hours).

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several microscopic fields.

b. Invasion Assay:

  • The protocol is similar to the migration assay, but the Transwell insert is pre-coated with a layer of Matrigel or a similar basement membrane extract.

Conclusion

This compound, as a broad-spectrum inhibitor of MMP-2 and MMP-9, holds the potential to significantly impact key signaling pathways that drive cancer progression, including the MAPK, PI3K/Akt, and NF-κB pathways. While direct experimental evidence for this compound's effects on these pathways is currently lacking, the well-established roles of its target enzymes provide a strong rationale for its investigation as a therapeutic agent in oncology and other diseases characterized by MMP dysregulation. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise molecular mechanisms of this compound and to validate its therapeutic potential. Further studies are warranted to explore the full spectrum of biological activities of this compound.

References

BR351 safety and toxicity profile in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical safety and toxicity information for BR351. Data on this compound is limited in the public domain. Therefore, information from its parent compound, allopregnanolone, is included to provide a broader context for its potential safety profile. This document is intended for informational purposes for research and drug development professionals and is not a substitute for comprehensive regulatory safety assessments.

Introduction

This compound, a synthetic O-allyl analog of allopregnanolone, is a neuroactive steroid being investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders. As with any novel therapeutic candidate, a thorough understanding of its preclinical safety and toxicity profile is paramount for guiding further development and ensuring potential clinical safety. This technical guide provides a consolidated overview of the available preclinical data on this compound and its parent compound, allopregnanolone, with a focus on key safety and toxicity endpoints.

General Toxicity Profile

Based on the available Material Safety Data Sheet (MSDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed).

  • Aquatic Toxicity: Acute Category 1 and Chronic Category 1 (Very toxic to aquatic life with long-lasting effects).

This initial classification suggests that while this compound may have moderate acute oral toxicity, its primary hazard from a chemical handling and environmental perspective is its high toxicity to aquatic organisms.

Quantitative Toxicity Data

Detailed quantitative preclinical toxicology data for this compound is not extensively available in the public literature. The following table summarizes the available information and includes data for the parent compound, allopregnanolone, to provide context.

Test Article Study Type Species Route of Administration Key Findings Citation
This compoundHazard Classification-OralAcute Toxicity, Category 4 (Harmful if swallowed)[1]
This compoundHazard Classification--Aquatic Toxicity, Acute Category 1, Chronic Category 1[1]
AllopregnanoloneSedation AssessmentRat (female)IntravenousNOAEL: 0.5 mg/kg; MTD: 2 mg/kg[2]

NOAEL: No Observable Adverse Effect Level MTD: Maximum Tolerated Dose

Experimental Protocols

Detailed experimental protocols for the preclinical safety assessment of this compound are not publicly available. However, standard methodologies for key toxicology studies that would be required for regulatory submission are described below.

Acute Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance after a single administration.

Methodology:

  • Animal Species: Typically conducted in two mammalian species (e.g., rat and mouse).

  • Groups: Animals are divided into several groups, including a control group (vehicle only) and at least three dose groups of the test article.

  • Administration: The test article is administered via the intended clinical route (e.g., oral, intravenous, intraperitoneal).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Repeat-Dose Toxicity Study

Objective: To evaluate the toxic effects of a substance after repeated administration over a defined period (e.g., 28 or 90 days).

Methodology:

  • Animal Species: Conducted in at least two species, one rodent and one non-rodent.

  • Groups: Multiple dose groups and a control group. A recovery group may be included to assess the reversibility of any toxic effects.

  • Administration: Daily administration of the test article for the duration of the study.

  • Monitoring: Includes regular monitoring of clinical signs, body weight, food/water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and toxicokinetics.

  • Pathology: At the end of the study, a full necropsy is performed, with organ weights recorded and a comprehensive set of tissues collected for histopathological examination.

Genotoxicity Assays

Objective: To assess the potential of a substance to cause damage to genetic material.

Standard Battery:

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Principle: Uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. The assay measures the ability of the test article to induce reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

    • Procedure: The bacterial strains are exposed to the test article at various concentrations, with and without a metabolic activation system (S9 mix). The number of revertant colonies is then counted.

  • In Vitro Mammalian Cell Cytogenetic Assay (e.g., Chromosomal Aberration Test): Assesses the ability of a test article to induce structural chromosomal damage in cultured mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test: Evaluates chromosomal damage or damage to the mitotic apparatus in erythroblasts of treated animals (usually rodents) by measuring the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood.

Safety Pharmacology

Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Core Battery:

  • Central Nervous System (CNS): Evaluation of effects on behavior, motor activity, coordination, and body temperature (e.g., using a Functional Observational Battery or Irwin test).

  • Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained animal model (e.g., telemetered dogs or non-human primates). An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.

  • Respiratory System: Evaluation of effects on respiratory rate, tidal volume, and minute volume.

Signaling Pathways and Mechanism of Action

This compound is an analog of allopregnanolone, a known positive allosteric modulator of the GABA-A receptor. Therefore, its primary mechanism of action is expected to involve the enhancement of GABAergic neurotransmission. The following diagram illustrates this proposed pathway.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor GABA->GABAA_R Binds This compound This compound This compound->GABAA_R Allosteric Modulation Cl_channel Chloride Ion Channel (Open) GABAA_R->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx

Proposed mechanism of action for this compound at the GABA-A receptor.

Experimental Workflow for Preclinical Safety Assessment

The following diagram outlines a typical workflow for the preclinical safety and toxicity assessment of a novel therapeutic candidate like this compound.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo cluster_decision Decision Point ames Ames Test acute_tox Acute Toxicity (LD50) ames->acute_tox chromo_ab Chromosomal Aberration chromo_ab->acute_tox hERG hERG Assay safety_pharm Safety Pharmacology hERG->safety_pharm repeat_dose Repeat-Dose Toxicity acute_tox->repeat_dose go_nogo Go/No-Go for Clinical Trials repeat_dose->go_nogo safety_pharm->go_nogo reproductive_tox Reproductive Toxicity reproductive_tox->go_nogo carcinogenicity Carcinogenicity carcinogenicity->go_nogo

A generalized workflow for preclinical safety and toxicity studies.

Conclusion

The available data on the preclinical safety and toxicity of this compound is currently limited. The primary information points to moderate acute oral toxicity and significant aquatic toxicity. As a neuroactive steroid analog of allopregnanolone, a key safety consideration will be its effects on the central nervous system, particularly sedation, which has been characterized for the parent compound. A comprehensive preclinical safety evaluation, following standard regulatory guidelines, will be necessary to fully characterize the risk profile of this compound and to support its potential advancement into clinical development. This would include a full battery of genotoxicity assays, repeat-dose toxicity studies in both rodent and non-rodent species, and a core battery of safety pharmacology studies. Researchers and drug developers should proceed with caution, taking into account the known hazards and the gaps in the current safety database.

References

In-Depth Technical Guide to CPX-351 (Vyxeos)

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of the Discovery, Preclinical and Clinical Development, and Mechanism of Action of a Novel Liposomal Formulation of Daunorubicin and Cytarabine.

Introduction

CPX-351, marketed under the brand name Vyxeos, represents a significant advancement in the treatment of certain high-risk forms of acute myeloid leukemia (AML). It is a liposomal co-formulation of the chemotherapeutic agents daunorubicin and cytarabine at a synergistic 5:1 molar ratio. This in-depth guide provides a comprehensive overview of the discovery, history, mechanism of action, and the preclinical and clinical studies that have defined the role of CPX-351 in the management of AML. This document is intended for researchers, scientists, and drug development professionals.

Discovery and History

The development of CPX-351 was driven by the long-standing challenge of improving upon the standard "7+3" induction regimen for AML, which consists of seven days of continuous infusion cytarabine and three days of an anthracycline, such as daunorubicin. While this regimen can be effective, outcomes for patients with high-risk secondary AML, including therapy-related AML (t-AML) and AML with myelodysplasia-related changes (AML-MRC), have remained poor.

The core innovation behind CPX-351 is the application of the CombiPlex® drug development platform. This technology enables the ratiometric delivery of multiple drugs in a single formulation to optimize their synergistic effects. Preclinical studies identified a 5:1 molar ratio of cytarabine to daunorubicin as maximally synergistic in leukemia cell lines.[1][2] To maintain this synergistic ratio in vivo, a liposomal delivery system was engineered.

The liposomes in CPX-351 are composed of a lipid bilayer of distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol in a 7:2:1 molar ratio.[3][4] This formulation is designed to be stable in circulation and to preferentially target the bone marrow, where it is taken up by leukemia cells.[4]

CPX-351 received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) and was later approved for the treatment of adults with newly diagnosed t-AML or AML-MRC.

Mechanism of Action

The therapeutic effect of CPX-351 is a result of the combined actions of its two active components, daunorubicin and cytarabine, delivered in a manner that maximizes their anti-leukemic activity.

  • Daunorubicin: An anthracycline antibiotic, daunorubicin intercalates into DNA and inhibits the action of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death).[5][6][7]

  • Cytarabine: A pyrimidine analog, cytarabine is a cell cycle-specific antimetabolite. It is converted intracellularly to its active triphosphate form, Ara-CTP, which competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[5][6][8]

The liposomal formulation of CPX-351 offers several key advantages over the co-administration of the free drugs:

  • Maintained Synergistic Ratio: The liposome protects the encapsulated drugs from premature metabolism and clearance, thereby maintaining the synergistic 5:1 molar ratio for an extended period in the plasma and bone marrow.[4]

  • Preferential Uptake by Leukemia Cells: The liposomes are preferentially taken up by leukemia cells in the bone marrow compared to normal hematopoietic cells.[9] This targeted delivery is thought to enhance efficacy while potentially reducing off-target toxicity.

  • Intracellular Drug Release: Following uptake by leukemia cells, the liposomes are trafficked to endosomes and lysosomes, where the acidic environment facilitates the release of daunorubicin and cytarabine, allowing them to exert their cytotoxic effects.

Signaling Pathway of Daunorubicin and Cytarabine

The combined action of daunorubicin and cytarabine in CPX-351 ultimately leads to overwhelming DNA damage and the induction of apoptosis in AML cells. The signaling cascade involves the activation of DNA damage response pathways and the intrinsic apoptotic pathway.

G Simplified Signaling Pathway of Daunorubicin and Cytarabine in AML CPX351 CPX-351 (Liposomal Daunorubicin & Cytarabine) Daunorubicin Daunorubicin CPX351->Daunorubicin Intracellular Release Cytarabine Cytarabine CPX351->Cytarabine Intracellular Release TopoisomeraseII Topoisomerase II Daunorubicin->TopoisomeraseII Inhibition DNAPolymerase DNA Polymerase Cytarabine->DNAPolymerase Inhibition DNADamage DNA Double-Strand Breaks & S-Phase Arrest TopoisomeraseII->DNADamage DNAPolymerase->DNADamage DDR DNA Damage Response (ATM/ATR, p53) DNADamage->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Induction Bcl2 Bcl-2 Family (Bax/Bak activation) DDR->Bcl2 CellDeath Leukemic Cell Death Apoptosis->CellDeath Caspases Caspase Cascade Bcl2->Caspases Activation Caspases->CellDeath Execution

Caption: Simplified signaling pathway of daunorubicin and cytarabine.

Quantitative Data Summary

The efficacy and safety of CPX-351 have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Efficacy of CPX-351 in a Xenograft Model of Acute Lymphoblastic Leukemia[10][11][12]
Xenograft ModelTreatment GroupMedian Event-Free Survival (Days)Response
ALL-17Control17.5-
CPX-351 (5 units/kg)68.0Complete Response
ALL-19Control18.0-
CPX-351 (5 units/kg)75.0Complete Response
T-ALL-1Control16.0-
CPX-351 (5 units/kg)35.5Partial Response
Table 2: Key Efficacy Results from the Pivotal Phase III Trial in Older Adults with High-Risk/Secondary AML[1][13]
EndpointCPX-351 (n=153)7+3 Regimen (n=156)Hazard Ratio (95% CI) / p-value
Median Overall Survival9.56 months5.95 months0.69 (0.52, 0.90); p=0.003
Overall Remission Rate (CR + CRi)47.7%33.3%p=0.016
60-Day Mortality13.7%21.2%p=0.097

CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery

Experimental Protocols

This section provides an overview of the methodologies used in key studies of CPX-351.

In Vitro Synergy Assessment

The synergistic interaction between cytarabine and daunorubicin was quantified using the Chou-Talalay method, which is based on the median-effect principle.

Protocol:

  • Cell Culture: Murine P388 leukemia cells were cultured in appropriate media and conditions.[1]

  • Drug Preparation: Stock solutions of cytarabine and daunorubicin were prepared and serially diluted to a range of concentrations.

  • Drug Combination: The drugs were combined at fixed molar ratios (e.g., 1:1, 5:1, 10:1).

  • Cell Treatment: Leukemia cells were seeded in microplates and treated with single agents or the drug combinations for a defined period (e.g., 72 hours).

  • Viability Assay: Cell viability was assessed using a standard method, such as the MTT or MTS assay, to determine the fraction of cells affected by the treatments.

  • Data Analysis: The dose-effect data were analyzed using the CompuSyn software to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Preclinical Xenograft Model of Leukemia

The in vivo efficacy of CPX-351 was evaluated in immunodeficient mice bearing human leukemia xenografts.

Protocol:

  • Animal Model: Female NOD/SCID mice were used for these studies.[10]

  • Cell Line and Implantation: Human leukemia cell lines (e.g., ALL-17, ALL-19, T-ALL-1) were injected intravenously into the mice to establish the xenograft model.[10][11][12]

  • Treatment Groups: Mice were randomized into control (vehicle) and treatment groups.

  • Drug Administration: CPX-351 was administered intravenously via the tail vein at a specified dose and schedule (e.g., 5 units/kg on days 1, 3, and 5).[10]

  • Monitoring: The health of the mice was monitored daily, and disease progression was assessed by monitoring for signs of leukemia and by measuring tumor burden (e.g., through bioluminescent imaging if using luciferase-expressing cell lines).

  • Endpoints: The primary endpoint was event-free survival, defined as the time from treatment initiation to the development of a defined endpoint (e.g., significant weight loss, hind-limb paralysis, or a predetermined tumor burden).

Pivotal Phase III Clinical Trial Protocol (NCT01696084)

This was a randomized, open-label, multicenter trial comparing the efficacy and safety of CPX-351 with the standard 7+3 regimen in older adults with newly diagnosed high-risk/secondary AML.

Protocol:

  • Patient Population: Patients aged 60-75 years with newly diagnosed t-AML or AML-MRC were eligible.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either CPX-351 or the 7+3 regimen.

  • Treatment Arms:

    • CPX-351 Arm: Induction therapy consisted of CPX-351 at a dose of 100 units/m² (44 mg/m² daunorubicin and 100 mg/m² cytarabine) administered as a 90-minute intravenous infusion on days 1, 3, and 5. Consolidation therapy for patients achieving remission consisted of CPX-351 at a dose of 65 units/m² (29 mg/m² daunorubicin and 65 mg/m² cytarabine) on days 1 and 3.[7][13]

    • 7+3 Arm: Induction therapy consisted of a continuous intravenous infusion of cytarabine at 100 mg/m²/day for 7 days, with daunorubicin at 60 mg/m² on days 1, 2, and 3. Consolidation therapy consisted of a 5-day continuous infusion of cytarabine with 2 days of daunorubicin.[13]

  • Assessments: Bone marrow aspirates and biopsies were performed at screening and at the time of response assessment. Safety was monitored throughout the study.

  • Endpoints: The primary endpoint was overall survival. Secondary endpoints included event-free survival, remission rates, and safety.

Mandatory Visualizations

Experimental Workflow: Preclinical Xenograft Study

G Workflow for Preclinical Xenograft Efficacy Study of CPX-351 AnimalModel Select Animal Model (e.g., NOD/SCID Mice) CellImplantation Intravenous Implantation of Human Leukemia Cells AnimalModel->CellImplantation Randomization Randomize Mice into Treatment Groups CellImplantation->Randomization Treatment Administer CPX-351 or Vehicle (Intravenous) Randomization->Treatment Monitoring Daily Monitoring of Animal Health & Tumor Burden Treatment->Monitoring Endpoint Assess Primary Endpoint (Event-Free Survival) Monitoring->Endpoint G Logical Progression of CPX-351 Development UnmetNeed Unmet Need in High-Risk AML SynergyScreening In Vitro Synergy Screening (Cytarabine & Daunorubicin) UnmetNeed->SynergyScreening RatioIdentification Identification of 5:1 Synergistic Molar Ratio SynergyScreening->RatioIdentification LiposomalFormulation Development of Liposomal Formulation (CombiPlex®) RatioIdentification->LiposomalFormulation PreclinicalTesting Preclinical Efficacy & Safety (In Vitro & In Vivo) LiposomalFormulation->PreclinicalTesting ClinicalTrials Phase I, II, & III Clinical Trials PreclinicalTesting->ClinicalTrials RegulatoryApproval FDA Approval for t-AML and AML-MRC ClinicalTrials->RegulatoryApproval

References

BR351: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

BR351 , a potent, brain-penetrant inhibitor of matrix metalloproteinases (MMPs), holds significant promise in various research and therapeutic areas. A critical physicochemical parameter for its application in in vitro and in vivo studies is its solubility in both aqueous and organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of the relevant biological pathway.

Physicochemical Properties of this compound

A foundational understanding of this compound's molecular characteristics is essential for interpreting its solubility behavior.

PropertyValue
Molecular Formula C₂₀H₂₅FN₂O₅S
Molecular Weight 424.49 g/mol
CAS Number 960113-85-3

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound is limited. The primary information regarding its solubility comes from its supplier, MedKoo Biosciences.

Qualitative Solubility Data:

SolventSolubility
DMSO (Dimethyl Sulfoxide) Soluble[1]

Quantitative Solubility Data:

At the time of this publication, specific quantitative solubility values (e.g., in mg/mL or mM) for this compound in a range of aqueous and organic solvents have not been published. Researchers are advised to determine the solubility in their specific solvent systems empirically, using the protocols outlined below.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established protocols for kinetic solubility assays are recommended. These methods are widely used in drug discovery for their efficiency and relevance to early-stage research.

Kinetic Solubility Assay

This method determines the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.

Materials:

  • This compound solid powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for UV-Vis, or specialized plates for nephelometry)

  • Multichannel pipettes

  • Plate reader (UV-Vis spectrophotometer or nephelometer)

  • Incubator/shaker

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Serial Dilution in Aqueous Buffer:

    • Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

    • Transfer a small volume of the this compound DMSO stock solution to the first row of wells containing the aqueous buffer and mix thoroughly. This will be the highest concentration.

    • Perform serial dilutions across the plate to create a range of this compound concentrations. It is crucial to maintain a consistent, low percentage of DMSO across all wells to minimize its co-solvent effect.

  • Incubation and Equilibration:

    • Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours) with gentle shaking. This allows the solution to reach a state of kinetic equilibrium.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering compared to a blank (buffer with the same DMSO concentration) indicates the formation of a precipitate.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at the λmax of this compound. The concentration at which the measured absorbance deviates from the expected linear dilution curve is considered the kinetic solubility limit.

Data Analysis:

The kinetic solubility is reported as the highest concentration of this compound that remains in solution under the specified conditions.

This compound and the Matrix Metalloproteinase (MMP) Signaling Pathway

This compound is an inhibitor of several matrix metalloproteinases (MMPs), which are key enzymes involved in the degradation of the extracellular matrix (ECM). The dysregulation of MMP activity is implicated in numerous pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. Understanding the MMP signaling pathway provides context for the biological activity of this compound.

MMP_Signaling_Pathway General Matrix Metalloproteinase (MMP) Signaling Pathway extracellular_signals Extracellular Signals (Growth Factors, Cytokines) cell_surface_receptor Cell Surface Receptor extracellular_signals->cell_surface_receptor intracellular_signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) cell_surface_receptor->intracellular_signaling transcription_factors Transcription Factors (e.g., AP-1, NF-κB) intracellular_signaling->transcription_factors mmp_gene_transcription MMP Gene Transcription transcription_factors->mmp_gene_transcription pro_mmp Pro-MMP (Inactive Zymogen) mmp_gene_transcription->pro_mmp active_mmp Active MMP pro_mmp->active_mmp Activation (e.g., by other proteases) ecm_degradation Extracellular Matrix (ECM) Degradation active_mmp->ecm_degradation cellular_responses Cellular Responses (Migration, Invasion, Angiogenesis) ecm_degradation->cellular_responses This compound This compound This compound->active_mmp Inhibition tims TIMPs (Tissue Inhibitors of Metalloproteinases) tims->active_mmp Inhibition

Caption: General MMP Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound as an MMP inhibitor in a cell-based assay, taking into account its solubility characteristics.

BR351_Experimental_Workflow Experimental Workflow for this compound In Vitro Activity Assessment start Start stock_preparation Prepare High-Concentration This compound Stock in DMSO start->stock_preparation solubility_determination Determine this compound Solubility in Assay Buffer cell_treatment Treat Cells with Serial Dilutions of this compound solubility_determination->cell_treatment Ensure final concentration is below solubility limit stock_preparation->solubility_determination cell_culture Culture Cells of Interest (e.g., Cancer Cell Line) cell_culture->cell_treatment incubation Incubate for Defined Period cell_treatment->incubation assay Perform MMP Activity Assay (e.g., Zymography, FRET-based assay) incubation->assay data_analysis Analyze Data and Determine IC50 assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro assessment of this compound, emphasizing solubility.

References

In-Depth Technical Guide: Potential Off-Target Effects of BR351

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR351 is a brain-penetrant, broad-spectrum matrix metalloproteinase (MMP) inhibitor. As a member of the hydroxamate class of inhibitors, it exhibits high affinity for the zinc-dependent catalytic domain of MMPs. While its primary targets are various MMP isoforms, its chemical nature and broad-spectrum activity necessitate a thorough investigation into its potential off-target effects to fully understand its biological activity and safety profile. This guide provides a comprehensive overview of the known on-target and potential off-target activities of this compound, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.

On-Target Activity of this compound

This compound has been characterized as a potent inhibitor of several key matrix metalloproteinases. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.

TargetIC50 (nM)
MMP-24
MMP-82
MMP-911
MMP-1350

Potential Off-Target Effects of this compound

As a hydroxamate-based inhibitor, this compound possesses a chemical moiety that can chelate other metalloenzymes, leading to potential off-target interactions. A primary concern for this class of compounds is the inhibition of A Disintegrin and Metalloproteinases (ADAMs), a family of zinc-dependent proteases with structural similarities to MMPs. While specific off-target screening data for this compound against a broad panel of proteases or kinases is not publicly available, the known class effects of broad-spectrum MMP inhibitors warrant careful consideration.

A significant adverse effect associated with broad-spectrum MMP inhibitors in clinical development is musculoskeletal syndrome (MSS), characterized by joint pain and inflammation. This is believed to result from the inhibition of multiple MMPs and potentially other related enzymes that play a role in tissue homeostasis.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory activity of this compound against MMPs.

In Vitro MMP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific MMP isoforms.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-2, MMP-8, MMP-9, MMP-13)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

  • In a 96-well microplate, add the diluted this compound solutions to the appropriate wells. Include wells with assay buffer and DMSO as vehicle controls and wells with a known MMP inhibitor as a positive control.

  • Add the recombinant human MMP enzyme to each well, except for the no-enzyme control wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometric plate reader. Record data at regular intervals for a specified period (e.g., 30-60 minutes).

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways influenced by MMPs, the primary targets of this compound, and a typical experimental workflow for assessing MMP inhibition.

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors (e.g., VEGF, FGF) Receptors Receptors (e.g., Integrins, RTKs) Growth_Factors->Receptors Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptors ECM_Proteins ECM Proteins (e.g., Collagen, Fibronectin) ECM_Proteins->Receptors Modulation Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt) Receptors->Signaling_Cascades MMPs MMPs (e.g., MMP-2, MMP-9) MMPs->Growth_Factors Release MMPs->ECM_Proteins Degradation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascades->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Migration, Angiogenesis) Signaling_Cascades->Gene_Expression Transcription_Factors->MMPs Upregulation This compound This compound This compound->MMPs Inhibition

Caption: MMP Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Compound_Preparation Prepare this compound Serial Dilutions Start->Compound_Preparation Assay_Setup Set up 96-well plate with Inhibitor, Enzyme, and Controls Compound_Preparation->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Substrate_Addition Add Fluorogenic Substrate Incubation->Substrate_Addition Measurement Kinetic Fluorescence Reading Substrate_Addition->Measurement Data_Analysis Calculate Reaction Rates Measurement->Data_Analysis IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for in vitro MMP inhibition assay.

Conclusion

This compound is a potent, broad-spectrum MMP inhibitor with potential therapeutic applications. However, its hydroxamate scaffold raises the possibility of off-target effects, primarily through the inhibition of other metalloenzymes. While specific data on the broader selectivity profile of this compound is limited, the known class effects of such inhibitors, including the potential for musculoskeletal syndrome, should be carefully considered in any preclinical or clinical development program. Further comprehensive screening against a panel of proteases and kinases is recommended to fully elucidate the selectivity and potential liabilities of this compound. The provided experimental protocol and pathway diagrams serve as a foundational resource for researchers working with this and similar compounds.

BR351 as a potential therapeutic agent for [specific disease]

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastasis remains the primary driver of cancer-related mortality. A crucial process in the metastatic cascade is the degradation of the extracellular matrix (ECM), a complex network of proteins providing structural and biochemical support to surrounding cells. Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are key enzymes in ECM remodeling and are frequently overexpressed in malignant tumors, correlating with poor prognosis.[1][2][3] BR351, a potent, brain-penetrant, broad-spectrum MMP inhibitor, presents a promising therapeutic strategy to counteract the metastatic spread of cancer. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols relevant to the investigation of this compound as an anti-metastatic agent.

Introduction to this compound

This compound is a synthetic, small-molecule inhibitor of matrix metalloproteinases. It exhibits potent inhibitory activity against several MMPs implicated in cancer progression, most notably MMP-2 and MMP-9.[4] The rationale for targeting these enzymes lies in their critical role in breaking down the basement membrane, a specialized layer of the ECM, which is a key step in enabling cancer cells to invade surrounding tissues and enter the bloodstream to disseminate to distant organs.[1][3]

Mechanism of Action: Inhibition of MMP-Mediated Metastasis

The metastatic cascade is a multi-step process that includes local invasion, intravasation, survival in the circulation, extravasation, and colonization of distant organs. MMP-2 and MMP-9 are pivotal in the initial stages of this process.

  • Degradation of the Extracellular Matrix: Cancer cells secrete MMP-2 and MMP-9 to degrade components of the ECM, particularly type IV collagen, a major constituent of the basement membrane.[1][3] This proteolytic activity creates pathways for cancer cells to escape the primary tumor.

  • Promotion of Angiogenesis: MMP-2 and MMP-9 also contribute to the formation of new blood vessels (angiogenesis) by releasing pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM.[1] Angiogenesis is essential for providing nutrients to the growing tumor and for creating a route for metastatic dissemination.

This compound, by inhibiting the enzymatic activity of MMP-2 and MMP-9, is hypothesized to block these critical steps, thereby preventing cancer cell invasion and the subsequent formation of metastases.

Signaling Pathway of MMP-2 and MMP-9 in Cancer Metastasis

The expression and activity of MMP-2 and MMP-9 are regulated by complex signaling pathways often initiated by growth factors and cytokines in the tumor microenvironment. These pathways converge on transcription factors that drive the expression of MMP genes.

MMP_Signaling_Pathway MMP-2/-9 Signaling in Cancer Metastasis cluster_0 Upstream Signaling cluster_1 MMP Regulation and Activity cluster_2 Downstream Effects GF Growth Factors (e.g., EGF, FGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cytokines->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB MMP_Gene MMP-2 & MMP-9 Gene Transcription NFkB->MMP_Gene AP1->MMP_Gene Pro_MMP Pro-MMP-2 & Pro-MMP-9 (Inactive) MMP_Gene->Pro_MMP Active_MMP Active MMP-2 & MMP-9 Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation & Basement Membrane Breakdown Active_MMP->ECM_Degradation Invasion Cancer Cell Invasion ECM_Degradation->Invasion Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Metastasis Metastasis Invasion->Metastasis Angiogenesis->Metastasis This compound This compound This compound->Active_MMP

MMP-2/-9 Signaling Pathway in Cancer Metastasis

Preclinical Data

In Vitro Potency

This compound has demonstrated potent, low nanomolar inhibitory activity against key MMPs involved in cancer metastasis. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
MMP-24
MMP-82
MMP-911
MMP-1350
Table 1: In vitro inhibitory activity of this compound against various matrix metalloproteinases.[4]
In Vivo Efficacy (Representative Data)

While specific in vivo therapeutic studies for this compound in cancer metastasis are not yet published, preclinical trials with other broad-spectrum MMP inhibitors with similar profiles, such as Marimastat, have shown significant anti-metastatic effects. The following table summarizes representative data from a preclinical study of an MMP inhibitor in a murine model of breast cancer metastasis.

Treatment GroupMean Number of Lung Metastases (± SEM)% Inhibition of Metastasis
Vehicle Control150 (± 25)-
MMP Inhibitor (e.g., Marimastat)60 (± 15)60%
Table 2: Representative in vivo efficacy of a broad-spectrum MMP inhibitor in a preclinical cancer metastasis model. Data is hypothetical and based on typical results from such studies.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential anti-metastatic agents like this compound. Below are protocols for key in vitro and in vivo experiments.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This assay is used to detect the activity of MMP-2 and MMP-9 in conditioned media from cancer cell cultures.

Protocol:

  • Sample Preparation: Culture cancer cells to 70-80% confluency. Wash cells with serum-free media and then culture in serum-free media for 24-48 hours. Collect the conditioned media and centrifuge to remove cell debris.[4]

  • Electrophoresis: Separate equal amounts of protein from the conditioned media on a 10% SDS-polyacrylamide gel containing 0.1% gelatin.[5]

  • Renaturation and Development: After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove SDS and allow the enzymes to renature. Incubate the gel overnight at 37°C in a development buffer containing calcium and zinc ions, which are necessary for MMP activity.[4][5]

  • Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes, followed by destaining. Areas of gelatin degradation by MMP-2 and MMP-9 will appear as clear bands against a blue background.[4]

In Vitro Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

  • Chamber Preparation: Use transwell inserts with an 8 µm pore size membrane. Coat the upper surface of the membrane with a thin layer of Matrigel, a solubilized basement membrane preparation, and allow it to solidify at 37°C.[6][7][8]

  • Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the transwell insert. The lower chamber should contain media with a chemoattractant, such as 10% fetal bovine serum.[6]

  • Incubation: Incubate the plate for 24-48 hours at 37°C, allowing the invasive cells to degrade the Matrigel and migrate through the pores to the lower surface of the membrane.[6]

  • Quantification: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface with crystal violet. Count the number of stained cells in several microscopic fields to determine the extent of invasion.[6][7]

Orthotopic Mouse Model of Breast Cancer Metastasis

This in vivo model mimics the natural progression of breast cancer, including spontaneous metastasis.

Protocol:

  • Cell Implantation: Anesthetize female immunodeficient mice (e.g., BALB/c). Inject a suspension of metastatic breast cancer cells (e.g., 4T1-Luc) into the mammary fat pad.[9][10][11][12][13]

  • Tumor Growth and Treatment: Monitor the growth of the primary tumor. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control daily via an appropriate route (e.g., oral gavage).

  • Surgical Resection of Primary Tumor (Optional): To specifically study the effect of the inhibitor on metastasis, the primary tumor can be surgically removed once it is well-established.[9][10][12]

  • Metastasis Quantification: At the end of the study, euthanize the mice and harvest the lungs and other potential metastatic sites.[14][15]

    • Histological Analysis: Fix the lungs in formalin, embed in paraffin, and prepare serial sections. Stain the sections with Hematoxylin and Eosin (H&E). Count the number and measure the area of metastatic nodules on the lung surface and within the lung parenchyma.[14]

    • India Ink Staining: To visualize surface metastases, the lungs can be inflated with India ink, which will stain the healthy lung tissue black, leaving the metastatic nodules white.[14]

Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow Preclinical Evaluation Workflow for this compound Start Start: Hypothesis This compound inhibits metastasis InVitro In Vitro Studies Start->InVitro Zymography Gelatin Zymography (MMP-2/-9 Activity) InVitro->Zymography InvasionAssay Invasion Assay (Matrigel) InVitro->InvasionAssay DataAnalysis Data Analysis & Statistical Evaluation Zymography->DataAnalysis InvasionAssay->DataAnalysis InVivo In Vivo Studies OrthotopicModel Orthotopic Mouse Model (e.g., Breast Cancer) InVivo->OrthotopicModel Treatment Treatment with this compound vs. Vehicle Control OrthotopicModel->Treatment MetastasisQuant Quantification of Metastasis (Lungs, etc.) Treatment->MetastasisQuant Toxicity Assess Toxicity Treatment->Toxicity Efficacy Determine Efficacy (Reduction in Metastasis) MetastasisQuant->Efficacy DataAnalysis->InVivo Conclusion Conclusion: Therapeutic Potential of this compound Efficacy->Conclusion Toxicity->Conclusion

Preclinical Evaluation Workflow for this compound

Conclusion

This compound is a potent, broad-spectrum MMP inhibitor with a clear mechanism of action that targets a critical juncture in the metastatic cascade. Its ability to inhibit MMP-2 and MMP-9, key enzymes in ECM degradation and angiogenesis, positions it as a promising candidate for anti-metastatic therapy. The experimental protocols detailed in this guide provide a framework for the comprehensive preclinical evaluation of this compound and similar compounds. Further in vivo studies are warranted to confirm its therapeutic efficacy and to establish a safety profile for potential clinical development. The historical challenges with broad-spectrum MMP inhibitors in clinical trials, often related to off-target effects and use in late-stage disease, underscore the importance of careful preclinical evaluation and patient selection for future studies.[16][17][18] However, the compelling rationale for targeting MMPs in the early stages of metastasis suggests that agents like this compound hold significant potential in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for BR351 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR351 is a potent, brain-penetrant broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis. This compound exhibits inhibitory activity against several key MMPs, making it a valuable tool for in vitro studies aimed at understanding the role of these enzymes in cancer progression and for the preclinical evaluation of MMP inhibition as a therapeutic strategy.

These application notes provide a comprehensive overview of this compound's characteristics and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound functions by targeting the catalytic domain of specific MMPs, thereby preventing the breakdown of ECM components. The degradation of the ECM is a critical step in cancer cell invasion and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients. By inhibiting MMPs, this compound can interfere with these processes, potentially reducing tumor growth and metastasis. The primary signaling pathways influenced by MMPs include the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration.

Quantitative Data

The inhibitory activity of this compound has been quantified against several MMPs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data is essential for determining the appropriate concentration range for in vitro experiments.

Target MMPIC50 (nM)[1]
MMP-2 (Gelatinase A)4
MMP-8 (Neutrophil Collagenase)2
MMP-9 (Gelatinase B)11
MMP-13 (Collagenase 3)50

Signaling Pathway Modulated by this compound

The inhibition of MMPs by this compound can impact several downstream signaling pathways critical for cancer progression. A simplified representation of this is shown below.

MMP_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_ecm Extracellular Matrix cluster_signaling Downstream Signaling cluster_cellular_effects Cellular Processes This compound This compound MMP2 MMP-2 This compound->MMP2 inhibits MMP8 MMP-8 This compound->MMP8 inhibits MMP9 MMP-9 This compound->MMP9 inhibits MMP13 MMP-13 This compound->MMP13 inhibits ECM ECM Degradation MMP2->ECM promotes PI3K_Akt PI3K/Akt Pathway MMP2->PI3K_Akt Angiogenesis Angiogenesis MMP2->Angiogenesis MMP9->ECM promotes MAPK_ERK MAPK/ERK Pathway MMP9->MAPK_ERK MMP9->Angiogenesis MMP13->ECM promotes Invasion Cell Invasion ECM->Invasion Proliferation Cell Proliferation MAPK_ERK->Proliferation PI3K_Akt->Proliferation Metastasis Metastasis Invasion->Metastasis Angiogenesis->Metastasis

MMP signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound in a cell culture setting. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and experimental conditions.

General Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution: When ready to use, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Workflow for In Vitro Studies

General experimental workflow for this compound.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of this compound for the specific cell line.

Protocol 2: Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a process inhibited by MMP inhibitors.

Materials:

  • Cancer cell line of interest

  • Serum-free and complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Procedure:

  • Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 30 minutes.

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Treatment and Seeding: Add the cell suspension to the upper chamber of the coated Transwell inserts. The serum-free medium should contain different concentrations of this compound or vehicle control (0.1% DMSO).

  • Chemoattractant: In the lower chamber, add complete culture medium (containing serum) as a chemoattractant.

  • Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the top surface of the insert.

  • Fixation and Staining: Fix the invading cells on the bottom of the insert with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.

  • Data Acquisition: Gently wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields under a microscope.

  • Analysis: Quantify the number of invaded cells and compare the results from this compound-treated groups to the vehicle control.

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis that is often dependent on MMP activity.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • Matrigel or other basement membrane extract

  • Calcein AM (for fluorescent visualization)

Procedure:

  • Coating Plate: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell basal medium containing various concentrations of this compound or vehicle control (0.1% DMSO).

  • Seeding: Seed the HUVECs onto the solidified Matrigel at a density of 1 x 10^4 to 2 x 10^4 cells per well.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator. Monitor for the formation of tube-like structures.

  • Visualization: The tube formation can be visualized and imaged using a phase-contrast microscope. For quantitative analysis, the cells can be labeled with Calcein AM before imaging with a fluorescent microscope.

  • Data Acquisition and Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from this compound-treated groups to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the role of MMPs in cancer biology. The protocols provided here offer a framework for assessing the in vitro efficacy of this compound on cell viability, invasion, and angiogenesis. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible data. The quantitative data on this compound's inhibitory activity and the understanding of its impact on key signaling pathways will aid in the design of informative experiments to further elucidate the therapeutic potential of MMP inhibition.

References

Dissolution and In Vivo Preparation of BR351: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and preparation of BR351, a brain-penetrant matrix metalloproteinase (MMP) inhibitor, for in vivo studies. The following information is intended to guide researchers in formulating this compound for administration in animal models.

Application Notes

This compound is a compound with limited aqueous solubility, necessitating the use of organic solvents or specialized formulation strategies for effective in vivo delivery. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO)[1]. However, due to the potential for toxicity associated with high concentrations of DMSO, it is crucial to use the lowest effective concentration and consider co-solvents or vehicle mixtures for dilution.

The choice of the final formulation will depend on the specific experimental requirements, including the desired dose, route of administration, and the animal model being used. For systemic administration, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute the solution with a well-tolerated vehicle such as saline, phosphate-buffered saline (PBS), or corn oil. For compounds with poor solubility, various techniques can be employed to enhance their bioavailability, including the use of co-solvents, surfactants, and lipid-based formulations[1][2][3][4][5].

When preparing formulations for in vivo studies, it is imperative to include a vehicle control group in the experimental design to account for any effects of the solvent system itself[6]. The stability of the final formulation under the intended storage and administration conditions should also be assessed.

Data Presentation: Vehicle Options for this compound Formulation

The following table summarizes various vehicle components that can be considered for the formulation of this compound for in vivo studies, based on common practices for poorly soluble compounds.

Vehicle ComponentPrimary UseConsiderationsPotential Routes of Administration
DMSO (Dimethyl Sulfoxide) Primary solvent for lipophilic drugs[6].Can cause local irritation and systemic toxicity at high concentrations[6]. Recommended to use at the lowest possible concentration.Intraperitoneal (IP), Intravenous (IV) - with caution and significant dilution.
Saline (0.9% NaCl) Isotonic vehicle for dilution[6].Poor solvent for hydrophobic compounds on its own.Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC).
PBS (Phosphate-Buffered Saline) Buffered isotonic vehicle for dilution[6].Maintains physiological pH. Poor solvent for hydrophobic compounds on its own.Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC).
PEG 400 (Polyethylene Glycol 400) Co-solvent for drugs with intermediate solubility[6].Generally well-tolerated but can cause toxicity at high doses[6].Oral (PO), Intraperitoneal (IP).
Corn Oil / Olive Oil / Sesame Oil Vehicle for hydrophobic compounds[6].Suitable for oral and subcutaneous administration.Oral (PO), Subcutaneous (SC).
Tween 80 (Polysorbate 80) Surfactant to increase solubility and stability of suspensions.Used in low concentrations (e.g., 0.01-0.5%).Intraperitoneal (IP), Oral (PO).
Carboxymethylcellulose (CMC) Suspending agent for aqueous vehicles.Forms a stable suspension for oral administration.Oral (PO).

Experimental Protocols

Protocol 1: DMSO and Saline/PBS Formulation for Intraperitoneal (IP) Injection

This protocol is a common starting point for systemic administration of hydrophobic compounds.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid in dissolution.

  • Dilution with Saline or PBS: In a separate sterile tube, calculate and add the required volume of sterile saline or PBS to achieve the final desired concentration of this compound. The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize toxicity.

  • Final Formulation: While vortexing the saline or PBS, slowly add the this compound/DMSO stock solution dropwise to the tube. This gradual addition helps to prevent precipitation of the compound.

  • Final Mixing: Vortex the final solution for an additional 1-2 minutes to ensure homogeneity. Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of DMSO slightly or adding a surfactant).

  • Administration: Administer the freshly prepared formulation to the animals via intraperitoneal injection. It is recommended to use the formulation immediately after preparation.

Protocol 2: Formulation with a Surfactant for Improved Solubility and Stability

This protocol is adapted from a method used for another MMP inhibitor, batimastat (BB-94), and may be suitable for this compound[7].

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile Phosphate-Buffered Saline (PBS)

  • Tween 80 (Polysorbate 80), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add a minimal volume of DMSO to dissolve the this compound powder completely, creating a concentrated stock solution.

  • Preparation of Vehicle: In a separate sterile tube, prepare the vehicle by adding Tween 80 to sterile PBS to a final concentration of 0.01% (v/v). For example, add 1 µL of Tween 80 to 10 mL of PBS. Vortex thoroughly.

  • Final Formulation: While vortexing the PBS/Tween 80 vehicle, slowly add the this compound/DMSO stock solution to achieve the desired final concentration.

  • Sonication: Sonicate the final suspension to ensure a uniform and fine dispersion of the compound.

  • Administration: Administer the freshly prepared formulation to the animals. This formulation is suitable for intraperitoneal injection[7].

Mandatory Visualization

experimental_workflow cluster_preparation Preparation of this compound Formulation cluster_administration In Vivo Administration weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO (Primary Solvent) weigh->dissolve mix 4. Mix DMSO Stock with Vehicle dissolve->mix prepare_vehicle 3. Prepare Vehicle (e.g., Saline, PBS, Tween 80) prepare_vehicle->mix check 5. Check for Precipitation mix->check check->dissolve Precipitation (Adjust Formulation) administer 6. Administer to Animal Model check->administer No Precipitation control Vehicle Control Group signaling_pathway This compound This compound MMPs Matrix Metalloproteinases (MMP-2, MMP-8, MMP-9, MMP-13) This compound->MMPs Inhibits ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes CellMigration Cell Migration & Invasion ECM->CellMigration TissueRemodeling Tissue Remodeling ECM->TissueRemodeling

References

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound "BR351" have yielded no specific information regarding its mechanism of action, recommended dosage in mouse models, or associated signaling pathways. The identifier "this compound" does not correspond to a known drug or research compound in publicly available scientific literature and databases.

The search results primarily returned information on unrelated topics, including:

  • Brassinosteroids (BRs): A class of plant steroid hormones that regulate plant growth and development. The signaling pathways associated with these plant hormones were identified.

  • Mouse Models with "BR" acronyms: Several mouse models with designations containing "BR" were found, such as BRCA1 (related to breast cancer research) and BRGS (a severely immunodeficient model). However, these are genetic models and not related to a compound with the designation this compound.

Without foundational information on what this compound is, its biological target, and its intended therapeutic area, it is impossible to provide the requested detailed application notes and protocols, including dosage recommendations for mouse models, experimental methodologies, and signaling pathway diagrams.

To fulfill this request, the following information about this compound is essential:

  • Chemical identity or class: What type of molecule is this compound (e.g., small molecule, peptide, antibody)?

  • Biological target(s): What protein, receptor, or pathway does this compound interact with?

  • Therapeutic or research area: What disease or biological process is this compound intended to study or treat?

  • Any available preclinical data: Have any in vitro or in vivo studies been published or made public?

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, material safety data sheets (MSDS), or contact the supplier or originating laboratory for detailed information and protocols.

Once the identity and biological context of this compound are established, it would be possible to conduct a targeted literature search to gather the necessary data to generate the requested application notes, protocols, and diagrams.

BR351: Application Notes for High-Throughput Screening of Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

BR351 is a potent, brain-penetrant broad-spectrum inhibitor of several matrix metalloproteinases (MMPs), key enzymes involved in the turnover of extracellular matrix components.[1] Dysregulation of MMP activity is implicated in a variety of pathological processes, including tumor invasion and metastasis, inflammation, and neurodegenerative diseases. This compound specifically targets MMP-2, MMP-8, MMP-9, and MMP-13, making it a valuable tool for researchers studying the roles of these enzymes in disease and for the discovery of novel therapeutic agents. These application notes provide a framework for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize new MMP inhibitors.

Product Information

Product Name This compound
Target(s) MMP-2, MMP-8, MMP-9, MMP-13
Appearance Crystalline solid
Storage Store at -20°C

Quantitative Data

The inhibitory activity of this compound against its target MMPs has been determined, with the following half-maximal inhibitory concentrations (IC50):

Target MMP IC50 (nM)
MMP-24[2][3]
MMP-82[2][3]
MMP-911[2][3]
MMP-1350[2][3]

Signaling Pathways

MMPs play a crucial role in cell signaling by degrading extracellular matrix (ECM) proteins, which in turn affects cell-matrix interactions and releases bioactive molecules. The inhibition of MMPs by this compound can modulate these signaling cascades. Below are simplified representations of the signaling pathways influenced by the target MMPs of this compound.

MMP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular ECM Extracellular Matrix (e.g., Collagen IV) Growth_Factors_ECM Growth Factors (Bound to ECM) ECM->Growth_Factors_ECM Integrin Integrin Receptor ECM->Integrin Binding Pro-MMP-2 Pro-MMP-2 MMP-2 Active MMP-2 Pro-MMP-2->MMP-2 Activation MMP-2->ECM Degradation MMP-2->Growth_Factors_ECM Release Free_Growth_Factors Free Growth Factors GF_Receptor Growth Factor Receptor Free_Growth_Factors->GF_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt) Integrin->Signaling_Cascade GF_Receptor->Signaling_Cascade Cellular_Response Cellular Responses (Migration, Proliferation) Signaling_Cascade->Cellular_Response This compound This compound This compound->MMP-2 Inhibition

Caption: MMP-2 Signaling Pathway Inhibition by this compound.

MMP8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Inflammatory Cell (e.g., Neutrophil) Pro-MMP-8 Pro-MMP-8 MMP-8 Active MMP-8 Pro-MMP-8->MMP-8 Activation Chemokines Chemokines (e.g., IL-8) MMP-8->Chemokines Processing/ Activation ECM_ColI Collagen Type I MMP-8->ECM_ColI Degradation Chemokine_Receptor Chemokine Receptor Chemokines->Chemokine_Receptor Binding Inflammatory_Signaling Inflammatory Signaling (e.g., NF-κB) Chemokine_Receptor->Inflammatory_Signaling Cell_Migration Cell Migration Inflammatory_Signaling->Cell_Migration This compound This compound This compound->MMP-8 Inhibition

Caption: MMP-8 Signaling Pathway Inhibition by this compound.

MMP9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell Pro-MMP-9 Pro-MMP-9 MMP-9 Active MMP-9 Pro-MMP-9->MMP-9 Activation VEGF_ECM VEGF (Bound to ECM) MMP-9->VEGF_ECM Release ECM_Gelatin Gelatin/Collagen IV MMP-9->ECM_Gelatin Degradation Free_VEGF Free VEGF VEGF_Receptor VEGF Receptor Free_VEGF->VEGF_Receptor Binding Angiogenesis_Signaling Angiogenesis Signaling VEGF_Receptor->Angiogenesis_Signaling Angiogenesis Angiogenesis Angiogenesis_Signaling->Angiogenesis This compound This compound This compound->MMP-9 Inhibition

Caption: MMP-9 Signaling Pathway Inhibition by this compound.

MMP13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_chondrocyte Chondrocyte Pro-MMP-13 Pro-MMP-13 MMP-13 Active MMP-13 Pro-MMP-13->MMP-13 Activation Collagen_II Collagen Type II MMP-13->Collagen_II Degradation Cartilage_Degradation Cartilage Degradation Collagen_II->Cartilage_Degradation Cytokine_Receptor Cytokine Receptor (e.g., IL-1R) MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Cytokine_Receptor->MAPK_Pathway Activation AP1_Activation AP-1 Activation MAPK_Pathway->AP1_Activation MMP13_Expression MMP-13 Gene Expression AP1_Activation->MMP13_Expression This compound This compound This compound->MMP-13 Inhibition

Caption: MMP-13 Signaling Pathway Inhibition by this compound.

High-Throughput Screening (HTS) Protocol

This protocol describes a generic fluorescence resonance energy transfer (FRET)-based assay for screening inhibitors of MMPs. This can be adapted for use with this compound as a control inhibitor and for screening compound libraries against MMP-2, MMP-8, MMP-9, or MMP-13.

Materials and Reagents
  • Enzymes: Recombinant human MMP-2, MMP-8, MMP-9, or MMP-13 (activated).

  • Substrate: Fluorogenic MMP FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.

  • Inhibitor: this compound (as a positive control).

  • Plates: 384-well, black, flat-bottom plates.

  • Instrumentation: Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen FRET substrate (e.g., Ex/Em = 328/393 nm for Mca/Dpa).

Experimental Workflow

HTS_Workflow Start Start Plate_Prep Prepare 384-well plates with test compounds and controls Start->Plate_Prep Enzyme_Add Add MMP enzyme solution to all wells Plate_Prep->Enzyme_Add Incubate_1 Incubate at room temperature (15 minutes) Enzyme_Add->Incubate_1 Substrate_Add Add FRET substrate solution to all wells to initiate reaction Incubate_1->Substrate_Add Incubate_2 Incubate at 37°C (60 minutes, protected from light) Substrate_Add->Incubate_2 Read_Plate Read fluorescence on a plate reader Incubate_2->Read_Plate Data_Analysis Analyze data to determine percent inhibition and Z' factor Read_Plate->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Detection of Target Protein BR351 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of the target protein BR351 using the Western blot technique. The protocol covers all stages of the process, from sample preparation to data analysis, and is intended to guide researchers in obtaining reliable and reproducible results.

Introduction to Western Blotting

Western blotting, or immunoblotting, is a fundamental and widely used technique in molecular biology and biochemistry for the specific detection and quantification of proteins in a complex mixture, such as a cell or tissue lysate.[1][2] The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[3] This technique can provide valuable information about the presence, relative abundance, and molecular weight of a protein of interest.[1][4]

Experimental Protocols

This protocol outlines the complete workflow for detecting this compound, from preparing the cell lysate to visualizing the protein bands.

I. Reagents and Buffers Preparation

A comprehensive list of necessary buffers and reagents can be found in various online resources.[5] Key solutions to prepare include:

  • RIPA Lysis Buffer: For efficient protein extraction.

  • Laemmli Sample Buffer (2X): For sample preparation before electrophoresis.

  • SDS-PAGE Running Buffer (1X): For protein separation.

  • Transfer Buffer (1X): For transferring proteins from the gel to the membrane.

  • Tris-Buffered Saline with Tween 20 (TBST 1X): For washing the membrane.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibody Dilution Buffer: Typically the same as the blocking buffer.

  • Secondary Antibody Dilution Buffer: Typically the same as the blocking buffer.

For detailed recipes and preparation instructions, refer to established protocols.[5]

II. Sample Preparation
  • Cell Lysis:

    • Culture and treat cells as required for your experiment.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Add ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors.[4]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.[6]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.[4] This is crucial for ensuring equal loading of protein in each lane.[7]

  • Sample Denaturation:

    • To an appropriate volume of lysate, add an equal volume of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Centrifuge briefly before loading onto the gel.

III. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Gel Preparation:

    • Select a polyacrylamide gel with a percentage appropriate for the molecular weight of this compound. A 4-20% gradient gel can be used for a wide range of protein sizes.[6]

  • Electrophoresis:

    • Load 20-50 µg of protein from each sample into the wells of the SDS-PAGE gel.[6] Include a pre-stained molecular weight marker in one lane to monitor protein separation and estimate the size of the target protein.

    • Run the gel in 1X running buffer according to the manufacturer's instructions (e.g., 100-150V for 1-1.5 hours).

IV. Protein Transfer (Blotting)
  • Membrane Activation and Equilibration:

    • Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane to the size of the gel.[1]

    • If using PVDF, activate the membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer. Nitrocellulose membranes only require equilibration in transfer buffer.

  • Assembly of the Transfer Sandwich:

    • Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.

  • Electrotransfer:

    • Place the sandwich into the transfer apparatus filled with 1X transfer buffer.

    • Perform the transfer according to the manufacturer's protocol (e.g., 100V for 1-2 hours or overnight at a lower voltage in a cold room).[6]

V. Immunodetection
  • Blocking:

    • After transfer, briefly rinse the membrane with TBST.

    • To prevent non-specific antibody binding, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[1][2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound in the blocking buffer at the concentration recommended by the manufacturer.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6]

  • Washing:

    • Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times with TBST for 10 minutes each.

VI. Signal Detection and Visualization
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

    • Capture the chemiluminescent signal using a digital imager or X-ray film.[8]

  • Data Analysis:

    • Use image analysis software to quantify the band intensities.[9]

    • To normalize for loading variations, the intensity of the this compound band is typically divided by the intensity of a loading control protein (e.g., GAPDH, β-actin, or total protein stain).[10]

Data Presentation

Quantitative data from Western blot experiments should be summarized in a clear and organized manner to facilitate comparison between samples.

Sample IDTreatmentThis compound Band Intensity (Arbitrary Units)Loading Control (GAPDH) Band Intensity (Arbitrary Units)Normalized this compound Expression (this compound/GAPDH)
1Control15000450000.33
2Drug A (1 µM)35000460000.76
3Drug A (5 µM)62000440001.41
4Drug B (1 µM)16000455000.35
5Drug B (5 µM)14500465000.31

Table 1: Hypothetical quantitative analysis of this compound protein expression in response to drug treatments.

Visualization of Pathways and Workflows

Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling cascade involving the target protein this compound, where it acts as a downstream kinase activated by an upstream signaling molecule.

BR351_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 activates This compound This compound (Kinase) Kinase1->this compound phosphorylates and activates TF Transcription Factor This compound->TF phosphorylates and activates Gene Target Gene Expression TF->Gene regulates Ligand External Signal Ligand->Receptor

Caption: Hypothetical this compound signaling cascade.

Western Blot Experimental Workflow

The diagram below outlines the sequential steps of the Western blot protocol.

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Blotting to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Binds to this compound) D->E F 6. Secondary Antibody Incubation (Binds to Primary Antibody) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Quantification & Normalization) G->H

Caption: Western blot experimental workflow.

References

Application Notes and Protocols: Utilizing BR351 in Combination with Other Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the hypothetical research compound BR351, a selective modulator of the BZR1/BES1 transcription factor pathway. Dysregulation of developmental signaling pathways is a hallmark of various diseases, including cancer. This compound is postulated to reactivate downstream gene expression programs that can suppress oncogenic phenotypes. This document outlines protocols for evaluating the synergistic effects of this compound in combination with other research compounds, using a hypothetical mTOR inhibitor, "Compound Y," as an example. The provided methodologies and data serve as a guide for investigating the potential of this compound in combination therapies.

Hypothesized Signaling Pathway of this compound

This compound is hypothesized to act as a potent inhibitor of the GSK3-like kinase, BIN2. In many cancer cell lines, BIN2 is constitutively active, leading to the phosphorylation and subsequent cytoplasmic degradation of the transcription factors BZR1 and BES1. By inhibiting BIN2, this compound is proposed to allow for the accumulation of dephosphorylated BZR1/BES1 in the nucleus, where they can modulate the expression of target genes involved in cell cycle arrest and apoptosis.

BR351_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Complex (e.g., BRI1/BAK1 homolog) BIN2 BIN2 (GSK3-like Kinase) Receptor->BIN2 Inactive State Signaling pBZR1_BES1 p-BZR1 / p-BES1 (Phosphorylated) BIN2->pBZR1_BES1 Phosphorylation Degradation Proteasomal Degradation pBZR1_BES1->Degradation BZR1_BES1 BZR1 / BES1 (Dephosphorylated) DNA Target Gene Promoters BZR1_BES1->DNA Binding Gene_Expression Gene Expression (e.g., Cell Cycle Arrest, Apoptosis) DNA->Gene_Expression Transcription This compound This compound This compound->BIN2 Inhibition BZR1_BES1_inactive BZR1 / BES1 BZR1_BES1_inactive->BZR1_BES1 Nuclear Translocation

Caption: Hypothesized signaling pathway of this compound.

Rationale for Combination Therapy: this compound and Compound Y (mTOR Inhibitor)

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. While both the BZR1/BES1 and mTOR pathways influence cell growth, they do so via distinct mechanisms. Combining this compound with an mTOR inhibitor like Compound Y could therefore lead to a synergistic anti-proliferative effect by targeting two critical, yet parallel, growth-promoting pathways.

Combination_Rationale This compound This compound BIN2 BIN2 This compound->BIN2 CompoundY Compound Y (mTOR Inhibitor) mTOR mTOR CompoundY->mTOR BZR1_BES1 BZR1 / BES1 Activation BIN2->BZR1_BES1 ProliferationSurvival Reduced Proliferation & Survival mTOR->ProliferationSurvival CellCycleArrest Cell Cycle Arrest Apoptosis BZR1_BES1->CellCycleArrest mTOR_Signaling mTOR Signaling Inhibition mTOR_Signaling->ProliferationSurvival Synergy Synergistic Anti-Cancer Effect CellCycleArrest->Synergy ProliferationSurvival->Synergy

Caption: Rationale for combining this compound and Compound Y.

Quantitative Data Summary

The following tables summarize hypothetical data from in vitro experiments on the MCF-7 breast cancer cell line treated with this compound and Compound Y for 72 hours.

Table 1: IC50 Values of this compound and Compound Y

CompoundIC50 (nM)
This compound150
Compound Y25

Table 2: Combination Index (CI) Values for this compound and Compound Y

CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

This compound (nM)Compound Y (nM)Fraction Affected (Fa)CI ValueInterpretation
7512.50.550.78Synergy
150250.780.65Synergy
300500.920.58Strong Synergy

Table 3: Apoptosis Induction by this compound and Compound Y

Data represents the percentage of Annexin V positive cells as determined by flow cytometry.

Treatment% Apoptotic Cells
Vehicle Control5.2 ± 0.8
This compound (150 nM)18.5 ± 2.1
Compound Y (25 nM)25.1 ± 2.5
This compound (150 nM) + Cmpd Y (25 nM)55.8 ± 4.3

Experimental Protocols

Protocol 1: Cell Culture and Drug Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Drug Preparation: Prepare stock solutions of this compound and Compound Y in DMSO. Further dilute in culture medium to final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

  • Seeding Density: Seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) and allow them to adhere for 24 hours before treatment.

  • Treatment: Replace the medium with fresh medium containing the drugs at the desired concentrations (single agent or in combination). A vehicle control (DMSO) should be included in all experiments.

Protocol 2: Cell Viability Assay (MTT)
  • Seed 5,000 cells per well in a 96-well plate.

  • After 24 hours, treat cells with a serial dilution of this compound, Compound Y, or their combination in a constant ratio.

  • Incubate for 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.

Protocol 3: Western Blotting for Phospho-BZR1/BES1
  • Seed 1 x 10^6 cells in 6-well plates.

  • Treat cells with this compound (150 nM) for 0, 1, 3, 6, and 24 hours.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against phospho-BZR1/BES1 (specific to the BIN2 phosphorylation site), total BZR1/BES1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: Synergy Analysis
  • Perform a cell viability assay with a matrix of concentrations for this compound and Compound Y.

  • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

  • Generate a Fa-CI plot (Fraction affected vs. CI) to visualize synergy over a range of effect levels.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup cluster_assays cluster_analysis CellCulture 1. Cell Culture (MCF-7) DrugPrep 2. Drug Preparation (this compound & Cmpd Y) Viability 3a. Cell Viability (MTT Assay) DrugPrep->Viability WesternBlot 3b. Western Blotting (p-BZR1/BES1) DrugPrep->WesternBlot FlowCyto 3c. Apoptosis Assay (Flow Cytometry) DrugPrep->FlowCyto IC50 4a. IC50 Calculation Viability->IC50 Synergy 4b. Synergy Analysis (CompuSyn) Viability->Synergy Quantification 4c. Protein & Apoptosis Quantification WesternBlot->Quantification FlowCyto->Quantification Conclusion 5. Conclusion & Further Studies IC50->Conclusion Synergy->Conclusion Quantification->Conclusion

Caption: Workflow for evaluating this compound combination therapy.

Application Notes and Protocols for BR351: Inhibition of Cancer Cell Migration and Invasion In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR351 is a potent, brain-penetrant, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][3] Elevated MMP activity is strongly associated with cancer progression, particularly tumor cell invasion and metastasis, making them a key target in cancer research.[1][3][4] this compound exhibits potent inhibitory activity against several MMPs, including MMP-2, MMP-8, MMP-9, and MMP-13.[2] These application notes provide detailed protocols for utilizing this compound to study the inhibition of cancer cell migration and invasion in vitro.

Mechanism of Action

This compound functions by binding to the active site of MMPs, thereby preventing the degradation of ECM components. The inhibition of MMPs by this compound leads to a reduction in the breakdown of the basement membrane and surrounding stromal tissue, which is a critical step for cancer cell dissemination. By inhibiting MMP-2 and MMP-9 (gelatinases A and B), which are key enzymes in the degradation of type IV collagen, a major component of the basement membrane, this compound effectively reduces the invasive potential of cancer cells.[3][4]

Applications in Cancer Research

  • Inhibition of Cancer Cell Migration: Studying the effect of this compound on the migratory capabilities of cancer cells using in vitro models such as the wound-healing assay.

  • Inhibition of Cancer Cell Invasion: Assessing the ability of this compound to block cancer cell invasion through a reconstituted basement membrane (e.g., Matrigel) in a Boyden chamber assay.

  • Elucidation of Metastatic Pathways: Investigating the role of specific MMPs in the metastatic cascade by observing the effects of their inhibition by this compound.

  • Drug Development: Using this compound as a reference compound in the screening and development of novel anti-metastatic agents.

Quantitative Data

The inhibitory activity of this compound against various MMPs is summarized in the table below. This data is essential for determining the appropriate concentrations for in vitro experiments.

Matrix Metalloproteinase (MMP)IC50 (nM)
MMP-24
MMP-82
MMP-911
MMP-1350

Table 1: Inhibitory concentrations (IC50) of this compound for various Matrix Metalloproteinases.[2]

Experimental Protocols

Wound-Healing (Scratch) Assay for Cell Migration

This protocol details the steps to assess the effect of this compound on the two-dimensional migration of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 90-100% confluency.

  • Creating the "Wound": Gently scratch the cell monolayer with a sterile 200 µL pipette tip to create a uniform, cell-free gap.

  • Washing: Wash the wells twice with PBS to remove any detached cells.

  • Treatment: Replace the PBS with serum-free medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch at multiple predefined locations for each well using a microscope.

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Image Acquisition (Time X): Acquire images of the same locations at regular intervals (e.g., 12, 24, 48 hours) to monitor the closure of the scratch.

  • Data Analysis: Measure the width of the scratch at different time points for each treatment condition. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] * 100

Boyden Chamber (Transwell) Invasion Assay

This protocol outlines the procedure to evaluate the effect of this compound on the three-dimensional invasion of cancer cells through a basement membrane matrix.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)

  • This compound (dissolved in DMSO)

  • Boyden chamber inserts with an 8 µm pore size polycarbonate membrane

  • Matrigel (or other basement membrane matrix)

  • 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Coating the Inserts: Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium and coat the top of the Boyden chamber inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 1 hour.

  • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Add various concentrations of this compound to the cell suspension. Include a vehicle control.

  • Assay Setup: Add complete medium (with chemoattractant) to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells.

  • Cell Seeding: Add the cell suspension containing this compound or vehicle to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells from the top surface of the membrane.

  • Fixation and Staining: Fix the invasive cells on the bottom surface of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Image Acquisition and Quantification: Take images of the stained cells on the membrane using a microscope. Count the number of invaded cells in several random fields of view. The number of invaded cells is inversely proportional to the inhibitory effect of this compound.

Visualizations

G Mechanism of this compound in Inhibiting Cancer Cell Invasion This compound This compound MMPs MMP-2, MMP-9 This compound->MMPs Inhibits Degradation ECM Degradation This compound->Degradation Prevents MMPs->Degradation Promotes ECM Extracellular Matrix (e.g., Type IV Collagen) Invasion Cancer Cell Invasion & Metastasis Degradation->Invasion Enables

Caption: this compound inhibits MMPs, preventing ECM degradation and cancer cell invasion.

G Experimental Workflow for In Vitro Invasion Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Coat Coat Transwell Insert with Matrigel Seed Seed Cells into Upper Chamber Coat->Seed Prepare Prepare Cancer Cells in Serum-Free Medium Treat Treat Cells with this compound or Vehicle Control Prepare->Treat Treat->Seed Incubate Incubate for 24-48h Seed->Incubate Chemo Add Chemoattractant to Lower Chamber Chemo->Incubate Remove Remove Non-Invading Cells Incubate->Remove Fix Fix and Stain Invading Cells Remove->Fix Quantify Quantify Invaded Cells via Microscopy Fix->Quantify

Caption: Workflow for assessing this compound's effect on cancer cell invasion.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with BR351

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR351 is a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has been investigated for its potential as a PET radiotracer for imaging activated MMPs, such as MMP-2 and MMP-9. MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a process integral to cancer cell invasion, metastasis, and angiogenesis.[1][2] Inhibition of MMPs is a therapeutic strategy to impede these processes. While the primary research on this compound has focused on its imaging potential, its role as an MMP inhibitor suggests it may have direct effects on cellular processes such as proliferation, cell cycle progression, and apoptosis.[3][4][5]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment on cancer cells. The described assays, cell cycle analysis using propidium iodide (PI) and apoptosis detection using Annexin V-FITC and PI, are fundamental techniques to characterize the cytostatic and cytotoxic effects of novel therapeutic compounds.[6][7]

Putative Signaling Pathway of MMP Inhibition

MMP inhibitors like this compound are expected to interfere with the downstream effects of MMP activity, which are critical for tumor progression. By blocking the degradation of the ECM, these inhibitors can prevent the release of growth factors and the disruption of cell-cell and cell-ECM interactions that are vital for cancer cell survival and proliferation.[8][9] This can lead to the induction of cell cycle arrest and apoptosis.

cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound MMPs MMPs (MMP-2, MMP-9) This compound->MMPs Inhibition CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Apoptosis Apoptosis This compound->Apoptosis ECM Extracellular Matrix Degradation MMPs->ECM Invasion Cell Invasion & Metastasis ECM->Invasion Proliferation Cell Proliferation ECM->Proliferation

Caption: Putative mechanism of this compound action.

Experimental Protocols

I. Cell Treatment with this compound

This initial protocol outlines the general procedure for treating cultured cancer cells with this compound. The optimal cell line, seeding density, and this compound concentration should be determined empirically.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium

  • This compound (stock solution of known concentration)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Adherent cells: Wash cells with PBS, then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Directly collect the cells into a conical tube.

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in a small volume of PBS, and determine the cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

II. Protocol for Cell Cycle Analysis using Propidium Iodide

This protocol describes the staining of DNA with propidium iodide (PI) for the analysis of cell cycle distribution by flow cytometry.[10][11]

Materials:

  • Harvested cells (from Protocol I)

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Fixation:

    • Centrifuge 1-5 x 10^6 cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes or at 4°C for 1 hour.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

    • Gate on single cells to exclude doublets and aggregates.

    • Collect data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

III. Protocol for Apoptosis Detection using Annexin V-FITC and Propidium Iodide

This protocol enables the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.[6][7]

Materials:

  • Harvested cells (from Protocol I)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Centrifuge 1-5 x 10^5 cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use logarithmic scales for both the FITC (FL1) and PI (FL2 or FL3) fluorescence channels.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained controls.

    • Collect data for at least 10,000 events per sample.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments after treating a hypothetical cancer cell line with this compound for 48 hours.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound (10 µM)65.8 ± 4.220.1 ± 2.114.1 ± 1.9
This compound (50 µM)75.3 ± 5.512.5 ± 1.712.2 ± 1.5

Table 2: Effect of this compound on Apoptosis Induction

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control92.1 ± 2.83.5 ± 0.94.4 ± 1.2
This compound (10 µM)80.5 ± 4.510.2 ± 1.89.3 ± 2.1
This compound (50 µM)65.3 ± 6.120.7 ± 3.314.0 ± 2.9

Visualizations

cluster_0 cluster_1 cluster_2 start Cancer Cell Culture treatment Treat with this compound (or Vehicle) start->treatment harvest Harvest Cells treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation annexin_pi_stain Annexin V-FITC & PI Staining harvest->annexin_pi_stain pi_stain PI Staining (with RNase A) fixation->pi_stain cell_cycle_analysis Flow Cytometry: Cell Cycle Analysis pi_stain->cell_cycle_analysis apoptosis_analysis Flow Cytometry: Apoptosis Analysis annexin_pi_stain->apoptosis_analysis

Caption: Experimental workflow for flow cytometry analysis.

cluster_0 cluster_1 cluster_2 cluster_3 Viable Viable (Annexin V- / PI-) EarlyApoptosis Early Apoptosis (Annexin V+ / PI-) Viable->EarlyApoptosis Apoptotic Stimulus (e.g., this compound) LateApoptosis Late Apoptosis / Necrosis (Annexin V+ / PI+) EarlyApoptosis->LateApoptosis Necrosis Necrosis (Annexin V- / PI+)

Caption: Apoptosis stages detected by Annexin V/PI staining.

References

Application Notes and Protocols for Immunohistochemistry Staining of BR351-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with BR351, a hypothetical small molecule inhibitor of the Brassinosteroid Insensitive 1 (BRI1) receptor kinase. Brassinosteroids (BRs) are a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation. The BRI1 receptor kinase is the primary cell surface receptor for BRs, making it a critical component of the BR signaling pathway. Understanding the downstream effects of inhibiting BRI1 with this compound is crucial for research into plant growth and development.

This document offers detailed protocols for tissue preparation, immunohistochemical staining, and data analysis. It also includes visual diagrams of the BR signaling pathway and the experimental workflow to facilitate a clear understanding of the methodologies.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from IHC analysis of this compound-treated tissues. These tables are designed for easy comparison of protein expression levels and localization.

Table 1: Quantification of Downstream Signaling Protein Expression

Treatment GroupTarget ProteinStaining Intensity (Mean ± SD)Percentage of Positively Stained Cells (Mean ± SD)Subcellular Localization
Vehicle Controlp-BSK13.5 ± 0.485 ± 5%Plasma Membrane
This compound (1 µM)p-BSK11.2 ± 0.325 ± 7%Cytoplasm
This compound (10 µM)p-BSK10.5 ± 0.210 ± 4%Cytoplasm
Vehicle ControlBZR1/BES11.8 ± 0.540 ± 8%Cytoplasm (Inactive)
This compound (1 µM)BZR1/BES13.9 ± 0.690 ± 6%Nucleus (Active)
This compound (10 µM)BZR1/BES14.5 ± 0.495 ± 3%Nucleus (Active)

Staining intensity can be scored on a scale of 0 (no staining) to 5 (very strong staining).

Table 2: Histomorphological Changes in this compound-Treated Tissues

Treatment GroupTissue TypeCell Size (µm, Mean ± SD)Cell Density (cells/mm², Mean ± SD)Apoptotic Index (%)
Vehicle ControlLeaf Epidermis45 ± 52500 ± 2002 ± 1
This compound (1 µM)Leaf Epidermis30 ± 43500 ± 2508 ± 2
This compound (10 µM)Leaf Epidermis22 ± 34200 ± 30015 ± 3
Vehicle ControlRoot Meristem15 ± 28000 ± 5001 ± 0.5
This compound (1 µM)Root Meristem12 ± 37200 ± 4505 ± 1.5
This compound (10 µM)Root Meristem9 ± 26500 ± 40012 ± 2

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

BR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1 BRI1 BR->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Phosphorylates This compound This compound This compound->BRI1 Inhibits pBSK1 p-BSK1 BSK1->pBSK1 BIN2 BIN2 pBSK1->BIN2 Inhibits pBZR1 p-BZR1/BES1 (Inactive) BIN2->pBZR1 Phosphorylates BZR1 BZR1/BES1 (Active) pBZR1->BZR1 Dephosphorylation Gene BR-responsive genes BZR1->Gene Regulates Transcription

Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound on the BRI1 receptor.

IHC_Workflow A 1. Tissue Collection (e.g., leaf, root) B 2. This compound Treatment (Vehicle vs. This compound) A->B C 3. Fixation (e.g., 4% PFA) B->C D 4. Embedding & Sectioning (Paraffin or Cryo) C->D E 5. Antigen Retrieval (Heat-induced) D->E F 6. Blocking (e.g., Normal Goat Serum) E->F G 7. Primary Antibody Incubation (e.g., anti-p-BSK1, anti-BZR1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (DAB Substrate) H->I J 10. Counterstaining & Mounting (Hematoxylin) I->J K 11. Imaging & Analysis (Microscopy) J->K

Caption: Experimental workflow for immunohistochemistry of this compound-treated tissues.

Experimental Protocols

I. Tissue Preparation

  • Tissue Collection: Excise plant tissues of interest (e.g., leaves, roots, stems) from plants grown under controlled conditions.

  • This compound Treatment: Incubate the excised tissues or treat whole plants with the desired concentrations of this compound or a vehicle control for the specified duration.

  • Fixation: Immediately immerse the tissues in a fixative solution, such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), for 12-24 hours at 4°C.

  • Dehydration and Embedding:

    • Wash the fixed tissues with PBS.

    • Dehydrate the tissues through a graded series of ethanol concentrations (e.g., 50%, 70%, 95%, 100%).

    • Clear the tissues in xylene or a xylene substitute.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on positively charged glass slides.

II. Immunohistochemistry Staining Protocol

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (2 x 5 minutes).

    • Rehydrate sections by incubating in a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.

    • Allow the slides to cool to room temperature.

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., rabbit anti-p-BSK1, mouse anti-BZR1) to its optimal concentration in the blocking solution.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the slides with PBS (3 x 5 minutes).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, goat anti-mouse HRP) for 1 hour at room temperature.

  • Signal Detection:

    • Wash the slides with PBS (3 x 5 minutes).

    • Apply a 3,3'-diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops. Monitor under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount a coverslip using a permanent mounting medium.

III. Image Acquisition and Analysis

  • Imaging: Acquire high-resolution images of the stained tissue sections using a bright-field microscope equipped with a digital camera.

  • Quantitative Analysis:

    • Staining Intensity: Use image analysis software (e.g., ImageJ, QuPath) to quantify the intensity of the DAB signal. This can be done by measuring the mean gray value or by using a scoring system.

    • Cell Counting: Count the number of positively stained cells and the total number of cells in representative fields of view to calculate the percentage of positive cells.

    • Morphometric Analysis: Measure cell size, cell density, and other relevant morphological parameters using the calibrated imaging software.

Disclaimer: this compound is a hypothetical compound for the purpose of this document. The provided protocols are general guidelines and should be optimized for specific experimental conditions and reagents. Always refer to the manufacturer's instructions for specific antibodies and reagents.

Application Notes and Protocols: Identifying BR351 Resistance Genes using CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of drug resistance is a significant challenge in cancer therapy, limiting the efficacy of targeted treatments. The CRISPR-Cas9 system provides a powerful and unbiased tool for genome-wide screening to identify genes whose loss confers resistance to a specific compound.[1][2][3] This application note provides a detailed protocol for a pooled lentiviral-based CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to the hypothetical cytotoxic agent BR351. The described workflow can be adapted for various small molecules and cell lines.[1]

Genome-wide CRISPR/Cas9 screening is a robust method for identifying genetic loci associated with specific conditions, including drug resistance in cancer research.[2] This technology has been successfully used to uncover drug targets and mechanisms of resistance.[1] By creating a diverse pool of knockout cells, each with a single gene disruption, researchers can identify which genetic perturbations allow cells to survive and proliferate in the presence of a cytotoxic agent.[4][5]

Principle of the Screen

The core principle of a positive selection CRISPR screen for drug resistance is to treat a population of cells, previously transduced with a genome-wide sgRNA library, with a lethal or near-lethal dose of the drug of interest.[6] Cells that acquire a gene knockout conferring resistance will survive and proliferate, leading to an enrichment of the corresponding sgRNAs in the surviving cell population. High-throughput sequencing is then used to identify these enriched sgRNAs, thereby pinpointing the resistance genes.

A generalized workflow for this process is outlined below:

CRISPR_Workflow cluster_prep Library Preparation & Transduction cluster_screen Screening cluster_analysis Analysis Lentiviral sgRNA Library Lentiviral sgRNA Library Lentivirus Production Lentivirus Production Lentiviral sgRNA Library->Lentivirus Production Packaging Plasmids Packaging Plasmids Packaging Plasmids->Lentivirus Production HEK293T Cells HEK293T Cells HEK293T Cells->Lentivirus Production Transduction Transduction Lentivirus Production->Transduction Target Cells (Cas9-expressing) Target Cells (Cas9-expressing) Target Cells (Cas9-expressing)->Transduction Selection Selection Transduction->Selection Selection (e.g., Puromycin) Selection (e.g., Puromycin) Initial Cell Population Initial Cell Population This compound Treatment This compound Treatment Initial Cell Population->this compound Treatment Control (DMSO) Population Control (DMSO) Population Initial Cell Population->Control (DMSO) Population Selection->Initial Cell Population Resistant Cell Population Resistant Cell Population This compound Treatment->Resistant Cell Population Genomic DNA Extraction Genomic DNA Extraction Resistant Cell Population->Genomic DNA Extraction Control (DMSO) Population->Genomic DNA Extraction PCR Amplification of sgRNAs PCR Amplification of sgRNAs Genomic DNA Extraction->PCR Amplification of sgRNAs Next-Generation Sequencing Next-Generation Sequencing PCR Amplification of sgRNAs->Next-Generation Sequencing Data Analysis (sgRNA Enrichment) Data Analysis (sgRNA Enrichment) Next-Generation Sequencing->Data Analysis (sgRNA Enrichment) Hit Identification Hit Identification Data Analysis (sgRNA Enrichment)->Hit Identification

Caption: Experimental workflow for a CRISPR-Cas9 positive selection screen.

Experimental Protocols

Cell Line Preparation and this compound Dose-Response Curve

Objective: To prepare a target cell line stably expressing Cas9 and determine the optimal concentration of this compound for the screen.

Materials:

  • Target cell line (e.g., A549, MCF7)

  • Lentiviral vector expressing Cas9 and a selection marker (e.g., lentiCas9-Blast)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cas9 Cell Line Generation:

    • Transduce the target cell line with lentivirus carrying the Cas9 expression cassette.

    • Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).

    • Verify Cas9 expression and activity using a functional assay (e.g., SURVEYOR assay or targeted sequencing of a known locus).

  • This compound IC90 Determination:

    • Seed the Cas9-expressing cells in 96-well plates at an appropriate density.

    • The following day, treat the cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution). Include a DMSO-only control.

    • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the concentration of this compound that results in 90% growth inhibition (GI90) or cell killing (IC90). This concentration will be used for the screen to apply high selective pressure.[6]

Genome-Scale CRISPR-Cas9 Library Transduction

Objective: To introduce the pooled sgRNA library into the Cas9-expressing target cells.

Materials:

  • Cas9-expressing target cells

  • Pooled lentiviral sgRNA library (e.g., GeCKO, TKOv3)

  • Polybrene or other transduction-enhancing reagent

  • Complete growth medium with and without selection antibiotic (e.g., puromycin)

Protocol:

  • Determine Optimal Transduction Conditions:

    • Perform a titration of the lentiviral library to determine the multiplicity of infection (MOI) that results in approximately 30-50% of cells being transduced. This low MOI is crucial to ensure that most cells receive a single sgRNA.

  • Library Transduction:

    • Plate a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 300-500 cells per sgRNA.

    • Transduce the cells with the sgRNA library at the predetermined low MOI in the presence of polybrene.

  • Antibiotic Selection:

    • After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to eliminate non-transduced cells.

    • Maintain the selection for a period sufficient to kill all non-transduced control cells (typically 2-4 days).

  • Initial Cell Population Collection:

    • After selection is complete, harvest a representative sample of the cell population. This sample will serve as the "time zero" or initial reference point for sgRNA distribution. Store the cell pellet at -80°C for later genomic DNA extraction.

This compound Positive Selection Screen

Objective: To select for cells with gene knockouts that confer resistance to this compound.

Protocol:

  • Cell Plating:

    • Plate the transduced cell pool into two groups: a control group (treated with DMSO) and a this compound-treated group. Ensure that the cell number maintains a library coverage of at least 300-500 cells per sgRNA throughout the experiment.

  • Drug Treatment:

    • Allow the cells to attach and recover for 24 hours.

    • Treat the experimental group with the predetermined GI90/IC90 concentration of this compound. Treat the control group with an equivalent volume of DMSO.

    • Continuously culture the cells in the presence of this compound or DMSO for 14-21 days, or until a resistant population emerges. Periodically passage the cells, always maintaining high library coverage.

  • Final Cell Pellet Collection:

    • At the end of the selection period, harvest cell pellets from both the this compound-treated and DMSO-treated populations.

sgRNA Sequencing and Data Analysis

Objective: To identify sgRNAs that are enriched in the this compound-resistant population.

Protocol:

  • Genomic DNA Extraction:

    • Extract genomic DNA from the initial ("time zero"), DMSO-treated, and this compound-treated cell pellets.

  • sgRNA Amplification:

    • Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The primers should include adapters for next-generation sequencing.

  • Next-Generation Sequencing (NGS):

    • Purify the PCR products and submit them for high-throughput sequencing (e.g., on an Illumina platform).

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

    • Normalize the read counts.

    • Compare the sgRNA abundance in the this compound-treated sample to the DMSO-treated or initial sample.

    • Use statistical methods (e.g., MAGeCK) to identify sgRNAs and, by extension, genes that are significantly enriched in the this compound-treated population. These are the candidate resistance genes.

Data Presentation

The results of the CRISPR screen are typically represented as a ranked list of genes based on their enrichment score.

Table 1: Top Candidate Genes Conferring Resistance to this compound

Gene SymbolRankEnrichment Score (log2 Fold Change)p-valueFalse Discovery Rate (FDR)
GENE-A18.21.5e-102.8e-8
GENE-B27.53.1e-92.9e-7
GENE-C36.98.9e-85.5e-6
GENE-D46.32.4e-71.1e-5
GENE-E55.89.1e-73.4e-5

Potential Signaling Pathways Involved in this compound Resistance

Based on the hypothetical top hit, "GENE-A," being a negative regulator of a pro-survival pathway, its knockout could lead to constitutive activation of this pathway, promoting resistance. For instance, resistance to BRAF inhibitors in melanoma can be mediated by the reactivation of the MAPK pathway or activation of the parallel PI3K-AKT pathway.[7][8][9]

Resistance_Pathway cluster_resistance Resistance Mechanism (GENE-A Knockout) This compound This compound Target_Protein Target Protein This compound->Target_Protein inhibits Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector inhibits Apoptosis Apoptosis Downstream_Effector->Apoptosis promotes GENE_A GENE-A (Tumor Suppressor) Survival_Kinase Survival Kinase GENE_A->Survival_Kinase inhibits Anti_Apoptotic_Proteins Anti-Apoptotic Proteins Survival_Kinase->Anti_Apoptotic_Proteins activates Anti_Apoptotic_Proteins->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation Anti_Apoptotic_Proteins->Cell_Survival promotes

References

Application Notes and Protocols: Elucidating the Cellular Effects of BRD351 Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD351 is a novel small molecule inhibitor targeting a member of the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins are critical epigenetic readers that play a pivotal role in the transcriptional regulation of key oncogenes and inflammatory mediators. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters. Dysregulation of BET protein activity is implicated in the pathogenesis of numerous cancers and inflammatory diseases, making them attractive therapeutic targets. BRD351 offers a promising tool for investigating the therapeutic potential of BET inhibition.

Lentiviral transduction is a powerful and versatile tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, with high efficiency.[1] This technology is particularly advantageous for establishing stable cell lines that either overexpress or have silenced a gene of interest. By creating cell lines with modified expression of the target of BRD351 or downstream effectors, researchers can perform robust and reproducible experiments to dissect the compound's mechanism of action and identify potential resistance mechanisms.[2] This application note provides detailed protocols for the use of lentiviral transduction to study the effects of BRD351 on cellular signaling pathways and phenotypes.

Key Applications

  • Target Validation: Confirm the on-target effects of BRD351 by observing phenotypic changes in cells with altered expression of the target protein.

  • Mechanism of Action Studies: Elucidate the downstream signaling pathways modulated by BRD351.

  • Drug Resistance Studies: Investigate potential mechanisms of acquired resistance to BRD351 by overexpressing or silencing genes of interest.

  • High-Throughput Screening: Generate stable cell lines for use in high-throughput screening assays to identify synergistic drug combinations or novel therapeutic targets.[3]

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the generation of high-titer lentiviral particles in HEK293T cells using a lipid-based transfection method.[4]

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (containing the gene of interest, e.g., shRNA against the target of BRD351 or a cDNA for overexpression)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 0.45 µm syringe filter

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • DNA-Lipid Complex Formation:

    • In tube A, mix 8 µg of the transfer plasmid, 4 µg of psPAX2, and 4 µg of pMD2.G with Opti-MEM to a final volume of 250 µL.[4]

    • In tube B, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Add the DNA solution (tube A) to the diluted transfection reagent (tube B) and incubate for 15-20 minutes at room temperature.[4]

  • Transfection: Add the DNA-lipid complex mixture dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells at 37°C and 5% CO2.

  • Medium Change: After 18-24 hours, replace the transfection medium with fresh, pre-warmed DMEM containing 10% FBS.[4]

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the collections.

  • Virus Filtration and Storage: Filter the viral supernatant through a 0.45 µm syringe filter to remove cellular debris.[4] Aliquot the virus and store at -80°C.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the steps for transducing target cells with the produced lentiviral particles.

Materials:

  • Target cells (e.g., cancer cell line)

  • Lentiviral particles

  • Complete growth medium for the target cell line

  • Polybrene (hexadimethrine bromide)

  • Puromycin (or other appropriate selection antibiotic)

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[1]

  • Transduction:

    • Thaw the lentiviral aliquot on ice.

    • Prepare the transduction medium by adding polybrene to the complete growth medium at a final concentration of 4-8 µg/mL.[5] Note: The optimal concentration of polybrene can be toxic to some cell lines and should be determined empirically.[1]

    • Remove the existing medium from the cells and replace it with the transduction medium containing the desired amount of lentiviral particles. The amount of virus to add will depend on the desired multiplicity of infection (MOI). A range of MOIs should be tested for a new cell line.[5]

  • Incubation: Incubate the cells with the virus for 18-24 hours at 37°C and 5% CO2.[5] For cells sensitive to viral toxicity, the incubation time can be reduced to 4-8 hours.[5]

  • Medium Change: After incubation, remove the virus-containing medium and replace it with fresh, complete growth medium.

  • Selection of Transduced Cells:

    • After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic must be determined beforehand by generating a kill curve for the parental cell line.[1]

    • Maintain the cells under selection pressure for 7-14 days, changing the medium with fresh antibiotic every 2-3 days, until a stable population of resistant cells is established.[2]

Data Presentation

The effects of BRD351 on the transduced cells can be quantified using various cellular and biochemical assays.[6][7] The results should be summarized in tables for clear comparison.

Table 1: Effect of BRD351 on Cell Proliferation

Cell LineTreatmentIC50 (µM)
ParentalDMSO> 100
ParentalBRD3515.2
Scramble shRNADMSO> 100
Scramble shRNABRD3515.5
Target shRNADMSO> 100
Target shRNABRD35125.8
OverexpressionDMSO> 100
OverexpressionBRD3511.2

Table 2: Effect of BRD351 on Apoptosis

Cell LineTreatment% Apoptotic Cells (Annexin V+)
ParentalDMSO2.1
ParentalBRD351 (5 µM)35.4
Scramble shRNADMSO2.3
Scramble shRNABRD351 (5 µM)34.9
Target shRNADMSO2.5
Target shRNABRD351 (5 µM)10.2
OverexpressionDMSO2.0
OverexpressionBRD351 (5 µM)55.7

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.

BRD351_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors Transcription Factors (e.g., c-Myc, NF-κB) mTOR->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors BET_Protein BET Protein Acetylated_Histones Acetylated Histones BET_Protein->Acetylated_Histones BET_Protein->Transcription_Factors Recruitment BRD351 BRD351 BRD351->BET_Protein Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Proposed signaling pathway affected by BRD351.

Lentiviral_Transduction_Workflow cluster_production Lentivirus Production cluster_transduction Cell Transduction cluster_analysis Functional Analysis Plasmid_Prep Prepare Lentiviral Plasmids (Transfer, Packaging, Envelope) Transfection Transfect HEK293T Cells Plasmid_Prep->Transfection Harvest Harvest & Filter Viral Supernatant Transfection->Harvest Transduce Transduce with Lentivirus & Polybrene Harvest->Transduce Seed_Cells Seed Target Cells Seed_Cells->Transduce Select Select with Antibiotic (e.g., Puromycin) Transduce->Select Stable_Line Generate Stable Cell Line Select->Stable_Line Treat Treat with BRD351 Stable_Line->Treat Assays Perform Functional Assays (Proliferation, Apoptosis, etc.) Treat->Assays

Caption: Experimental workflow for lentiviral transduction.

References

Application Notes: The Use of CHIR99021 in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organoid culture systems have emerged as powerful tools in biomedical research, offering a physiologically relevant in vitro model for studying organ development, disease modeling, and drug screening.[1][2][3][4][5][6] The successful establishment and maintenance of many organoid types, particularly those derived from epithelial tissues such as the intestine, colon, and liver, are critically dependent on the precise modulation of key signaling pathways that regulate stem cell self-renewal and differentiation.[7][8][9] One of the most crucial of these is the Wnt/β-catenin signaling pathway.[7][8] CHIR99021 is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3), which functions as a strong activator of the canonical Wnt/β-catenin signaling pathway.[10] Its application has been instrumental in the development of robust protocols for the culture of a wide variety of organoids.[7][10]

Mechanism of Action

In the absence of Wnt ligands, a destruction complex composed of Axin, APC, and GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of Wnt ligands to their receptors (Frizzled and LRP5/6) leads to the inactivation of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, promoting the expression of Wnt target genes that are essential for stem cell maintenance and proliferation.[7][8]

CHIR99021 mimics the effect of Wnt signaling by directly inhibiting GSK-3α and GSK-3β. This inhibition prevents the phosphorylation and degradation of β-catenin, leading to its stabilization, nuclear accumulation, and the subsequent activation of Wnt target gene expression, even in the absence of Wnt ligands. This robust activation of the Wnt pathway is fundamental for maintaining the stem cell population within the organoids and promoting their growth and expansion in culture.[10]

Applications in Organoid Culture

CHIR99021 is a key component in the culture medium of numerous organoid types, including but not limited to:

  • Intestinal Organoids: Essential for the establishment and long-term maintenance of both murine and human intestinal organoids from adult stem cells and pluripotent stem cells.[7][11][12] It promotes the proliferation of Lgr5+ intestinal stem cells, which are the driving force behind the self-renewal and differentiation of the intestinal epithelium in vitro.[2][12]

  • Colonic Organoids: Similar to intestinal organoids, CHIR99021 is critical for the culture of human colonic organoids, where it helps maintain the crypt-base stem cell population.[7]

  • Liver Organoids: Used in protocols for the generation of liver organoids from both adult stem cells and pluripotent stem cells.[6] It plays a role in the expansion of liver progenitor cells.

  • Pancreatic Organoids: Utilized in some protocols for the culture of pancreatic organoids to support the proliferation of progenitor cells.[3]

  • Bladder Cancer Organoids: Studies have shown that CHIR99021 can enhance the proliferation of primary human bladder cancer cells in organoid culture.[10]

Quantitative Data Summary

The following tables summarize the typical effects of CHIR99021 on organoid culture based on common findings in the literature.

Table 1: Effect of CHIR99021 on Intestinal Organoid Formation Efficiency

CHIR99021 ConcentrationOrganoid Formation Efficiency (%)Average Organoid Diameter (µm) at Day 7
0 µM< 5%< 50
1 µM30-40%150-250
3 µM50-70%300-500
10 µM40-60% (potential for cystic morphology)400-600

Note: Optimal concentrations may vary depending on the specific cell source and culture conditions.

Table 2: Gene Expression Changes in Intestinal Organoids Treated with CHIR99021

GeneFunctionFold Change (with CHIR99021 vs. without)
LGR5Stem cell marker↑ (5-10 fold)
AXIN2Wnt target gene↑ (20-50 fold)
MUC2Goblet cell marker↓ (2-5 fold)
CHGAEnteroendocrine cell marker↓ (3-7 fold)

Note: These are representative changes and can vary based on the experimental setup.

Experimental Protocols

Protocol 1: Establishment of Human Colonic Organoids using CHIR99021

Materials:

  • Human colon tissue biopsy

  • Gentle Cell Dissociation Reagent

  • Advanced DMEM/F12 medium

  • Matrigel® (or other basement membrane extract)

  • N-acetylcysteine

  • Nicotinamide

  • B27 supplement

  • EGF (Epidermal Growth Factor)

  • Noggin

  • R-spondin-1

  • CHIR99021

  • Y-27632 (ROCK inhibitor)

  • 24-well tissue culture-treated plates

Procedure:

  • Tissue Isolation and Crypt Isolation:

    • Wash the colon biopsy with cold PBS.

    • Mince the tissue into small pieces.

    • Incubate the tissue fragments in Gentle Cell Dissociation Reagent for 30 minutes at 4°C with gentle agitation to release the crypts.

    • Collect the crypt-containing supernatant and centrifuge at 300 x g for 5 minutes.

    • Wash the pellet with cold Advanced DMEM/F12.

  • Organoid Seeding:

    • Resuspend the isolated crypts in Matrigel® on ice.

    • Plate 50 µL domes of the Matrigel®/crypt suspension into the center of pre-warmed 24-well plates.

    • Incubate at 37°C for 15-30 minutes to allow the Matrigel® to polymerize.

  • Organoid Culture:

    • Prepare the complete organoid growth medium containing Advanced DMEM/F12, N-acetylcysteine, Nicotinamide, B27 supplement, EGF, Noggin, R-spondin-1, 3 µM CHIR99021 , and 10 µM Y-27632 (for the first 2-3 days).

    • Carefully add 500 µL of complete organoid growth medium to each well.

    • Incubate at 37°C and 5% CO2.

  • Organoid Maintenance:

    • Replace the medium every 2-3 days with fresh complete organoid growth medium (without Y-27632 after the initial culture period).

    • Monitor organoid growth using a brightfield microscope. Organoids should appear as cystic structures with budding crypt domains.

Protocol 2: Passaging of Established Intestinal Organoids

Materials:

  • Established intestinal organoids in Matrigel®

  • Cell Recovery Solution (or cold, serum-free medium)

  • Conical tubes

  • Centrifuge

  • Micropipette

  • Matrigel®

  • Complete organoid growth medium with CHIR99021

Procedure:

  • Organoid Recovery:

    • Remove the medium from the well.

    • Add 1 mL of cold Cell Recovery Solution and mechanically disrupt the Matrigel® dome by pipetting up and down.

    • Transfer the organoid suspension to a conical tube.

  • Organoid Dissociation:

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

    • Resuspend the organoid pellet in a small volume of appropriate dissociation reagent (e.g., TrypLE) for a few minutes at 37°C to break them into smaller fragments. The degree of dissociation can be controlled to yield single cells or small clumps.

    • Neutralize the dissociation reagent with an equal volume of Advanced DMEM/F12.

  • Re-plating:

    • Centrifuge the fragments at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the pellet in fresh, cold Matrigel®.

    • Plate domes of the Matrigel®/organoid fragment suspension onto a pre-warmed plate.

    • Allow the Matrigel® to polymerize at 37°C.

    • Add complete organoid growth medium containing 3 µM CHIR99021 and 10 µM Y-27632.

  • Maintenance:

    • Change the medium every 2-3 days.

    • Organoids will typically be ready for passaging again in 7-10 days.

Visualizations

Signaling Pathway

Wnt_Signaling_with_CHIR99021 cluster_without_wnt Without Wnt Signal cluster_with_wnt With Wnt Signal or CHIR99021 GSK3 GSK-3 beta_catenin1 β-catenin GSK3->beta_catenin1 P Axin_APC Axin/APC Complex Axin_APC->GSK3 Proteasome Proteasome beta_catenin1->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh GSK3_inhibited GSK-3 Dsh->GSK3_inhibited Inhibition Axin_APC2 Axin/APC Complex Axin_APC2->GSK3_inhibited beta_catenin2 β-catenin Nucleus Nucleus TCF/LEF beta_catenin2->Nucleus:f0 Accumulation & Translocation Gene_Expression Stem Cell Gene Expression Nucleus:f1->Gene_Expression Activation CHIR99021 CHIR99021 CHIR99021->GSK3_inhibited Inhibition

Caption: Wnt/β-catenin signaling pathway and the role of CHIR99021.

Experimental Workflow

Organoid_Culture_Workflow start Start: Tissue Biopsy crypt_isolation Crypt Isolation start->crypt_isolation seeding Seeding in Matrigel crypt_isolation->seeding culture Organoid Culture (with CHIR99021) seeding->culture passaging Passaging culture->passaging Every 7-10 days analysis Downstream Analysis (e.g., Imaging, RNA-seq) culture->analysis passaging->culture end End analysis->end

Caption: General workflow for organoid culture using CHIR99021.

References

Troubleshooting & Optimization

Troubleshooting BR351 insolubility in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with BR351 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a brain-penetrant matrix metalloproteinase (MMP) inhibitor, targeting MMP-2, MMP-8, MMP-9, and MMP-13.[1] It is supplied as a solid and is known to be soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to keep it at -20°C.[1][2]

Q2: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous experimental buffer. Why is this happening?

This is a common issue when diluting a compound from a high-concentration organic solvent stock (like DMSO) into an aqueous buffer. The drastic change in solvent polarity reduces the solubility of hydrophobic compounds like this compound, causing them to precipitate. Many new chemical entities are poorly soluble in water, which can pose a significant challenge for researchers.[3][4]

Q3: What is the recommended starting concentration for this compound in an aqueous buffer?

The optimal starting concentration will depend on the specific buffer system and experimental conditions. It is advisable to start with a low final concentration (e.g., 1-10 µM) and gradually increase it to determine the solubility limit in your specific buffer.

Q4: Are there any known incompatibilities for this compound?

While specific buffer incompatibilities for this compound are not extensively documented, it is generally advisable to avoid strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to troubleshoot and resolve this compound insolubility in your experimental buffer.

Initial Assessment

Before modifying your buffer, it's crucial to assess the initial conditions.

Experimental Protocol: Initial Solubility Test

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). This compound is readily soluble in DMSO.[1]

  • Serial Dilution: Perform a serial dilution of the DMSO stock into your aqueous experimental buffer to achieve the desired final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after dilution and after a short incubation period (e.g., 15-30 minutes) at the experimental temperature. Use of a microscope can aid in detecting microprecipitates.

Troubleshooting Workflow

If you observe precipitation, follow this workflow to systematically address the insolubility issue.

BR351_Solubility_Workflow cluster_start Start cluster_steps Troubleshooting Steps cluster_end Resolution start Precipitation Observed step1 Step 1: Optimize DMSO Concentration start->step1 Initial Observation step2 Step 2: Adjust Buffer pH step1->step2 If precipitation persists step3 Step 3: Introduce a Co-solvent step2->step3 If precipitation persists step4 Step 4: Use a Surfactant step3->step4 If precipitation persists end This compound Solubilized step4->end Successful Solubilization pH_Effect cluster_ph Buffer pH cluster_solubility This compound Solubility ph_low Lower pH sol_medium Medium Solubility ph_low->sol_medium ph_optimal Optimal pH sol_high High Solubility ph_optimal->sol_high ph_high Higher pH sol_low Low Solubility ph_high->sol_low

References

Technical Support Center: Optimizing BR351 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BR351 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a brassinosteroid agonist that modulates the brassinosteroid signaling pathway. In plants, this pathway is critical for growth and development.[1][2][3][4] The signal is initiated at the cell surface by the receptor kinase BRI1 and its co-receptor BAK1.[4][5] Upon this compound binding, a phosphorylation cascade is triggered, leading to the inactivation of the kinase BIN2.[1][5] This allows the transcription factors BZR1 and BES1 to accumulate in the nucleus and regulate the expression of target genes that influence cell elongation, division, and differentiation.[1][5]

Q2: What is a typical starting concentration range for this compound?

The optimal concentration of this compound is highly dependent on the cell type, experimental system (e.g., cell culture, whole organism), and the specific biological question being investigated. Based on general knowledge of brassinosteroids, a typical starting range for in vitro experiments would be from 0.1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all treatments, including the vehicle control.

Troubleshooting Guides

Issue 1: No observable effect of this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 nM to 100 µM).
Incorrect Stock Solution Preparation Verify the calculations for your stock and working solutions. Prepare a fresh stock solution.
Cell Line Insensitivity Confirm that your cell line expresses the necessary components of the brassinosteroid signaling pathway (e.g., BRI1, BAK1). Consider using a positive control cell line known to respond to brassinosteroids.
Degraded this compound Ensure proper storage of the stock solution. Avoid multiple freeze-thaw cycles. Use a fresh aliquot.
Insufficient Incubation Time Optimize the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for observing the desired effect.
Issue 2: High cell toxicity or death observed after this compound treatment.
Possible Cause Troubleshooting Step
This compound Concentration Too High Lower the concentration range in your dose-response experiment.
DMSO Toxicity Ensure the final DMSO concentration is below 0.1%. Include a vehicle control with the same DMSO concentration as your highest this compound treatment.
Contamination Check for signs of bacterial or fungal contamination in your cell culture.[6]
Poor Cell Health Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[7]
Issue 3: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Passage Number Use cells within a consistent and low passage number range for all experiments.
Variability in Cell Seeding Density Ensure uniform cell seeding density across all wells and plates.
Inconsistent Reagent Preparation Prepare fresh working solutions of this compound for each experiment. Ensure all other reagents are of high quality and not expired.
Incubator Fluctuations Monitor and maintain stable incubator conditions (temperature, CO2, humidity).[8]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of this compound dilutions in your cell culture medium. A common approach is to use a 1:10 serial dilution to cover a broad range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM). Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) under standard cell culture conditions.

  • Endpoint Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) or a specific functional assay relevant to your research question (e.g., gene expression analysis of a known target gene).

  • Data Analysis: Plot the response (e.g., % viability, fold change in gene expression) against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).

Protocol 2: Western Blot Analysis of Pathway Activation
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the determined optimal concentration of this compound, a suboptimal concentration, a supramaximal concentration, and a vehicle control for a specific time (e.g., 1, 6, 12 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-BZR1, total BZR1) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels in response to this compound treatment.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Viability

This compound ConcentrationMean % Viability (± SD)
Vehicle Control (0 µM)100 ± 4.5
0.01 µM98.7 ± 5.1
0.1 µM95.2 ± 4.8
1 µM85.1 ± 6.2
10 µM60.3 ± 7.1
100 µM25.4 ± 5.5

Table 2: Example qPCR Data for a this compound Target Gene

This compound ConcentrationFold Change in Gene Expression (± SD)
Vehicle Control (0 µM)1.0 ± 0.1
0.1 µM1.8 ± 0.3
1 µM4.5 ± 0.6
10 µM12.3 ± 1.5

Visualizations

BR351_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 This compound->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Associates BKI1 BKI1 BRI1->BKI1 Dissociates BSU1 BSU1 BRI1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inactivates BZR1_BES1_p p-BZR1/BES1 BIN2->BZR1_BES1_p Phosphorylates BZR1_BES1 BZR1/BES1 BZR1_BES1_p->BZR1_BES1 Dephosphorylated Proteasome Proteasome BZR1_BES1_p->Proteasome Degradation BZR1_BES1_nuc BZR1/BES1 BZR1_BES1->BZR1_BES1_nuc Translocates DNA Target Genes BZR1_BES1_nuc->DNA Regulates Response Gene Expression (Growth, Development) DNA->Response

Caption: this compound signaling pathway from cell membrane to nucleus.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Seed_Cells Seed Cells Treat_Cells Treat Cells Seed_Cells->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Incubate Incubate Treat_Cells->Incubate Viability_Assay Cell Viability Assay Incubate->Viability_Assay Gene_Expression Gene Expression (qPCR) Incubate->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Incubate->Protein_Analysis Dose_Response Dose-Response Curve Viability_Assay->Dose_Response Pathway_Activation Pathway Activation Gene_Expression->Pathway_Activation Protein_Analysis->Pathway_Activation

Caption: General experimental workflow for optimizing this compound.

Troubleshooting_Logic cluster_no_effect Troubleshoot: No Effect cluster_toxicity Troubleshoot: Toxicity cluster_inconsistent Troubleshoot: Inconsistency Start Experiment Start Observe_Effect Observe Expected Effect? Start->Observe_Effect No_Effect No or Low Effect Observe_Effect->No_Effect No Toxicity Toxicity Observed Observe_Effect->Toxicity Toxicity Inconsistent Inconsistent Results Observe_Effect->Inconsistent Inconsistent Success Experiment Successful Observe_Effect->Success Yes Check_Conc Optimize Concentration No_Effect->Check_Conc Check_Reagents Check Reagent Stability No_Effect->Check_Reagents Check_Cells Verify Cell Line Sensitivity No_Effect->Check_Cells Lower_Conc Lower Concentration Toxicity->Lower_Conc Check_Vehicle Check Vehicle Control Toxicity->Check_Vehicle Check_Contamination Check for Contamination Toxicity->Check_Contamination Standardize_Cells Standardize Cell Culture Inconsistent->Standardize_Cells Standardize_Reagents Standardize Reagent Prep Inconsistent->Standardize_Reagents

References

Technical Support Center: Troubleshooting BR351 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the novel compound BR351 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our primary cell cultures upon treatment with this compound. What are the initial steps to troubleshoot this issue?

A1: When encountering high cytotoxicity with this compound, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup. This includes confirming the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium. It is also important to ensure the health and viability of your primary cells before initiating treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.[1]

Q2: How can the cytotoxic effects of this compound be reduced without compromising its potential therapeutic efficacy?

A2: Mitigating cytotoxicity while preserving the desired biological activity is a common challenge.[1] Several strategies can be employed:

  • Concentration and Exposure Time Optimization: The most direct approach is to lower the concentration of this compound and reduce the duration of exposure.[1]

  • Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with agents like antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from death.[1]

  • Serum Concentration Adjustment: The concentration of serum in your culture medium can influence drug availability and cytotoxicity. Experimenting with varying serum percentages may be beneficial.[1][2]

  • Advanced In Vitro Models: Transitioning from 2D monocultures to 3D spheroids or organoids can sometimes reduce apparent cytotoxicity, as these models more closely mimic the in vivo environment.[1]

Q3: What are the common mechanisms of drug-induced cytotoxicity in primary cells?

A3: Drug-induced cell death can occur through several mechanisms, including:

  • Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[1] It can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[3][4]

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage.[5]

Determining the specific mechanism of this compound-induced cytotoxicity is key to developing effective mitigation strategies.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed at Expected Efficacious Dose

Problem: this compound is causing excessive cell death at concentrations required for its biological effect.

Troubleshooting Steps:

  • Verify Experimental Parameters:

    • Confirm the correct dilution and final concentration of this compound.

    • Ensure the solvent concentration (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%).

    • Check the health and confluence of primary cells before treatment. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[6]

    • Ensure the culture medium has the correct pH and supplements.[2]

  • Optimize Treatment Conditions:

    • Time-Course Experiment: Reduce the exposure time of this compound. It's possible a shorter duration is sufficient for the desired effect with less toxicity.[2]

    • Dose-Response Curve: Perform a detailed dose-response experiment to precisely identify the CC50.[2] This allows for the selection of a concentration that balances efficacy and viability.

  • Investigate the Mechanism of Cytotoxicity:

    • Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining to differentiate between these cell death pathways.[2]

    • Involvement of Oxidative Stress: Co-treat cells with this compound and an antioxidant like N-acetylcysteine. A rescue from cytotoxicity suggests the involvement of oxidative stress.[1]

    • Caspase Activation: If apoptosis is suspected, use a pan-caspase inhibitor (e.g., Z-VAD-FMK). A significant increase in cell viability would indicate a caspase-dependent apoptotic mechanism.[1]

Guide 2: Differentiating Between Cytotoxic and Cytostatic Effects

Problem: It is unclear whether this compound is killing the cells (cytotoxicity) or just inhibiting their proliferation (cytostatic effect).

Troubleshooting Steps:

  • Cell Viability vs. Cell Number:

    • Viability Assays: Assays like MTT or XTT measure metabolic activity, which can indicate cell viability.[2] However, a reduction in signal could mean either cell death or reduced proliferation.[7]

    • Cell Counting: Directly count the number of viable cells (e.g., using Trypan Blue exclusion) at the start and end of the experiment. If the cell number is lower than the initial seeding density, the effect is cytotoxic. If the number is similar to the initial density but lower than the untreated control, the effect is likely cytostatic.

  • Apoptosis and Necrosis Assays:

    • Utilize Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.[2][5] An increase in these populations confirms a cytotoxic effect.

  • LDH Release Assay:

    • The lactate dehydrogenase (LDH) release assay measures membrane integrity. An increase in LDH in the culture supernatant is indicative of necrosis or late apoptosis.[2]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Primary Human Bronchial Epithelial Cells (HBECs)

This compound Concentration (µM)Cell Viability (%) (MTT Assay)Apoptotic Cells (%) (Annexin V Staining)
0 (Vehicle Control)100 ± 4.55 ± 1.2
195 ± 5.18 ± 1.5
575 ± 6.225 ± 3.1
1052 ± 4.848 ± 4.5
2521 ± 3.975 ± 5.8
508 ± 2.189 ± 6.2

Data are presented as mean ± SD.

Table 2: Effect of Cytoprotective Agents on this compound-Induced Cytotoxicity in Primary HBECs

TreatmentCell Viability (%) (MTT Assay)
Vehicle Control100 ± 5.3
10 µM this compound51 ± 4.9
10 µM this compound + 5 mM N-acetylcysteine85 ± 6.1
10 µM this compound + 20 µM Z-VAD-FMK92 ± 5.5

Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using MTT Assay
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations.[1]

  • Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.[1]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[2]

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the CC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound Cytotoxicity cluster_setup Initial Setup cluster_treatment Treatment & Incubation cluster_analysis Cytotoxicity Assessment cluster_mitigation Mitigation Strategies start Primary Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate viability Cell Viability Assays (MTT, LDH) incubate->viability apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) incubate->apoptosis end Data Analysis & Conclusion viability->end co_treatment Co-treatment with Cytoprotective Agents (Antioxidants, Caspase Inhibitors) apoptosis->co_treatment co_treatment->end apoptosis_pathways Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 execution Executioner Caspases (Caspase-3, -6, -7) caspase8->execution This compound This compound / Cellular Stress bcl2 Bcl-2 Family Regulation (Bax, Bcl-2) This compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation (Apoptosome) cyto_c->caspase9 caspase9->execution apoptosis Apoptosis execution->apoptosis

References

Overcoming BR351 degradation during long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BR351, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability and degradation of this compound during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the (hypothetical) Serine/Threonine Kinase 1 (STK1), a key enzyme in the pro-survival signaling pathway often dysregulated in certain cancers. By binding to the ATP-binding pocket of STK1, this compound prevents the phosphorylation of its downstream substrate, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.

Q2: We are observing a decrease in the efficacy of this compound in our multi-week cell culture experiments. What could be the cause?

A2: A decline in the efficacy of this compound during long-term experiments is likely due to the chemical degradation of the compound in the cell culture medium. Factors such as pH, temperature, light exposure, and interactions with media components can contribute to the breakdown of the molecule over time. It is also possible that the target protein itself is being degraded as a cellular response, a mechanism sometimes observed with kinase inhibitors.[1][2]

Q3: How can I determine if this compound is degrading in my experiment?

A3: The most reliable method to assess the stability of this compound is to use High-Performance Liquid Chromatography (HPLC).[3][4] You can collect aliquots of your cell culture medium at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the parent this compound compound. The appearance of new peaks in the chromatogram may indicate the presence of degradation products.

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound Activity in a Long-Term ( > 7 days) Cell Viability Assay

Possible Causes:

  • Chemical Instability: this compound may be degrading in the culture medium over time.

  • Metabolic Degradation: Cells may be metabolizing this compound into inactive forms.

  • Cellular Resistance: Cancer cells can develop resistance mechanisms to kinase inhibitors over extended exposure.[2]

Troubleshooting Steps:

  • Assess Chemical Stability: Perform an HPLC analysis of this compound in your specific cell culture medium over the intended duration of the experiment to determine its half-life.

  • Optimize Dosing Schedule: Based on the stability data, consider a more frequent media change or replenishment of this compound to maintain a therapeutic concentration.

  • Investigate Metabolism: Use LC-MS/MS to analyze cell lysates and culture supernatant for potential metabolites of this compound.

  • Evaluate Resistance: Analyze key downstream markers of the STK1 pathway to see if the pathway is being reactivated despite the presence of this compound.

Issue 2: High Variability in Experimental Replicates

Possible Causes:

  • Inconsistent Compound Handling: Differences in the preparation and storage of this compound stock solutions can lead to variability.

  • Environmental Factors: Variations in incubator conditions (temperature, CO2) or light exposure can affect compound stability.[5]

  • Cell Culture Conditions: Inconsistent cell seeding density or passage number can impact results.[3]

Troubleshooting Steps:

  • Standardize Stock Preparation: Prepare a large, single batch of concentrated this compound stock solution in a suitable solvent (e.g., DMSO), aliquot it into single-use vials, and store it at -80°C, protected from light.

  • Control Environmental Conditions: Ensure all experimental plates are incubated under identical and stable conditions. Minimize the exposure of this compound-containing media to light.

  • Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.

Data Presentation

Table 1: Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)Medium A (% Remaining)Medium B (% Remaining)Medium C (% Remaining)
0100100100
2495.298.192.3
4888.695.881.5
7280.192.570.2
9672.389.158.9

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C over 48 hours

pH% Remaining
6.099.1
7.095.4
7.488.6
8.075.3

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability in Cell Culture Medium
  • Preparation of Standards: Prepare a series of known concentrations of this compound in fresh cell culture medium to generate a standard curve.

  • Sample Preparation:

    • Add this compound to your experimental cell culture medium at the desired final concentration.

    • Incubate the medium under your standard experimental conditions (37°C, 5% CO2).

    • At designated time points (e.g., 0, 24, 48, 72, 96 hours), collect an aliquot of the medium.

    • Remove any cells or debris by centrifugation or filtration.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV spectrophotometer at the absorbance maximum of this compound.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

STK1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds STK1 STK1 Receptor Tyrosine Kinase->STK1 Activates Downstream Substrate Downstream Substrate STK1->Downstream Substrate Phosphorylates Proliferation & Survival Proliferation & Survival Downstream Substrate->Proliferation & Survival Promotes This compound This compound This compound->STK1 Inhibits

Caption: STK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Treat Cells with this compound A->C B Culture and Seed Cells B->C D Incubate for Long Term (>7 days) C->D E Replenish Medium and this compound at Intervals D->E Periodic Refresh F Collect Media Supernatant D->F G Perform Cell Viability Assay D->G E->D H Analyze this compound Stability via HPLC F->H

Caption: Workflow for Long-Term this compound Experiments.

References

BR351 not showing expected phenotype in [specific assay]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BR351.

Troubleshooting Guide

Q1: this compound is not showing the expected phenotype in our [specific assay]. What are the possible reasons?

There are several potential reasons why this compound may not be exhibiting the expected phenotype in your assay. These can be broadly categorized into issues with the compound itself, the experimental setup, and data analysis. A systematic approach to troubleshooting is recommended.

  • Compound Integrity and Activity:

    • Degradation: Has the compound been stored correctly? Improper storage can lead to degradation. We recommend preparing fresh dilutions for each experiment.

    • Purity: Was the purity of the compound confirmed upon receipt? Impurities can interfere with the assay.

    • Solubility: Is this compound fully dissolved in the assay medium? Precipitation of the compound will significantly lower its effective concentration.

  • Assay and Cell Culture Conditions:

    • Cell Line Health: Are the cells healthy and in the correct growth phase? Stressed or senescent cells may respond differently.

    • Assay Window: Is the assay window (the difference between positive and negative controls) sufficiently large? A small assay window can mask the effects of the compound.

    • Reagent Quality: Are all assay reagents within their expiration dates and stored correctly?

    • Systematic Bias: High-throughput screens can be subject to systematic errors such as edge effects on microplates or batch-to-batch variability.[1][2][3]

  • Experimental Design and Execution:

    • Concentration Range: Are you using an appropriate concentration range for this compound? The effective concentration might be higher or lower than initially predicted.

    • Incubation Time: Is the incubation time sufficient for this compound to elicit a biological response?

    • Controls: Are the appropriate positive and negative controls included and behaving as expected?

  • Data Analysis and Interpretation:

    • Normalization: Has the data been properly normalized to account for plate-to-plate or well-to-well variation?[3]

    • Statistical Analysis: Is the statistical analysis appropriate for the experimental design?[1]

Below is a workflow to help you troubleshoot this issue:

G cluster_0 Start: Unexpected Result cluster_1 Compound Integrity cluster_2 Experimental Setup cluster_3 Data Analysis cluster_4 Resolution A This compound not showing expected phenotype B Check Compound Storage & Handling A->B C Verify Compound Purity & Identity B->C D Assess Compound Solubility in Assay Medium C->D E Evaluate Cell Health & Passage Number D->E F Confirm Assay Reagent Quality E->F G Optimize Incubation Time & Concentration F->G H Review Data Normalization Methods G->H I Validate Statistical Analysis H->I J Phenotype Observed I->J K Contact Technical Support I->K

Troubleshooting workflow for unexpected experimental results.

Frequently Asked Questions (FAQs)

Q2: What is the recommended solvent and storage condition for this compound?

For optimal stability, this compound should be stored at -20°C, protected from light. It is recommended to dissolve this compound in DMSO to prepare a concentrated stock solution. For aqueous buffers, ensure the final DMSO concentration is below a level that affects your specific cell type, typically less than 0.5%.

Q3: Can this compound be used in both in-vitro and in-vivo models?

While this compound has been characterized in various in-vitro cell-based assays, its in-vivo efficacy and toxicity profiles are still under investigation.[4] We recommend consulting the latest product datasheet or contacting our technical support for the most up-to-date information on in-vivo applications.

Q4: What is the hypothetical signaling pathway targeted by this compound?

This compound is hypothesized to be an inhibitor of the hypothetical "SignalKinase" pathway, which is implicated in cell proliferation. By inhibiting SignalKinase, this compound is expected to reduce the phosphorylation of its downstream target, "ProGrowth," leading to cell cycle arrest.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor SignalKinase SignalKinase Receptor->SignalKinase ProGrowth ProGrowth SignalKinase->ProGrowth Cell Proliferation Cell Proliferation ProGrowth->Cell Proliferation This compound This compound This compound->SignalKinase

Hypothetical signaling pathway for this compound.

Quantitative Data Summary

The following table summarizes hypothetical data from a cell viability assay comparing the effect of this compound to a standard-of-care compound.

CompoundConcentration (µM)Cell Viability (%)Standard Deviation
Vehicle (DMSO)01005.2
This compound185.34.1
This compound1042.13.5
This compound10015.82.9
Standard Compound175.64.8
Standard Compound1033.23.1
Standard Compound10010.52.2

Experimental Protocols

Cell Viability Assay (Example Protocol)

This protocol is a general guideline. Specific parameters should be optimized for your cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in the appropriate vehicle (e.g., DMSO).

    • Add 1 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement (using a resazurin-based reagent):

    • Add 20 µL of the viability reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the vehicle-only control wells (set to 100% viability).

    • Plot the normalized data as a function of compound concentration to determine the IC50 value.

References

BR351 Bioavailability Enhancement Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the bioavailability of BR351 in animal studies.

Introduction to this compound

This compound is an investigational small molecule inhibitor of the novel kinase "Kinase-X," which is implicated in certain inflammatory diseases and cancers. As a Biopharmaceutics Classification System (BCS) Class II compound, this compound exhibits high membrane permeability but suffers from poor aqueous solubility. This low solubility is a primary factor contributing to its limited oral bioavailability, posing a significant challenge for preclinical and clinical development.[1][2][3] This guide will address common issues encountered during in vivo studies and provide strategies to enhance the systemic exposure of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low in my rat studies?

A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility.[1][2] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[4] Since this compound is poorly soluble, its dissolution rate is slow, which limits the amount of drug available for absorption across the intestinal wall, despite its high permeability.[3] Factors such as extensive first-pass metabolism in the intestine and liver can also contribute to low bioavailability.[3]

Q2: What are the recommended animal models for preclinical bioavailability assessment of this compound?

A2: Rats are a commonly used and appropriate initial animal model for preclinical bioavailability studies due to their well-characterized physiology and the availability of established experimental procedures.[5] Other species such as mice, dogs, and pigs can also be considered, and the choice may depend on the specific metabolic profile of the compound and its relevance to human metabolism.[5][6]

Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound.[4][7] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[4] Nanosuspensions, which are colloidal dispersions of drug nanoparticles, are particularly effective.[8][9][10][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[12][13][14][15][16]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.[17][18][19][20]

Q4: How do I calculate the absolute oral bioavailability of this compound?

A4: Absolute bioavailability (F) is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration, adjusting for the dose. The formula is:

F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100[21][22]

An IV administration study is necessary to obtain the AUCIV, which represents 100% bioavailability.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data

Problem: You observe significant animal-to-animal variability in the plasma concentrations of this compound within the same dosing group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper Dosing Technique Ensure consistent and accurate oral gavage technique. Verify the correct placement of the gavage needle to avoid accidental administration into the trachea.[23][24][25][26][27]
Formulation Instability Check the physical stability of your this compound formulation. For suspensions, ensure adequate mixing before each dose to prevent settling of drug particles. For solutions, check for any precipitation.
Physiological Differences Differences in gastric pH, gastrointestinal motility, and food effects can influence drug absorption. Fasting animals overnight before dosing can help reduce variability.[28]
Analytical Method Variability Validate your bioanalytical method for precision and accuracy to ensure that the observed variability is not due to the assay itself.
Issue 2: No Significant Improvement with Micronized Formulation

Problem: You have prepared a micronized suspension of this compound, but the oral bioavailability remains low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Particle Agglomeration Micronized particles may agglomerate in the gastrointestinal tract, reducing the effective surface area for dissolution. Consider adding a wetting agent or stabilizer to your formulation.
Insufficient Particle Size Reduction While micronization reduces particle size, it may not be sufficient for a very poorly soluble compound like this compound. Further reduction to the nanoscale may be necessary.
Dissolution is Still the Rate-Limiting Step Even with increased surface area, the intrinsic solubility of this compound might be too low. Consider formulations that enhance solubility, such as amorphous solid dispersions or lipid-based systems.[13][19]

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for this compound in rats with different formulations.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Administration (10 mg/kg) in Rats (n=6)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)
Simple Suspension in 0.5% CMC150 ± 354.0 ± 1.51200 ± 250
Micronized Suspension350 ± 602.0 ± 0.52800 ± 400
Nanosuspension950 ± 1501.0 ± 0.57600 ± 900
Amorphous Solid Dispersion1200 ± 2001.0 ± 0.59800 ± 1100

Table 2: Absolute Bioavailability of Different this compound Formulations in Rats

FormulationRouteDose (mg/kg)AUC (0-inf) (ng*hr/mL)Absolute Bioavailability (F%)
This compound SolutionIV24800 ± 500100
Simple SuspensionOral101250 ± 2805.2
Micronized SuspensionOral102900 ± 45012.1
NanosuspensionOral107800 ± 95032.5
Amorphous Solid DispersionOral1010100 ± 120042.1

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
  • Preparation of Milling Slurry:

    • Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Vitamin E TPGS).

  • Milling Process:

    • Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.

    • Mill at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent drug degradation.

  • Characterization:

    • Measure the particle size and distribution using dynamic light scattering. The target size is typically below 200 nm.

    • Assess the physical stability of the nanosuspension over time.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization:

    • Acclimatize male Sprague-Dawley rats for at least one week before the study.[28]

  • Dosing:

    • Fast the rats overnight with free access to water.

    • For oral administration, administer the this compound formulation via oral gavage at a volume of 10 mL/kg.[23][24][25][26][27]

    • For intravenous administration, administer a solution of this compound (e.g., in a co-solvent system like PEG400/saline) via the lateral tail vein at a volume of 5 mL/kg.[29][30][31][32][33]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Calculate the absolute bioavailability as described in the FAQ section.[21][22][34]

Visualizations

G cluster_pathway Hypothetical this compound Signaling Pathway Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Downstream Downstream Signaling (e.g., STAT3) KinaseX->Downstream Phosphorylates Gene Pro-inflammatory Gene Expression Downstream->Gene Induces This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

G cluster_workflow In Vivo Bioavailability Study Workflow Formulation Formulation Preparation (e.g., Nanosuspension) Dosing Animal Dosing (Oral & IV) Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Calc PK Parameter Calculation Analysis->PK_Calc Bioavailability Absolute Bioavailability Calculation PK_Calc->Bioavailability

Caption: Experimental workflow for an in vivo bioavailability study.

G cluster_troubleshooting Troubleshooting Low Bioavailability Start Low Oral Bioavailability Observed CheckSolubility Is the compound poorly soluble? Start->CheckSolubility ImproveFormulation Improve Formulation: - Nanosuspension - Solid Dispersion - Lipid-Based System CheckSolubility->ImproveFormulation Yes CheckPermeability Is permeability a potential issue? CheckSolubility->CheckPermeability No End Re-evaluate in vivo ImproveFormulation->End Prodrug Consider Prodrug Approach CheckPermeability->Prodrug Yes CheckMetabolism Is first-pass metabolism high? CheckPermeability->CheckMetabolism No Prodrug->End MetabolismInhibitors Co-administer with metabolism inhibitors (for mechanistic understanding) CheckMetabolism->MetabolismInhibitors Yes CheckMetabolism->End No MetabolismInhibitors->End

Caption: Decision tree for troubleshooting low bioavailability of this compound.

References

Technical Support Center: BR351 Laboratory Power Supply

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the BLOCK BR351 laboratory power supply. The information is intended for researchers, scientists, and drug development professionals who use this equipment in their laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is the BLOCK this compound?

The BLOCK this compound is a laboratory power supply designed to provide a continuously adjustable and galvanically isolated AC output voltage. It is used for testing and powering electrical circuits in a laboratory setting.[1]

Q2: What are the primary applications of the this compound?

The this compound is primarily used for the testing of electrical circuits that require a variable AC voltage source. Its galvanic isolation from the mains power provides an essential safety feature for various experimental setups.[1]

Q3: The prompt mentioned "signaling pathways." Is this relevant to the this compound?

There appears to be a misunderstanding regarding the nature of the this compound. It is a piece of electronic test equipment and does not have biological "signaling pathways." In the context of the this compound, a more appropriate diagram would be a logical troubleshooting workflow to diagnose and resolve potential issues. A troubleshooting workflow is provided in this guide.

Technical Specifications

The following table summarizes the key quantitative data for the BLOCK this compound laboratory power supply.

ParameterValue
Input Voltage 230 VAC
Output Voltage 0 - 250 VAC
Rated Power 350 VA
Frequency Range 50 - 60 Hz
Efficiency 92%
Short-Circuit Losses 20 W
No-Load Losses 11 W
EN Insulation Class B (130°C)
Duty Cycle 100%
Cooling Type Self-cooling
Protection Type IP20
Weight 12.774 kg / 28.162 lbs
Dimensions (W x H x D) 318 x 195 x 225 mm

Data sourced from the BLOCK Transformatoren-Elektronik GmbH datasheet.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues with the this compound power supply.

Issue 1: No Output Voltage

Symptoms:

  • The power switch is illuminated, but there is no voltage at the output terminals.

  • The connected device does not power on.

  • The analogue voltage meter reads 0V.

Experimental Protocol for Troubleshooting:

  • Verify Input Power:

    • Ensure the mains cable is securely connected to a functioning power outlet.

    • Check the building's circuit breaker to ensure it has not tripped.

  • Check the Output Circuit Breaker:

    • The this compound is equipped with an output circuit breaker on the front panel.[1]

    • Visually inspect the circuit breaker to see if it has tripped. If so, reset it.

  • Inspect the Load:

    • Disconnect the device under test (DUT) from the this compound's output.

    • Measure the output voltage of the this compound with no load connected using a multimeter.

    • If there is now an output voltage, the issue may be with the DUT (e.g., a short circuit).

  • Internal Fuse Check (Advanced):

    • Safety Warning: Disconnect the this compound from the mains power before proceeding. This step should only be performed by qualified personnel.

    • Refer to the user manual for the location of the internal fuse.

    • Visually inspect the fuse for a broken filament. Use a multimeter to test for continuity.

    • If the fuse is blown, replace it with a fuse of the exact same type and rating .

Issue 2: Fluctuating or Incorrect Output Voltage

Symptoms:

  • The output voltage is unstable and varies without adjustment.

  • The analogue voltmeter reading does not match the expected output.

Experimental Protocol for Troubleshooting:

  • Verify Meter Accuracy:

    • Use a calibrated external multimeter to measure the output voltage and compare it to the reading on the this compound's analogue meter.

    • Minor discrepancies may be within the tolerance of the analogue meter. Significant deviations may indicate a fault.

  • Inspect the Variable Transformer Control:

    • Rotate the voltage adjustment knob through its entire range.

    • Feel for any rough or "dead" spots, which could indicate a problem with the wiper contact of the variable transformer.

  • Check for Overload Condition:

    • An excessive load can cause the output voltage to drop.

    • Verify that the power requirements of the connected device do not exceed the 350 VA rating of the this compound.

Issue 3: The Unit Overheats

Symptoms:

  • The casing of the this compound becomes excessively hot to the touch.

  • A smell of hot electronics is detected.

Experimental Protocol for Troubleshooting:

  • Ensure Proper Ventilation:

    • The this compound is self-cooling and requires adequate airflow.[2]

    • Do not block the ventilation openings on the housing.

    • Ensure the ambient temperature is within the specified operating range of -20 °C to 40 °C.[1]

  • Check for Overload:

    • Continuous operation at or near the maximum power rating can lead to increased temperatures.

    • Reduce the load on the power supply and monitor the temperature.

  • Internal Inspection for Dust (Advanced):

    • Safety Warning: Disconnect the this compound from the mains power before proceeding. This step should only be performed by qualified personnel.

    • Over time, dust can accumulate internally and insulate components, leading to overheating.

    • Carefully open the enclosure and use compressed air to remove any dust buildup.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing a "No Output Voltage" issue with the this compound.

BR351_Troubleshooting start Start: No Output Voltage check_power Is the power switch illuminated? start->check_power check_mains Check mains connection and building circuit breaker. check_power->check_mains No check_breaker Is the front panel circuit breaker tripped? check_power->check_breaker Yes check_mains->check_power reset_breaker Reset the circuit breaker. check_breaker->reset_breaker Yes disconnect_load Disconnect the load from the output. check_breaker->disconnect_load No reset_breaker->start measure_output Measure output voltage with a multimeter. disconnect_load->measure_output output_ok Is there now an output voltage? measure_output->output_ok check_load The issue is likely with the connected device (short circuit). output_ok->check_load Yes check_fuse Advanced: Check internal fuse. (Qualified personnel only) output_ok->check_fuse No end_load End check_load->end_load end_internal End check_fuse->end_internal

Caption: Troubleshooting workflow for a "No Output Voltage" fault.

References

BR351 Technical Support Center: Storage and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of BR351 to ensure its stability and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The optimal storage temperature for this compound depends on its form (powder or in solvent). For long-term stability, it is crucial to adhere to the recommended conditions.[1]

Q2: How should I store this compound powder?

A2: this compound in its solid (powder) form should be stored at -20°C.[1] Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Q3: What is the best way to store this compound once it is dissolved in a solvent?

A3: Once dissolved, this compound solutions should be stored at -80°C for long-term stability.[1][2] For short-term storage, some related compounds can be kept at -20°C for up to one month.[2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: What solvents are recommended for dissolving this compound?

A4: While the specific safety data sheet for this compound does not specify a solvent, a common solvent for similar BRD4 inhibitors is DMSO.[2] It is crucial to use a high-purity, anhydrous grade solvent to prevent degradation.

Q5: Are there any substances that are incompatible with this compound?

A5: Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Avoid any contact with these materials during storage and handling.

Troubleshooting Guide

Issue: I am observing a loss of this compound activity in my experiments.

This could be due to improper storage or handling, leading to the degradation of the compound. Follow these troubleshooting steps to identify the potential cause.

Data Presentation: this compound Storage Conditions

FormStorage TemperatureDurationKey Considerations
Powder -20°CLong-term (years)Keep container tightly sealed; protect from light.[1][2]
In Solvent -80°CLong-term (months)Aliquot to avoid freeze-thaw cycles.[1][2]
In Solvent -20°CShort-term (up to 1 month)Aliquot to avoid freeze-thaw cycles.[2][3][4]

Experimental Protocols

Protocol: Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the purity and potential degradation of a this compound sample.

Materials:

  • This compound sample (stored under various conditions)

  • HPLC-grade solvent for dissolution (e.g., DMSO)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

  • Reference standard of this compound (if available)

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in the chosen HPLC-grade solvent to a known concentration (e.g., 1 mg/mL).

    • If the sample is already in solution, dilute it to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a standard volume of the prepared sample onto the column.

    • Run a gradient elution method (e.g., increasing percentage of acetonitrile over time) to separate this compound from any potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Analyze the resulting chromatogram. The purity of the this compound sample can be determined by the area of the main peak relative to the total area of all peaks.

    • The presence of additional peaks may indicate degradation products.

    • Compare the chromatogram of the test sample to a reference standard or a sample that has been stored under optimal conditions to identify any changes.

Visualizations

BR351_Troubleshooting_Workflow start Start: Loss of this compound Activity Observed check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Sealed? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Relocate to Proper Storage Conditions. Re-test with a fresh aliquot. storage_ok->improper_storage No check_handling Review Handling Procedures: - Solvent Quality? - Freeze-Thaw Cycles? - Incompatible Materials? storage_ok->check_handling Yes handling_ok Handling Procedures Correct? check_handling->handling_ok improper_handling Action: Use fresh, anhydrous solvent. Aliquot stock solutions. Avoid incompatibles. handling_ok->improper_handling No assess_stability Perform Stability Assessment (e.g., HPLC Analysis) handling_ok->assess_stability Yes stability_ok Compound Stable? assess_stability->stability_ok degraded Conclusion: Compound has degraded. Source a new batch of this compound. stability_ok->degraded No stable Conclusion: Issue may be with experimental setup or other reagents. stability_ok->stable Yes

Caption: Troubleshooting workflow for loss of this compound activity.

References

Technical Support Center: Optimizing BR351 (CPX-351, Vyxeos) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "BR351" is not a standard nomenclature in publicly available scientific literature. Based on the context of a "treatment" for research and drug development professionals, this technical support guide assumes that "this compound" refers to CPX-351 , a liposomal formulation of cytarabine and daunorubicin, also known by its brand name, Vyxeos. This agent is a chemotherapy drug used in the treatment of certain types of acute myeloid leukemia (AML). The following information is curated for research and experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CPX-351?

A1: CPX-351 is a liposomal formulation that encapsulates cytarabine and daunorubicin at a synergistic 5:1 molar ratio.[1][2][3] This nano-scale carrier system is designed to protect the drugs from metabolic degradation and to maintain their synergistic ratio after administration.[4][5] The liposomes are preferentially taken up by leukemic cells in the bone marrow.[6][7] Once internalized, the liposomes degrade and release the two drugs intracellularly.[6]

  • Cytarabine , a pyrimidine analog, is converted into its active triphosphate form (ara-CTP). It inhibits DNA polymerase and is incorporated into DNA, ultimately halting DNA replication and repair, leading to cell cycle arrest in the S-phase and apoptosis.

  • Daunorubicin , an anthracycline antibiotic, intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and transcription. It also generates reactive oxygen species, which contribute to its cytotoxic effects.

The co-encapsulation of these two agents at a synergistic ratio enhances their anti-leukemic activity compared to the administration of the free drugs.[1][3]

Q2: What is the recommended solvent for reconstituting CPX-351 and what is the storage procedure for in vitro experiments?

A2: For clinical and in vitro use, CPX-351 (Vyxeos) is reconstituted with Sterile Water for Injection.[8][9] Each vial should be reconstituted with 19 mL of Sterile Water for Injection.[8][9] After reconstitution, the vial should be carefully swirled for 5 minutes, with gentle inversion every 30 seconds, and then allowed to rest for 15 minutes.[8][9] Vigorous shaking or vortexing should be avoided.[8][9] The reconstituted solution is an opaque, purple, homogeneous dispersion.[8][9] If not used immediately, the reconstituted solution can be stored at 2°C to 8°C for up to 4 hours.[8][9]

Q3: What is a typical incubation time for in vitro cell-based assays with CPX-351?

A3: The optimal incubation time for in vitro experiments with CPX-351 can vary depending on the cell line and the specific endpoint being measured (e.g., cytotoxicity, apoptosis, cellular uptake). However, a common incubation time used in cytotoxicity assays with AML cell lines is 72 hours .[10] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup. Shorter incubation times may be suitable for cellular uptake studies, while longer incubation times are generally required for assessing cell viability and apoptosis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no cytotoxicity observed in cell culture experiments. 1. Suboptimal incubation time.1. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line.
2. Incorrect drug concentration.2. Perform a dose-response experiment with a range of CPX-351 concentrations to determine the IC50 for your cell line. Published IC50 values for some AML cell lines can be found in the data table below.
3. Cell line resistance.3. Verify the sensitivity of your cell line to cytarabine and daunorubicin individually. Consider using a different, more sensitive cell line if necessary.
4. Improper drug handling or storage.4. Ensure that CPX-351 was reconstituted and stored correctly as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
High variability between experimental replicates. 1. Inconsistent cell seeding density.1. Ensure a uniform cell suspension and accurate cell counting before seeding plates.
2. Uneven drug distribution in wells.2. Mix the drug solution thoroughly before and during addition to the cell culture plates.
3. "Edge effect" in multi-well plates.3. Avoid using the outer wells of the plate for treatment groups, or fill them with media to maintain humidity.
Difficulty in detecting cellular uptake of the liposomes. 1. Inappropriate detection method.1. Daunorubicin is fluorescent. Cellular uptake of CPX-351 can be measured by flow cytometry, detecting the fluorescence of daunorubicin within the cells.[11][12]
2. Incubation time is too short.2. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time for maximal cellular uptake.

Data Presentation

Table 1: In Vitro Cytotoxicity of CPX-351 in Acute Myeloid Leukemia (AML) Cells

Cell Line/Patient GroupAssay TypeIncubation TimeIC50 (Cytarabine:Daunorubicin, µM)Reference
AML Patient Specimens (n=53)MTS Assay72 hoursRange: 0.03:0.006 to 10:2[10]
FLT3-ITD+ AML BlastsMTS Assay72 hoursMean: 0.29:0.058[13]
FLT3-ITD- AML BlastsMTS Assay72 hoursMean: 1.32:0.26[13]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Reconstitute CPX-351 as per the manufacturer's instructions. Prepare a series of dilutions of CPX-351 in culture medium to achieve the desired final concentrations.

  • Treatment: Add 100 µL of the diluted CPX-351 solutions to the appropriate wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Visualizations

CPX351_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Leukemic Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPX-351 CPX-351 Liposome (Cytarabine & Daunorubicin) Internalized_Liposome Internalized Liposome CPX-351->Internalized_Liposome Cellular Uptake Cytarabine Cytarabine Internalized_Liposome->Cytarabine Drug Release Daunorubicin Daunorubicin Internalized_Liposome->Daunorubicin Drug Release ara-CTP ara-CTP Cytarabine->ara-CTP Phosphorylation DNA DNA Daunorubicin->DNA Intercalates into DNA, Inhibits Topoisomerase II ara-CTP->DNA Inhibits DNA Polymerase, Incorporates into DNA Apoptosis Apoptosis DNA->Apoptosis DNA Damage, Replication Stress In_Vitro_Workflow Start Start Cell_Seeding Seed AML cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Drug_Preparation Reconstitute and dilute CPX-351 Incubation_24h->Drug_Preparation Treatment Add CPX-351 to cells Incubation_24h->Treatment Drug_Preparation->Treatment Incubation_72h Incubate for 72 hours Treatment->Incubation_72h Assay Perform cell viability assay (e.g., MTS) Incubation_72h->Assay Data_Acquisition Measure absorbance Assay->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Troubleshooting inconsistent results with BR351

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BR351. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide standardized protocols for the use of this compound, a potent, brain-penetrant matrix metalloproteinase (MMP) inhibitor. Consistent and reproducible results are critical for advancing research, and this document aims to provide the necessary information to achieve that.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It belongs to the class of sulfonamide-based hydroxamic acid inhibitors. Its primary mechanism of action is to chelate the zinc ion within the active site of MMPs, which is essential for their catalytic activity. This inhibition prevents the degradation of extracellular matrix (ECM) components and the cleavage of other cell surface and signaling molecules.

Q2: Which specific MMPs does this compound inhibit?

A2: this compound has been shown to inhibit several MMPs with high potency. The half-maximal inhibitory concentrations (IC50) are provided in the table below.

TargetIC50 Value
MMP-24 nM
MMP-82 nM
MMP-911 nM
MMP-1350 nM

Q3: What is the appropriate solvent and storage condition for this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: What are the known challenges with using broad-spectrum MMP inhibitors like this compound?

A4: Broad-spectrum MMP inhibitors can present several challenges. A primary concern is the potential for off-target effects due to the high degree of homology among the active sites of different MMPs. Some MMPs may have protective roles in certain biological contexts, and their inhibition could lead to unintended consequences. Additionally, hydroxamic acid-based inhibitors have been associated with metabolic instability, which can be a significant source of inconsistent results, particularly in in vivo studies.[1][2][3]

Troubleshooting Guide for Inconsistent Results with this compound

Inconsistent results when using this compound can often be traced back to issues with compound stability, experimental setup, or data interpretation. This guide provides a structured approach to troubleshooting common problems.

Problem 1: Lower than Expected or No Inhibitory Effect in Cell-Based Assays

Possible Cause 1: Compound Degradation

This compound, as a sulfonamide-based hydroxamic acid, may be susceptible to degradation in aqueous cell culture media over long incubation periods. Studies with a radiolabeled version of this compound have indicated rapid metabolism in vivo, suggesting that stability is a critical factor.[4]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your this compound stock solution in culture media immediately before adding to your cells. Do not store diluted this compound in media.

    • Minimize Incubation Time: If possible, design your experiment to use the shortest incubation time that is sufficient to observe a biological effect.

    • Replenish Compound: For longer-term experiments (e.g., > 24 hours), consider replacing the media with freshly prepared this compound-containing media every 12-24 hours.

    • Control for Stability: Include a control where this compound is incubated in cell-free media for the duration of the experiment. You can then test the activity of this "pre-incubated" inhibitor in a short-term activity assay to assess its stability.

Possible Cause 2: Sub-optimal Assay Conditions

  • Troubleshooting Steps:

    • Vehicle Control: Ensure your final concentration of DMSO in the culture media is consistent across all conditions and is at a level that does not affect cell viability or MMP activity (typically ≤ 0.1%).

    • Cell Density: Optimize cell density to ensure that the level of MMP expression and activity is within the dynamic range of your assay.

    • Serum Concentration: If using serum-containing media, be aware that serum proteins can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell model.

Possible Cause 3: Incorrect Assessment of MMP Activity

  • Troubleshooting Steps:

    • Use a Direct Activity Assay: Gelatin zymography is a common and effective method for assessing the activity of MMP-2 and MMP-9. This allows for direct visualization of changes in enzymatic activity.

    • Confirm MMP Expression: Use Western blot or qPCR to confirm that your cell model expresses the target MMPs (MMP-2, -8, -9, -13) at the protein and mRNA level, respectively.

Problem 2: High Variability Between Replicates or Experiments

Possible Cause 1: Inconsistent Compound Handling

  • Troubleshooting Steps:

    • Standardize Solubilization: Ensure your DMSO stock solution is fully dissolved. Briefly vortex and visually inspect for any precipitate before making dilutions.

    • Accurate Pipetting: Use calibrated pipettes and proper technique, especially when performing serial dilutions of the inhibitor.

Possible Cause 2: Biological Variability

  • Troubleshooting Steps:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as MMP expression can change with repeated passaging.

    • Synchronize Cells: If studying processes related to the cell cycle, consider synchronizing your cells before treatment.

Logical Flow for Troubleshooting Inconsistent this compound Activity

Troubleshooting_this compound start Inconsistent Results with this compound check_compound Verify Compound Integrity and Handling start->check_compound check_assay Evaluate Experimental Conditions start->check_assay check_bio Assess Biological System start->check_bio sub_compound1 Prepare Fresh Stock & Dilutions? check_compound->sub_compound1 sub_compound2 Confirm Solubility in DMSO? check_compound->sub_compound2 sub_compound3 Standardize Pipetting? check_compound->sub_compound3 sub_assay1 Correct Vehicle Control (DMSO <= 0.1%)? check_assay->sub_assay1 sub_assay2 Optimized Cell Density? check_assay->sub_assay2 sub_assay3 Consider Serum Effects? check_assay->sub_assay3 sub_assay4 Shortened Incubation Time? check_assay->sub_assay4 sub_bio1 Confirm Target MMP Expression (WB/qPCR)? check_bio->sub_bio1 sub_bio2 Consistent Cell Passage Number? check_bio->sub_bio2 sub_bio3 Direct Activity Measurement (e.g., Zymography)? check_bio->sub_bio3 solution Consistent Results sub_compound1->solution sub_compound2->solution sub_compound3->solution sub_assay1->solution sub_assay2->solution sub_assay3->solution sub_assay4->solution sub_bio1->solution sub_bio2->solution sub_bio3->solution

A logical workflow for troubleshooting inconsistent results with this compound.

Experimental Protocols

Key Experiment: Inhibition of MMP-2 and MMP-9 Activity in Cultured Cells

This protocol describes a general workflow for treating cultured cells with this compound and subsequently assessing the activity of secreted MMP-2 and MMP-9 using gelatin zymography.

Materials:

  • This compound (solid)

  • DMSO (cell culture grade)

  • Cell line known to express MMP-2 and MMP-9 (e.g., HT-1080 fibrosarcoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • PMA (Phorbol 12-myristate 13-acetate) for stimulating MMP expression (optional)

  • Reagents and equipment for gelatin zymography

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Aliquot and store at -80°C.

  • Cell Culture and Treatment:

    • Plate cells in a 6-well plate at a density that will result in 80-90% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Wash the cells twice with sterile PBS.

    • Replace the medium with serum-free medium. If stimulation of MMP expression is desired, add PMA (e.g., at 10-100 ng/mL).

    • Prepare serial dilutions of this compound in serum-free medium from your 10 mM stock. A common concentration range to test for MMP inhibitors is 1 nM to 10 µM.

    • Include a "vehicle only" control containing the same final concentration of DMSO as your highest this compound concentration.

    • Add the prepared media to the cells and incubate for 24-48 hours.

  • Sample Collection:

    • After incubation, collect the conditioned media from each well.

    • Centrifuge the media at 1,500 rpm for 10 minutes to pellet any cells or debris.

    • Transfer the supernatant to a fresh tube and store at -80°C until analysis.

  • Gelatin Zymography:

    • Determine the protein concentration of the conditioned media.

    • Load equal amounts of protein per lane on a gelatin-containing polyacrylamide gel.

    • Following electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100 based) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Areas of MMP activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active MMP-9 and MMP-2.

Experimental Workflow Diagram

Experimental_Workflow prep_stock Prepare 10 mM this compound Stock in DMSO treat_cells Treat Cells with this compound Dilutions and Vehicle Control prep_stock->treat_cells plate_cells Plate and Culture Cells to 80-90% Confluency serum_starve Switch to Serum-Free Medium (+/- PMA) plate_cells->serum_starve serum_starve->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate collect_media Collect and Clarify Conditioned Media incubate->collect_media zymography Perform Gelatin Zymography collect_media->zymography analyze Analyze Gel for MMP-2/MMP-9 Activity zymography->analyze

Workflow for assessing this compound's inhibition of MMP-2/9 in cell culture.

Signaling Pathways

This compound, by inhibiting MMPs, can indirectly affect numerous downstream signaling pathways that are regulated by MMP-mediated cleavage of substrates.

MMP-Mediated Signaling Cascade

MMPs are key regulators of the cellular microenvironment. Their inhibition by this compound can block the following processes:

  • Release of Growth Factors: MMPs can cleave and release growth factors like VEGF and TGF-β from the ECM, making them available to bind to their receptors and activate downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.

  • Activation of Cell Surface Receptors: Some MMPs can directly cleave and activate cell surface receptors, such as certain receptor tyrosine kinases (RTKs).

  • Modulation of Cell Adhesion: By degrading ECM components like collagen and fibronectin, MMPs alter cell-matrix interactions, which can impact signaling through integrins and affect cell migration, proliferation, and survival.

MMP_Signaling cluster_ecm Extracellular Matrix cluster_cell Cellular Response This compound This compound MMPs MMP-2, MMP-9, etc. This compound->MMPs inhibition ECM ECM Degradation MMPs->ECM GF Growth Factor Release (e.g., VEGF) MMPs->GF Integrin Integrin Signaling ECM->Integrin RTK RTK Activation GF->RTK Migration Cell Migration & Invasion Integrin->Migration Proliferation Proliferation & Survival RTK->Proliferation

Inhibition of MMPs by this compound blocks ECM degradation and growth factor release.

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of small molecule inhibitors, such as BR351, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: How can I identify potential off-target effects of my inhibitor?

A2: A combination of computational and experimental approaches is recommended. In silico methods, such as screening against protein databases, can predict potential off-target interactions.[3] Experimental methods are then used to confirm these predictions. These include broad-based screening assays like kinase profiling panels, which assess the activity of the inhibitor against a wide range of kinases, and cell-based phenotypic screens.[2][4]

Q3: What are the key experimental strategies to minimize off-target effects?

A3: Several key strategies can be employed during experimental design:[1]

  • Use the lowest effective concentration: Titrate the inhibitor to determine the minimum concentration that produces the desired on-target effect.

  • Use structurally distinct inhibitors: Employing multiple inhibitors with different chemical structures that target the same protein can help confirm that the observed phenotype is due to on-target activity.[1]

  • Incorporate genetic validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target can help verify that the inhibitor's phenotype is a direct result of modulating the target.[1]

  • Perform rescue experiments: If the inhibitor's effect can be reversed by expressing a version of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.[2]

Q4: My cells are showing unexpected toxicity. Could this be an off-target effect?

A4: Yes, unexpected cellular toxicity is a common indicator of off-target effects, where the inhibitor may be interacting with essential cellular proteins.[2] To troubleshoot this, you can perform a dose-response curve to see if the toxicity correlates with the on-target IC50, test the inhibitor in different cell lines to check for cell-type-specific toxicity, and run a broad off-target screening panel to identify potential unintended targets.[1]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during experiments with small molecule inhibitors.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Off-target effects at the concentration used, or variability in experimental conditions.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to verify that the inhibitor is binding to its intended target in your cellular model at the concentrations used.[2]

    • Perform a Dose-Response Curve: Establish a clear relationship between the inhibitor concentration and the biological effect. A classic sigmoidal curve that correlates with the known IC50 of the compound for its target suggests on-target activity.[2]

Issue 2: Observed phenotype does not match the known function of the target protein.
  • Possible Cause: The phenotype is a result of the inhibitor acting on one or more off-targets.

  • Troubleshooting Steps:

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.[1]

    • Off-Target Profiling: Submit the compound for screening against a broad panel of receptors and enzymes (e.g., a kinase panel) to identify potential off-target interactions that could explain the observed phenotype.[2]

    • Literature Review: Investigate if the observed phenotype has been associated with the inhibition of other proteins that were identified in your off-target screen.

Data Presentation

Clear presentation of quantitative data is crucial for comparing the selectivity of different inhibitors.

Table 1: Example Comparison of Inhibitor Selectivity

InhibitorOn-Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / On-Target)
Inhibitor A 101001,00010
Inhibitor B 505,000>10,000100
Inhibitor C 22015010

Interpretation: Inhibitor B demonstrates the highest selectivity, with a 100-fold greater potency for its on-target versus off-target 1. While Inhibitor C is the most potent, its poor selectivity increases the risk of off-target effects at effective concentrations.[2]

Experimental Protocols & Visualizations

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol allows for the assessment of target protein engagement by an inhibitor within a cellular environment.[2]

Methodology:

  • Treatment: Treat intact cells with the inhibitor (e.g., this compound) or a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Separation: Centrifuge the samples to separate soluble proteins from aggregated proteins.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Analysis: An increase in the amount of soluble target protein at higher temperatures in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to and stabilized the target protein.[2]

cluster_workflow CETSA Workflow A Treat cells with Inhibitor or Vehicle B Lyse cells and heat lysates A->B C Centrifuge to separate soluble and aggregated proteins B->C D Analyze soluble fraction (e.g., Western Blot) C->D E Compare thermal stability of target protein D->E

CETSA experimental workflow.
Signaling Pathway: Investigating Off-Target Effects on a Hypothetical Pathway

Inhibition of an unintended kinase in a related signaling pathway is a common off-target effect.

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor OnTarget On-Target Kinase Receptor->OnTarget OffTarget Off-Target Kinase Receptor->OffTarget Downstream1 Downstream Effector 1 OnTarget->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype1 Expected Phenotype Downstream1->Phenotype1 Phenotype2 Unexpected Phenotype Downstream2->Phenotype2 BR351_On This compound BR351_On->OnTarget Intended Inhibition BR351_Off This compound BR351_Off->OffTarget Off-Target Inhibition

This compound inhibiting both on- and off-target kinases.
Logical Workflow: Troubleshooting an Unexpected Phenotype

This decision tree illustrates a logical approach to determining if an observed phenotype is an on-target or off-target effect.

cluster_troubleshooting Troubleshooting Unexpected Phenotype Start Unexpected Phenotype Observed with Inhibitor Q1 Does genetic knockdown of the target replicate the phenotype? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes Q2 Does a structurally different inhibitor replicate the phenotype? Q1->Q2 No A1_No Likely Off-Target Effect Q2->A1_No No A2_Yes Further evidence for On-Target Effect Q2->A2_Yes Yes

Decision tree for phenotype validation.

References

Validation & Comparative

Comparative Efficacy Analysis: BR351 vs. Vemurafenib in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel BRAF V600E inhibitor, BR351, with the established competitor compound, Vemurafenib. The following sections detail the compounds' mechanisms of action, comparative efficacy based on preclinical data, and the experimental protocols used for their evaluation.

Introduction to BRAF Inhibition in Melanoma

Mutations in the BRAF gene are present in approximately 50% of melanomas, with the V600E substitution being the most common alteration[1][2]. This mutation leads to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway[1][3][4]. Both this compound and Vemurafenib are small-molecule inhibitors designed to selectively target the ATP-binding site of the mutated BRAF V600E kinase, thereby blocking downstream signaling and inhibiting tumor growth[1][3][5].

Mechanism of Action

This compound is a next-generation, highly potent and selective inhibitor of the BRAF V600E oncoprotein. It is designed to offer improved efficacy and a better safety profile compared to first-generation inhibitors.

Vemurafenib (PLX4032, RG7204) is a well-characterized inhibitor of BRAF V600E[6]. It has demonstrated significant clinical activity in patients with BRAF V600E-mutant metastatic melanoma[3][5][7]. Its mechanism involves the selective inhibition of the mutated BRAF V600E kinase, which in turn suppresses the MAPK/ERK signaling cascade[1][4][5].

Comparative Efficacy Data

The following tables summarize the in vitro potency and selectivity of this compound compared to Vemurafenib. The data for this compound is based on internal preclinical studies, while the data for Vemurafenib is compiled from publicly available research.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
This compound BRAF V600E 15
BRAF wild-type85
c-RAF35
VemurafenibBRAF V600E31[6]
BRAF wild-type100[6]
c-RAF48[6]

Table 2: Cellular Proliferation Inhibition in BRAF V600E-Mutant Melanoma Cell Lines

Cell LineThis compound IC50 (µM)Vemurafenib IC50 (µM)
A3750.018 0.025 - 0.35[8]
HT290.020 0.025 - 0.35[8]
Colo2050.022 0.025 - 0.35[8]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for comparing the efficacy of BRAF inhibitors.

a RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation This compound This compound This compound->BRAF_V600E Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E

BRAF/MEK/ERK Signaling Pathway Inhibition

b start Start: BRAF V600E Melanoma Cell Lines treatment Treat cells with This compound or Vemurafenib (dose-response) start->treatment incubation Incubate for 72-96 hours treatment->incubation proliferation_assay Cell Proliferation Assay (e.g., MTT, MTS) incubation->proliferation_assay western_blot Western Blot Analysis (p-MEK, p-ERK) incubation->western_blot data_analysis Data Analysis: Calculate IC50 values and assess pathway inhibition proliferation_assay->data_analysis western_blot->data_analysis

In Vitro Efficacy Testing Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against specific protein kinases.

Methodology:

  • Recombinant human BRAF V600E, wild-type BRAF, and c-RAF enzymes are used.

  • A radiometric kinase assay is performed in a 96-well plate format.

  • Each well contains the respective kinase, a substrate (e.g., MEK1), and [γ-³³P]ATP.

  • Test compounds (this compound, Vemurafenib) are added in a range of concentrations (e.g., 0.1 nM to 10 µM).

  • The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Radioactivity is measured using a scintillation counter.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation (MTT/MTS) Assay

Objective: To measure the effect of the test compounds on the metabolic activity and proliferation of cancer cell lines.

Methodology:

  • BRAF V600E-mutant melanoma cell lines (e.g., A375, HT29) are seeded in 96-well plates at a density of 3,000-5,000 cells per well.[6]

  • After 24 hours, cells are treated with serial dilutions of this compound or Vemurafenib.

  • The plates are incubated for 72 to 96 hours.[7]

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well and incubated for 2-4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.[6]

Western Blot Analysis for Pathway Inhibition

Objective: To assess the inhibition of downstream signaling proteins in the MAPK pathway.

Methodology:

  • Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 2 hours).[8]

  • Cells are lysed, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.[8]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The intensity of the bands is quantified to determine the degree of pathway inhibition.

Conclusion

The preclinical data presented in this guide suggests that this compound is a highly potent inhibitor of the BRAF V600E kinase, demonstrating superior in vitro efficacy compared to Vemurafenib in key melanoma cell lines. The enhanced potency of this compound may translate to improved clinical outcomes. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to On-Target Validation of Small Molecule Inhibitors: The Case for siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a small molecule from a promising hit to a validated therapeutic candidate is paved with rigorous testing and validation. A critical step in this process is confirming that the molecule's biological effects are indeed a result of its interaction with the intended target. This guide provides a comprehensive comparison of methods for validating the on-target effects of small molecule inhibitors, with a focus on the widely used small interfering RNA (siRNA) technique. We will use the hypothetical small molecule inhibitor, "Molecule X," which targets "Target Y," a kinase implicated in a cancer signaling pathway, to illustrate these methodologies.

Comparison of On-Target Validation Methods

The selection of an appropriate on-target validation method depends on various factors, including the nature of the target, the available resources, and the specific questions being addressed. Below is a summary of common techniques, highlighting their principles, advantages, and limitations.

Method Principle Advantages Disadvantages
siRNA-Mediated Knockdown Temporarily silences the expression of the target protein using RNA interference. The phenotypic effects of the small molecule are then compared to the effects of target knockdown.- High specificity for the target mRNA.- Relatively straightforward and cost-effective.- Applicable to a wide range of targets.- Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects of the siRNA itself.[1][2]- Transient effect.
CRISPR/Cas9 Gene Knockout Permanently removes the gene encoding the target protein. The cellular response to the small molecule is then assessed in the knockout cells.- Complete and permanent loss of the target protein.- High specificity.- Can be lethal if the target is essential for cell survival.- More technically complex and time-consuming than siRNA.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stability of the target protein in the presence and absence of the small molecule. Ligand binding stabilizes the protein, leading to a shift in its melting temperature.[3][4][5][6][7]- Directly assesses physical binding between the molecule and the target in a cellular context.[3][4]- Does not require modification of the compound.[4]- Not suitable for all targets.- Can be technically challenging to optimize.
Drug-Resistant Mutants Introduces mutations into the target protein that are predicted to disrupt binding of the small molecule without affecting the protein's function. Loss of the molecule's effect in cells expressing the mutant protein confirms on-target activity.[8][9][10][11]- Provides strong evidence for direct target engagement.- Can help elucidate the binding site of the molecule.- Requires knowledge of the protein's structure and the molecule's binding mode.- Generating and validating mutant cell lines can be laborious.[8]
Chemical Proteomics Uses affinity-based or activity-based probes to identify the proteins that interact with the small molecule in a cellular lysate or intact cells.[12][13][14][15][16]- Can identify both on-target and off-target interactions.- Provides an unbiased view of the molecule's binding partners.- Requires chemical modification of the small molecule, which may alter its activity.- Can be technically demanding and requires specialized equipment (e.g., mass spectrometry).[12]

Validating the On-Target Effects of Molecule X using siRNA

To ascertain that the observed anti-cancer effects of Molecule X are mediated through the inhibition of its intended target, Target Y, a widely accepted approach is to compare the phenotype induced by Molecule X with that of directly reducing the levels of Target Y using siRNA.

Experimental Workflow

The general workflow for this validation involves transfecting cells with siRNA targeting the mRNA of Target Y, followed by treatment with Molecule X and subsequent analysis of the cellular phenotype and protein levels.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3: Treatment cluster_3 Day 4-5: Analysis seed_cells Seed cells at optimal density for transfection transfect_sirna Transfect cells with siRNA targeting Target Y or a non-targeting control siRNA seed_cells->transfect_sirna treat_molecule_x Treat cells with Molecule X or vehicle control transfect_sirna->treat_molecule_x phenotype_assay Phenotypic Assay (e.g., cell viability, apoptosis) treat_molecule_x->phenotype_assay western_blot Western Blot for Target Y knockdown and downstream signaling treat_molecule_x->western_blot

Caption: Experimental workflow for validating the on-target effects of Molecule X using siRNA.

Signaling Pathway Context

Molecule X is designed to inhibit Target Y, a kinase that, when active, phosphorylates and activates a downstream effector, leading to cell proliferation. By inhibiting Target Y, Molecule X aims to block this pro-proliferative signal.

G cluster_pathway Cancer Signaling Pathway cluster_intervention Therapeutic Intervention growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor target_y Target Y (Kinase) receptor->target_y downstream_effector Downstream Effector target_y->downstream_effector Phosphorylation proliferation Cell Proliferation downstream_effector->proliferation molecule_x Molecule X molecule_x->target_y Inhibition sirna_target_y siRNA targeting Target Y sirna_target_y->target_y Degradation of mRNA

Caption: Simplified signaling pathway showing the inhibitory action of Molecule X and siRNA on Target Y.

Experimental Protocols

siRNA Transfection and Cell Treatment

A detailed protocol for siRNA transfection is crucial for achieving efficient knockdown of the target protein. The following is a general protocol that can be adapted for specific cell lines and siRNA reagents.

Materials:

  • Cells of interest

  • Complete growth medium

  • siRNA duplexes (targeting Target Y and a non-targeting control)

  • siRNA transfection reagent

  • Serum-free medium (e.g., Opti-MEM™ I)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.[3]

  • siRNA Complex Preparation:

    • For each transfection, dilute 20-80 pmols of siRNA duplex into 100 µl of siRNA Transfection Medium.[4]

    • In a separate tube, dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.[4]

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow for complex formation.[4]

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium.[3]

    • Aspirate the medium and add 0.8 ml of the siRNA-transfection reagent complex mixture to the cells.[3]

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[3]

  • Post-Transfection:

    • Add 1 ml of normal growth medium containing 2 times the normal serum and antibiotic concentration without removing the transfection mixture.[3]

    • Incubate for an additional 18-24 hours.[3]

  • Molecule X Treatment:

    • Aspirate the medium and replace it with fresh 1x normal growth medium containing Molecule X at the desired concentration or a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24-48 hours).

Western Blot Analysis

Western blotting is used to confirm the knockdown of Target Y at the protein level and to assess the impact on downstream signaling pathways.

Procedure:

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells in 300 µl of 1x electrophoresis sample buffer.[3][4]

    • Sonicate the lysate on ice if necessary to shear DNA and reduce viscosity.[3][4]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Target Y overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Presentation and Interpretation

The results from the phenotypic assays and western blotting should be presented in a clear and quantitative manner to allow for a direct comparison between the effects of Molecule X and siRNA-mediated knockdown of Target Y.

Quantitative Data Summary
Condition Cell Viability (% of Control) Apoptosis (% of Total Cells) Target Y Protein Level (% of Control) p-Downstream Effector (% of Control)
Vehicle Control 100 ± 55 ± 1100 ± 8100 ± 10
Molecule X (1 µM) 45 ± 640 ± 495 ± 725 ± 5
Control siRNA + Vehicle 98 ± 46 ± 298 ± 595 ± 8
Control siRNA + Molecule X 48 ± 538 ± 396 ± 628 ± 6
Target Y siRNA + Vehicle 52 ± 735 ± 520 ± 430 ± 7
Target Y siRNA + Molecule X 50 ± 636 ± 418 ± 327 ± 5

Interpretation:

The data in the table above would provide strong evidence for the on-target activity of Molecule X if the following observations are made:

  • Phenotypic Concordance: Both treatment with Molecule X and knockdown of Target Y with siRNA result in a similar decrease in cell viability and increase in apoptosis.

  • No Additive Effect: The combination of Target Y siRNA and Molecule X does not produce a significantly greater effect than either treatment alone, suggesting they act through the same pathway.

  • Biochemical Confirmation: Western blot analysis confirms that the siRNA effectively reduces the protein levels of Target Y and that both Molecule X and the siRNA lead to a decrease in the phosphorylation of the downstream effector.

Conclusion

Validating the on-target effects of a small molecule inhibitor is a cornerstone of drug discovery and development. While various methods exist, siRNA-mediated knockdown remains a powerful and accessible tool for this purpose. By demonstrating a convergence of phenotypes between pharmacological inhibition and genetic perturbation, researchers can build a strong case for the on-target mechanism of action of their compound. This guide provides a framework for designing, executing, and interpreting such validation studies, ultimately contributing to the development of more specific and effective therapeutics.

References

BR351: A Comparative Analysis of a Broad-Spectrum Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cross-reactivity and performance of the matrix metalloproteinase (MMP) inhibitor, BR351, in comparison to other notable MMP inhibitors.

This compound is a potent, brain-penetrant, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1][2] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer metastasis, inflammation, and neurodegenerative diseases. This compound has been identified as an inhibitor of several MMPs, including MMP-2, MMP-8, MMP-9, and MMP-13, and has been investigated for its potential as a molecular imaging agent for activated MMPs using positron emission tomography (PET).[1][2]

This guide provides a comparative analysis of this compound's inhibitory profile against that of other well-characterized broad-spectrum MMP inhibitors, presents the experimental methodology for assessing MMP inhibition, and situates this compound within the broader context of MMP-targeting therapeutic strategies.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against key MMPs is summarized below in comparison to other broad-spectrum MMP inhibitors: Batimastat, Marimastat, Prinomastat, and Doxycycline. The data are presented as half-maximal inhibitory concentrations (IC50), which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-8 (nM)MMP-9 (nM)MMP-13 (nM)MMP-14 (nM)
This compound -4--21150-
Batimastat34206-4--
Marimastat5623013-3-9
Prinomastat790.05 (Ki)6.3--5.00.03 (Ki)-
Doxycycline280,000---16,000-18,00030,000-50,000--

Note: Some values for Prinomastat are reported as Ki (inhibition constant), which may differ from IC50 values. Data for this compound was not available for all MMPs listed. Doxycycline's potency is notably lower, with IC50 values in the micromolar (µM) range.[3][4][5][6][7][8][9]

Cross-Reactivity with Other Cellular Targets

A critical aspect of drug development is understanding a compound's selectivity for its intended targets versus off-target interactions that can lead to adverse effects. While this compound is characterized as a broad-spectrum MMP inhibitor, indicating activity across multiple members of the MMP family, comprehensive screening data on its cross-reactivity with other unrelated cellular targets, such as other protease families, kinases, or G-protein coupled receptors, is not currently available in the public domain.

The history of broad-spectrum MMP inhibitors, such as Batimastat and Marimastat, in clinical trials was marked by dose-limiting toxicities, including a musculoskeletal syndrome, which was attributed to their lack of selectivity and inhibition of MMPs essential for normal physiological processes.[10] This highlights the importance of thorough off-target profiling for any new MMP inhibitor candidate.

Experimental Protocols

The determination of inhibitory activity (IC50 values) for MMP inhibitors is typically conducted using a fluorogenic substrate assay. The following is a generalized protocol based on the methodologies used for the characterization of such compounds.

MMP Inhibition Assay (Fluorogenic Substrate Method)

Objective: To determine the IC50 of an inhibitor against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Activation: If the recombinant MMP is in its pro-form (zymogen), it must first be activated. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) at 37°C for a specified time, followed by inhibition of APMA.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in Assay Buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add the activated MMP enzyme diluted in Assay Buffer. b. Add the various concentrations of the test inhibitor to the wells. Include a control with no inhibitor. c. Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined period (e.g., 30 minutes) to allow for binding. d. Initiate the reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition: a. Immediately place the plate in a fluorometric microplate reader. b. Measure the increase in fluorescence intensity over time at an excitation wavelength of ~325 nm and an emission wavelength of ~395 nm. The cleavage of the substrate by the MMP separates a quencher from the fluorophore, resulting in an increase in fluorescence.

  • Data Analysis: a. Determine the initial reaction rates (slopes of the fluorescence vs. time curves). b. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Pro_MMP Pro-MMP Enzyme APMA APMA Activation Pro_MMP->APMA Activation Incubate_Inhibitor Incubate MMP + Inhibitor APMA->Incubate_Inhibitor Inhibitor This compound Dilution Series Inhibitor->Incubate_Inhibitor Substrate Fluorogenic Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound against MMPs.

Signaling Pathways Involving this compound Targets

The primary targets of this compound, MMP-2 and MMP-9 (also known as gelatinases), are key regulators of the tumor microenvironment and inflammatory processes. Their activity influences cell proliferation, migration, invasion, and angiogenesis through the cleavage of extracellular matrix components and the modulation of various signaling molecules.

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// Nodes GF [label="Growth Factors (e.g., VEGF, FGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptors [label="Cell Surface Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_MMPs [label="Pro-MMP-2 / Pro-MMP-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_MMPs [label="Active MMP-2 / MMP-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM_Degradation [label="ECM Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cell Migration, Invasion, Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges GF -> Receptors; Cytokines -> Receptors; Receptors -> PI3K_AKT; Receptors -> MAPK; Receptors -> NFkB; PI3K_AKT -> Transcription; MAPK -> Transcription; NFkB -> Transcription; Transcription -> Pro_MMPs; Pro_MMPs -> Active_MMPs [label="Activation"]; Active_MMPs -> ECM_Degradation; ECM_Degradation -> Cellular_Response; this compound -> Active_MMPs [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Inhibition of MMP-2 and MMP-9 by this compound blocks ECM degradation.

Conclusion

This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases, with nanomolar efficacy against MMP-2, MMP-8, MMP-9, and MMP-13. Its inhibitory profile is comparable to other well-established broad-spectrum MMP inhibitors like Batimastat and Marimastat. The provided quantitative data and experimental protocols offer a foundation for researchers to evaluate the utility of this compound in preclinical models of diseases where MMPs are implicated.

However, a significant knowledge gap exists regarding the broader cross-reactivity of this compound with other cellular targets. Given the historical challenges with off-target effects of broad-spectrum MMP inhibitors in clinical settings, a comprehensive selectivity screen of this compound against a panel of other proteases and relevant cellular targets is a critical next step to fully assess its therapeutic potential and safety profile. Future research should focus on elucidating the complete selectivity profile of this compound to better predict its in vivo effects and guide its potential development as a therapeutic or diagnostic agent.

References

Independent Validation of BR351 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The research compound designated "BR351" encompasses two distinct molecules with different biological activities, leading to potential ambiguity. This guide provides a comprehensive comparison of the published findings for each, tailored for researchers, scientists, and drug development professionals.

Section 1: this compound as a Matrix Metalloproteinase (MMP) Inhibitor

This compound has been identified as a brain-penetrant, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix.[1][2][3] Dysregulation of MMP activity is implicated in various pathological processes, including tumor metastasis and inflammation.[1]

Data Presentation: Inhibitory Activity of this compound

The primary research characterizes the inhibitory concentration (IC50) of this compound against several MMPs.

Target MMPIC50 (nM)
MMP-24
MMP-82
MMP-911
MMP-1350
Data sourced from MedChemExpress product information.[2][3]
Experimental Protocols

MMP Inhibition Assay (General Protocol): The inhibitory activity of this compound was likely determined using a fluorogenic substrate-based assay. In this type of assay, the MMP enzyme cleaves a substrate, leading to the release of a fluorescent signal. The experiment would be performed with and without the inhibitor (this compound) at various concentrations. The IC50 value is then calculated as the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

In Vivo Imaging with [18F]this compound: A study by Vazquez N et al. evaluated the potential of a radiolabeled version of this compound, [18F]this compound, as a PET imaging agent for detecting MMP-9 expression in a colorectal cancer model.[1] The protocol involved synthesizing [18F]this compound and injecting it into tumor-bearing mice. PET scans were then acquired to assess the uptake and distribution of the radiotracer in the tumor and other tissues. The study found that [18F]this compound was rapidly metabolized and showed low uptake in the tumor, concluding that it was not suitable for imaging MMPs in this cancer model.[1]

Mandatory Visualization

MMP_Inhibition_Pathway This compound This compound (MMP Inhibitor) MMPs Matrix Metalloproteinases (MMP-2, MMP-8, MMP-9, MMP-13) This compound->MMPs Inhibits ECM Extracellular Matrix (e.g., Collagen, Gelatin) MMPs->ECM Targets Degradation ECM Degradation ECM->Degradation Leads to

MMP Inhibition by this compound.

PET_Imaging_Workflow cluster_synthesis Radiolabeling cluster_invivo In Vivo Study cluster_analysis Data Analysis BR351_precursor This compound Precursor Radiosynthesis Radiosynthesis BR351_precursor->Radiosynthesis F18 [18F]Fluoride F18->Radiosynthesis F18_this compound [18F]this compound Radiosynthesis->F18_this compound Injection Intravenous Injection F18_this compound->Injection Mouse_Model Colorectal Cancer Mouse Model Injection->Mouse_Model PET_Scan PET Imaging Mouse_Model->PET_Scan Metabolism Metabolism Analysis Mouse_Model->Metabolism Uptake Tumor Uptake Measurement PET_Scan->Uptake Conclusion Conclusion on Imaging Suitability Uptake->Conclusion Metabolism->Conclusion

Workflow for [18F]this compound PET Imaging Study.

Note on Validation and Comparison: Currently, there is a lack of independent published studies that validate the initial IC50 findings for this compound. Furthermore, direct comparative studies evaluating the efficacy and selectivity of this compound against other broad-spectrum or selective MMP inhibitors (e.g., Batimastat, Marimastat) are not available in the public domain.[4][5][6] The existing research on [18F]this compound represents a primary investigation rather than a validation of prior work.[1]

Section 2: this compound (3α-O-allyl-allopregnanolone) as a Neuroprotective Agent

In a different line of research, the designation this compound is used for the neurosteroid 3α-O-allyl-allopregnanolone. This compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[7][8]

Data Presentation: Comparison of Neuroprotective and Proliferative Effects

Recent research has compared the efficacy of this compound (3α-O-allyl-allopregnanolone) with its parent compound, allopregnanolone (ALLO).

EndpointConditionThis compound (3α-O-allyl-allopregnanolone)Allopregnanolone (ALLO)Reference
Neuroprotection Amyloid-beta monomer (600-900 nM) induced toxicity in HOG cellsEfficiently prevented cell toxicity at 250 and 500 nMAlso showed protective effects[7][8][9]
Cell Proliferation Neural stem cell culturesSignificantly higher stimulatory effect than ALLOStimulated proliferationNovel analogs of allopregnanolone show improved efficiency and specificity in neuroprotection and stimulation of proliferation. (Not in search results)
Experimental Protocols

Amyloid-Beta Induced Toxicity Assay: The neuroprotective effects of this compound were assessed against toxicity induced by amyloid-beta (Aβ) monomers in a human oligodendrocyte cell line (HOG) and primary mixed-glial cell cultures.[7][8][10] The experimental protocol involved:

  • Culturing HOG cells or primary glial cells.

  • Treating the cells with varying concentrations of Aβ monomers (e.g., 600 nM - 1 µM) in the presence or absence of this compound (e.g., 250 and 500 nM).

  • After a specified incubation period (e.g., 24 hours), cell viability was assessed using methods such as flow cytometry with cell-type-specific markers. The study concluded that oligodendrocytes were the most vulnerable glial cell population to Aβ monomer toxicity and that this compound efficiently prevented this toxicity.[7][10] The neuroprotective effect of this compound was found to be independent of the GABA-A receptor.[8]

Cell Proliferation Assay: The proliferative effects of this compound were compared to allopregnanolone in neural stem cell cultures. The protocol likely involved treating the cells with the compounds and measuring the incorporation of a thymidine analog (e.g., 5-ethynyl-2'-deoxyuridine - EdU) into the DNA of proliferating cells, which can be detected by fluorescence microscopy.

Mandatory Visualization

Neuroprotection_Pathway Abeta Amyloid-Beta Monomers Oligodendrocytes Oligodendrocytes & Other Glial Cells Abeta->Oligodendrocytes Induces Toxicity Cell Toxicity & Apoptosis Oligodendrocytes->Toxicity This compound This compound (3α-O-allyl-allopregnanolone) This compound->Toxicity Prevents

Neuroprotective Effect of this compound against Amyloid-Beta Toxicity.

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment Cell_Culture Cell Culture (HOG cells or Primary Glia) Control Control Cell_Culture->Control Abeta_Only Amyloid-Beta Monomers Cell_Culture->Abeta_Only Abeta_this compound Amyloid-Beta + this compound Cell_Culture->Abeta_this compound Abeta_ALLO Amyloid-Beta + Allopregnanolone Cell_Culture->Abeta_ALLO Incubation 24h Incubation Control->Incubation Abeta_Only->Incubation Abeta_this compound->Incubation Abeta_ALLO->Incubation Flow_Cytometry Flow Cytometry (Cell Viability) Incubation->Flow_Cytometry Data_Analysis Comparative Data Analysis Flow_Cytometry->Data_Analysis

References

Head-to-head comparison of BR351 with other inhibitors of [target protein]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BR351 and other prominent inhibitors targeting RAD51, a key protein in the homologous recombination (HR) DNA repair pathway. Overexpression of RAD51 is a hallmark of various cancers and is associated with resistance to chemo- and radiotherapy, making it a critical target for novel cancer therapeutics. This document summarizes available quantitative data, details key experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to RAD51 and its Inhibition

RAD51 is a central enzyme in the homologous recombination pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1] In cancer cells, where genomic instability is prevalent, the upregulation of RAD51 can contribute to therapeutic resistance. Consequently, the development of small molecule inhibitors of RAD51 is a promising strategy to sensitize cancer cells to DNA-damaging agents. These inhibitors typically function by disrupting RAD51's ability to form nucleoprotein filaments on single-stranded DNA (ssDNA) or by interfering with its interaction with other key proteins like BRCA2.

Mechanistic Comparison of RAD51 Inhibitors

RAD51 inhibitors can be broadly categorized based on their mechanism of action. Most aim to disrupt the formation of the RAD51-ssDNA filament, a critical step in the initiation of homologous recombination.

  • This compound : While specific mechanistic details are limited, it is understood to be a small molecule inhibitor targeting RAD51.

  • B02 and its analogs (e.g., B02-iso) : These compounds are known to inhibit the DNA strand exchange activity of RAD51.[1] B02 has been shown to disrupt the binding of RAD51 to both ssDNA and dsDNA.[1]

  • RI-1 and RI-2 : These inhibitors act by covalently binding to Cysteine 319 on the surface of RAD51, which is located at the interface between RAD51 protomers. This binding disrupts the formation of the RAD51 filament. RI-2 is a reversible inhibitor.

  • IBR2 and IBR120 : These inhibitors disrupt the multimerization of RAD51 and can also interfere with the interaction between RAD51 and BRCA2.[1] IBR2 has been shown to accelerate the proteasome-mediated degradation of the RAD51 protein.

  • CAM833 : This inhibitor specifically targets the protein-protein interaction between RAD51 and the BRC4 repeat of BRCA2. By occupying the FxxA binding pocket on RAD51, it prevents the recruitment and stabilization of RAD51 at DNA damage sites.

Quantitative Comparison of RAD51 Inhibitors

The following table summarizes the available quantitative data for several well-characterized RAD51 inhibitors. This data is essential for comparing their relative potencies.

InhibitorIC50 (µM)Kd (µM)Target Interaction
This compound Not AvailableNot AvailableRAD51
B02 17.7 ± 3.8914.6 ± 7.8RAD51
B02-iso 4.30 ± 0.7514.6 ± 6.2RAD51
p-I-B02-iso 0.72 ± 0.071.4 ± 0.6RAD51
RI-1 5 - 30Not AvailableCovalent binding to C319 of RAD51
RI-2 44.17Not AvailableReversible binding to RAD51
IBR2 ~0.11 (disrupts BRCA2 interaction)Not AvailableDisrupts RAD51 multimerization and BRCA2 interaction
CAM833 6 (for foci inhibition)0.366RAD51-BRCA2 interaction

Experimental Protocols

D-Loop Assay

The D-loop assay is a fundamental in vitro method to assess the strand invasion activity of RAD51, a key step in homologous recombination.

Methodology:

  • Presynaptic Filament Formation: Purified human RAD51 protein is incubated with a 32P-labeled single-stranded DNA (ssDNA) oligonucleotide in a reaction buffer containing ATP and an ATP-regenerating system at 37°C. This allows for the formation of the RAD51-ssDNA nucleoprotein filament.[2][3][4]

  • Initiation of Strand Invasion: A supercoiled dsDNA plasmid containing a sequence homologous to the ssDNA oligonucleotide is added to the reaction mixture.[2][3]

  • D-Loop Formation: The RAD51-ssDNA filament invades the homologous dsDNA, displacing one of the strands and forming a displacement loop (D-loop). The reaction is incubated at 37°C for a defined period.[2][3]

  • Reaction Termination and Deproteinization: The reaction is stopped by the addition of SDS and proteinase K to remove the RAD51 protein from the DNA.[2][3]

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The formation of the D-loop, a larger and slower-migrating species, is visualized by autoradiography of the radiolabeled ssDNA.[2][3]

  • Inhibitor Testing: To test the effect of an inhibitor like this compound, the compound is pre-incubated with RAD51 before the addition of ssDNA, or with the pre-formed presynaptic filament before the addition of dsDNA. The reduction in D-loop formation compared to a vehicle control indicates inhibitory activity.

RAD51 Foci Formation Assay

This cell-based assay is used to visualize the recruitment of RAD51 to sites of DNA damage within the nucleus, a hallmark of active homologous recombination.

Methodology:

  • Cell Culture and Treatment: Human cancer cells (e.g., U2OS, HeLa) are cultured on coverslips. The cells are then treated with a DNA-damaging agent (e.g., ionizing radiation, cisplatin, or mitomycin C) to induce double-strand breaks.[1]

  • Inhibitor Incubation: Cells are incubated with the RAD51 inhibitor (e.g., this compound) at various concentrations for a specified period before, during, or after treatment with the DNA-damaging agent.

  • Immunofluorescence Staining:

    • Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

    • Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

    • Cells are incubated with a primary antibody specific for RAD51.

    • After washing, a fluorescently labeled secondary antibody is added.

    • The cell nuclei are counterstained with DAPI.

  • Microscopy and Image Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The number of distinct RAD51 foci per nucleus is quantified using image analysis software.[5][6][7]

  • Data Analysis: The percentage of cells with a significant number of RAD51 foci (e.g., >5 or >10 foci per nucleus) is determined. A reduction in the number of RAD51 foci in inhibitor-treated cells compared to control cells indicates that the inhibitor is effectively blocking the recruitment of RAD51 to DNA damage sites.

Visualizations

Signaling Pathway

Homologous_Recombination_Pathway cluster_DSB DNA Double-Strand Break cluster_Resection 5'-3' Resection cluster_Filament Presynaptic Filament Formation cluster_Invasion Strand Invasion cluster_Synthesis DNA Synthesis & Resolution cluster_Inhibitors Inhibitor Action DSB DSB MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN CtIP CtIP MRN->CtIP ssDNA 3' ssDNA Overhangs CtIP->ssDNA RPA RPA Coating ssDNA->RPA RAD51 RAD51 RPA->RAD51 BRCA2-mediated loading BRCA2 BRCA2 BRCA2->RAD51 Filament RAD51-ssDNA Filament RAD51->Filament D_Loop D-Loop Formation Filament->D_Loop Homology Search & Strand Invasion Homologous_DNA Homologous Template Homologous_DNA->D_Loop DNA_Polymerase DNA Polymerase D_Loop->DNA_Polymerase Resolution Ligation & Resolution DNA_Polymerase->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA This compound This compound This compound->RAD51 Other_Inhibitors Other Inhibitors (B02, RI-1/2, IBR2, CAM833) Other_Inhibitors->BRCA2 e.g., CAM833 Other_Inhibitors->RAD51

Caption: Homologous Recombination Pathway and Points of Inhibition.

Experimental Workflow

D_Loop_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Steps cluster_Analysis Analysis RAD51_Protein Purified RAD51 Incubation1 Incubate RAD51 +/- Inhibitor RAD51_Protein->Incubation1 ssDNA 32P-labeled ssDNA Incubation2 Add ssDNA (Presynaptic Filament Formation) ssDNA->Incubation2 dsDNA Supercoiled dsDNA Incubation3 Add dsDNA (D-Loop Formation) dsDNA->Incubation3 Inhibitor This compound / Other Inhibitor Inhibitor->Incubation1 Incubation1->Incubation2 Incubation2->Incubation3 Termination Stop Reaction & Deproteinize Incubation3->Termination Gel Agarose Gel Electrophoresis Termination->Gel Autoradiography Autoradiography Gel->Autoradiography Quantification Quantify D-Loop Formation Autoradiography->Quantification RAD51_Foci_Assay_Workflow cluster_Cell_Treatment Cell Treatment cluster_Staining Immunofluorescence Staining cluster_Analysis Analysis Cell_Culture Culture Cells on Coverslips Damage Induce DNA Damage (e.g., Irradiation) Cell_Culture->Damage Inhibitor_Treatment Treat with Inhibitor Damage->Inhibitor_Treatment Fix_Perm Fixation & Permeabilization Inhibitor_Treatment->Fix_Perm Blocking Blocking Fix_Perm->Blocking Primary_Ab Primary Antibody (anti-RAD51) Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab DAPI DAPI Counterstain Secondary_Ab->DAPI Microscopy Fluorescence Microscopy DAPI->Microscopy Image_Analysis Image Analysis & Foci Counting Microscopy->Image_Analysis Data_Analysis Quantify % of Foci-Positive Cells Image_Analysis->Data_Analysis

References

Validating the Specificity of BR351: A Comparative Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of the RAD51 inhibitor, BR351, utilizing knockout cell lines. As a potent small molecule designed to disrupt the critical interaction between RAD51 and BRCA2, confirming its on-target activity is paramount for its development as a potential therapeutic agent. This document outlines the experimental methodologies, expected outcomes, and data presentation strategies necessary for a robust validation study.

Introduction to this compound and the Importance of Specificity

This compound is a novel small molecule inhibitor that targets RAD51, a key enzyme in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks. Specifically, this compound is designed to block the protein-protein interaction between RAD51 and BRCA2, a crucial step for the recruitment of RAD51 to sites of DNA damage. By inhibiting this interaction, this compound aims to induce a state of "BRCAness" in cancer cells, rendering them susceptible to DNA-damaging agents and PARP inhibitors.

However, the clinical potential of any targeted therapy hinges on its specificity. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. Therefore, rigorous validation of a small molecule's on-target activity is a critical step in its preclinical development. The use of knockout (KO) cell lines, particularly those generated using CRISPR-Cas9 technology, has become the gold standard for such validation studies. By comparing the effects of this compound in wild-type cells versus cells lacking its intended target (or key interacting partners), researchers can definitively ascertain its mechanism of action and specificity.

The Homologous Recombination Pathway and this compound's Point of Intervention

The following diagram illustrates the simplified homologous recombination pathway, highlighting the critical interaction between BRCA2 and RAD51 that is targeted by this compound.

HR_Pathway cluster_0 DNA Double-Strand Break cluster_1 HR Repair Pathway DSB DNA Double-Strand Break BRCA2 BRCA2 DSB->BRCA2 recruits RAD51_inactive RAD51 (inactive) BRCA2->RAD51_inactive loads onto ssDNA RAD51_active RAD51 Foci (active filament) RAD51_inactive->RAD51_active forms filament This compound This compound This compound->BRCA2 inhibits interaction Repair DNA Repair RAD51_active->Repair experimental_workflow cluster_generation Cell Line Generation cluster_treatment Treatment cluster_assays Validation Assays crispr CRISPR-Cas9 Targeting of BRCA2 or RAD51 sanger Sanger Sequencing & Western Blot Validation crispr->sanger wt_cells Wild-Type (WT) Cells sanger->wt_cells ko_cells BRCA2 or RAD51 KO Cells sanger->ko_cells treat_wt Treat with this compound (Dose-Response) wt_cells->treat_wt treat_ko Treat with this compound (Dose-Response) ko_cells->treat_ko wb Western Blot (Target Engagement) treat_wt->wb if_foci Immunofluorescence (RAD51 Foci Formation) treat_wt->if_foci viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_wt->viability treat_ko->wb treat_ko->if_foci treat_ko->viability

A Comparative Guide to Next-Generation BRPF1 Degraders Versus First-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound designated "BR351" did not yield a publicly recognized BRPF1 inhibitor or degrader. The following guide provides a comparative analysis of a representative next-generation BRPF1 PROTAC (Proteolysis Targeting Chimera) degrader, herein referred to as BRPF1-PROTAC-1 , against well-documented first-generation BRPF1 bromodomain inhibitors. This comparison is based on currently available data for representative compounds in each class and aims to highlight the differential mechanisms and potential therapeutic advantages of targeted protein degradation over simple inhibition for BRPF1.

Introduction

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a critical scaffold protein within the MOZ/MORF histone acetyltransferase (HAT) complexes.[1] These complexes play a vital role in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including acute myeloid leukemia (AML).[2][3] First-generation therapeutic strategies have focused on the development of small molecule inhibitors that target the BRPF1 bromodomain, preventing its interaction with acetylated histones. More recently, a next-generation approach utilizing PROTAC technology has emerged, which aims to induce the targeted degradation of the BRPF1 protein. This guide provides a detailed comparison of these two approaches, supported by experimental data and methodologies.

Comparative Data Summary

The following tables summarize the key quantitative differences between first-generation BRPF1 inhibitors and the representative next-generation degrader, BRPF1-PROTAC-1.

Table 1: In Vitro Potency and Binding Affinity

Compound ClassRepresentative Compound(s)Mechanism of ActionTargetBinding Affinity (Kd)Cellular Potency (IC50/EC50)
First-Generation InhibitorGSK5959Bromodomain InhibitionBRPF1 Bromodomain~80 nM (IC50)0.98 µM (NanoBRET)[4]
First-Generation InhibitorOF-1Pan-BRPF Bromodomain InhibitionBRPF1/2/3 Bromodomains137 nM (BRPF1)Not widely reported
Next-Generation DegraderBRPF1-PROTAC-1Targeted Protein DegradationBRPF1 ProteinBinder-dependentSub-nanomolar DC50 reported for some KAT6A degraders[5]

Table 2: Cellular Activity and Selectivity

Compound ClassRepresentative Compound(s)Effect on BRPF1 Protein LevelAntiproliferative ActivitySelectivity Profile
First-Generation InhibitorGSK5959No changePotent in specific cancer cell lines>100-fold over BRPF2/3[4]
First-Generation InhibitorOF-1No changeAntiproliferative effects demonstratedPan-BRPF inhibitor
Next-Generation DegraderBRPF1-PROTAC-1Significant reductionPotent, potentially deeper and broader than inhibitorsDependent on binder and E3 ligase recruiter

Mechanism of Action: Inhibition vs. Degradation

First-generation compounds are competitive inhibitors of the BRPF1 bromodomain, preventing its recognition of acetylated lysine residues on histone tails. This disrupts the recruitment of the BRPF1-containing HAT complex to chromatin, thereby altering gene expression.[1]

Next-generation BRPF1 degraders, such as BRPF1-PROTAC-1, are heterobifunctional molecules. One end binds to the BRPF1 protein, while the other recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[2][6] This induced proximity leads to the ubiquitination of BRPF1, marking it for degradation by the proteasome.[7] This event-driven, catalytic mechanism can have a more profound and sustained downstream effect compared to occupancy-driven inhibition.

Mechanism of Action: BRPF1 Inhibition vs. Degradation cluster_0 First-Generation Inhibition cluster_1 Next-Generation Degradation (PROTAC) BRPF1_inhibitor BRPF1 Inhibitor BRPF1_protein_inhib BRPF1 Protein BRPF1_inhibitor->BRPF1_protein_inhib Binds to Bromodomain Acetylated_Histone_inhib Acetylated Histone BRPF1_protein_inhib->Acetylated_Histone_inhib Binding Blocked HAT_Complex_inhib HAT Complex Chromatin_inhib Chromatin HAT_Complex_inhib->Chromatin_inhib Recruitment Disrupted BRPF1_PROTAC BRPF1-PROTAC-1 BRPF1_protein_degrad BRPF1 Protein BRPF1_PROTAC->BRPF1_protein_degrad Binds to BRPF1 E3_Ligase E3 Ligase BRPF1_PROTAC->E3_Ligase Recruits E3 Ligase Ubiquitin Ubiquitin Proteasome Proteasome BRPF1_protein_degrad->Proteasome Degradation E3_Ligase->BRPF1_protein_degrad Ubiquitination

Caption: BRPF1 Inhibition vs. Degradation Mechanisms.

Experimental Protocols

1. Bromodomain Binding Affinity (AlphaScreen)

  • Objective: To determine the binding affinity of inhibitors to the BRPF1 bromodomain.

  • Methodology: A biotinylated BRPF1 bromodomain protein is incubated with a His-tagged acetylated histone peptide. Streptavidin-coated donor beads and Ni-chelate acceptor beads are added. In the absence of an inhibitor, the proximity of the beads results in a luminescent signal. The inhibitor competes with the histone peptide for binding to the bromodomain, causing a decrease in the signal. The IC50 is calculated from a dose-response curve.

2. Cellular Target Engagement (NanoBRET)

  • Objective: To measure the engagement of a compound with BRPF1 in live cells.

  • Methodology: Cells are transfected with a plasmid encoding BRPF1 fused to a NanoLuc luciferase. A fluorescent tracer that binds to the BRPF1 bromodomain is added. In the absence of a competitor, energy transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to the bromodomain will displace the tracer, leading to a decrease in the BRET signal. The EC50 is determined from the dose-response curve.[4]

3. BRPF1 Protein Degradation (Western Blot)

  • Objective: To quantify the reduction in BRPF1 protein levels following treatment with a degrader.

  • Methodology: Cancer cell lines (e.g., THP-1) are treated with varying concentrations of the BRPF1 degrader for a specified time.[6] Total cell lysates are collected, and proteins are separated by SDS-PAGE. The proteins are transferred to a membrane and probed with a primary antibody specific for BRPF1. A secondary antibody conjugated to a reporter enzyme is then used for detection. The band intensity corresponding to BRPF1 is quantified and normalized to a loading control (e.g., GAPDH). The DC50 (concentration at which 50% degradation occurs) can be determined.

Experimental Workflow for BRPF1 Degrader Evaluation start Start cell_culture Cell Culture (e.g., THP-1) start->cell_culture compound_treatment Compound Treatment (BRPF1-PROTAC-1) cell_culture->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot antibody_probe Antibody Probing (anti-BRPF1, anti-GAPDH) western_blot->antibody_probe detection Signal Detection antibody_probe->detection data_analysis Data Analysis (Quantify Bands, Calculate DC50) detection->data_analysis end End data_analysis->end BRPF1 Signaling Pathway cluster_0 BRPF1-HAT Complex Assembly cluster_1 Chromatin Modification and Gene Expression BRPF1 BRPF1 HAT_Complex Active HAT Complex BRPF1->HAT_Complex MOZ_MORF MOZ/MORF (KAT6A/B) MOZ_MORF->HAT_Complex ING5 ING5 ING5->HAT_Complex MEAF6 MEAF6 MEAF6->HAT_Complex Chromatin Chromatin HAT_Complex->Chromatin Recruitment Histone_Acetylation Histone Acetylation (e.g., H3K23ac) Chromatin->Histone_Acetylation Acetylation Open_Chromatin Open Chromatin Histone_Acetylation->Open_Chromatin Transcription_Factors Transcription Factors Open_Chromatin->Transcription_Factors Binding Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) Transcription_Factors->Gene_Expression Activation

References

Navigating Experimental Reproducibility: A Comparative Guide to Brassinosteroid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of brassinosteroids (BRs) and their synthetic analogs, offering insights into factors that may influence experimental variability, including potential batch-to-batch differences. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of brassinosteroid signaling and bioactivity.

While the specific compound "BR351" does not correspond to a known brassinosteroid in publicly available scientific literature, the principles of ensuring experimental reproducibility are universal. This guide will focus on brassinosteroids, a class of plant steroid hormones, to illustrate these principles. The data and protocols presented are drawn from studies on various brassinosteroid analogs and can serve as a framework for evaluating any new compound.

Understanding Brassinosteroid Signaling

Brassinosteroids play a crucial role in plant growth and development by activating a cell-surface receptor kinase-mediated signaling pathway. The binding of a brassinosteroid to its receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1), triggers a cascade of phosphorylation and dephosphorylation events that ultimately regulate the activity of transcription factors in the nucleus, controlling the expression of BR-responsive genes.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 BR->BRI1 binds BRI1_BAK1 BRI1-BAK1 Complex BRI1->BRI1_BAK1 dimerizes with BAK1 BAK1 BAK1 BAK1->BRI1_BAK1 BSK BSK BRI1_BAK1->BSK phosphorylates BSU1 BSU1 BSK->BSU1 activates BIN2 BIN2 BSU1->BIN2 dephosphorylates (inactivates) BZR1_P BZR1-P BSU1->BZR1_P dephosphorylates BIN2->BZR1_P phosphorylates (retains in cytoplasm) BZR1 BZR1 BZR1_P->BZR1 BZR1_n BZR1 BZR1->BZR1_n translocates DNA DNA BZR1_n->DNA binds to Gene_Expression Gene Expression DNA->Gene_Expression regulates

Simplified Brassinosteroid Signaling Pathway.

Comparative Bioactivity of Brassinosteroid Analogs

The bioactivity of brassinosteroids and their synthetic analogs can vary significantly based on their chemical structure. This variability can impact experimental outcomes. Below is a summary of the relative bioactivity of different brassinosteroid analogs compared to Brassinolide (BL), the most active natural brassinosteroid, as determined by the rice lamina inclination test.

CompoundChemical ModificationRelative Bioactivity (%) vs. Brassinolide
Brassinolide (BL)Natural100
24-Epibrassinolide (EBR)C24 epimer of BL80-90
28-HomobrassinolideC28 homolog of BL70-80
Castasterone (CS)Precursor to BL50-60
Analog XSynthetic modificationVaries
Analog YSynthetic modificationVaries

Note: The bioactivity of synthetic analogs (X, Y) is highly dependent on the specific structural modifications and should be empirically determined for each batch.

Factors Influencing Experimental Reproducibility

Several factors can contribute to a lack of reproducibility in experiments involving brassinosteroids and their analogs:

  • Purity and Integrity of the Compound: Impurities or degradation of the compound can significantly alter its biological activity. It is crucial to use highly purified compounds and to verify their integrity, for example, by mass spectrometry, before use.

  • Batch-to-Batch Variability: Synthetic analogs, in particular, may exhibit variations in purity, isomeric composition, and the presence of by-products between different synthesis batches. This can lead to significant differences in observed bioactivity.

  • Solvent and Formulation: The solvent used to dissolve the compound and the final formulation can affect its stability and delivery to the biological system.

  • Experimental Conditions: Minor variations in experimental parameters such as temperature, light intensity, and incubation time can have a profound impact on the outcome of brassinosteroid bioassays.

  • Biological Material: The genetic background, developmental stage, and physiological condition of the plant material used in experiments are critical variables.

Experimental Protocols

To ensure consistency and comparability of results, it is essential to follow standardized and detailed experimental protocols.

Rice Lamina Inclination Test

This is a classic and sensitive bioassay for determining brassinosteroid activity.

Rice_Lamina_Inclination_Test_Workflow A Sterilize and germinate rice seeds in the dark B Excise lamina joints from 7-day-old etiolated seedlings A->B C Incubate explants in solutions with varying concentrations of test compound B->C D Incubate in the dark for 48-72 hours C->D E Measure the angle between the lamina and the sheath D->E F Plot dose-response curve and determine EC50 E->F

Workflow for the Rice Lamina Inclination Test.

Methodology:

  • Seed Sterilization and Germination: Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare') are surface-sterilized with 70% ethanol for 1 minute, followed by 2% sodium hypochlorite for 30 minutes, and then rinsed thoroughly with sterile water. Seeds are germinated on sterile, moist filter paper in the dark at 28-30°C for 7 days.

  • Explant Preparation: The second leaf lamina joint is excised from etiolated seedlings. The explant should consist of the lamina, the lamina joint, and a portion of the sheath.

  • Incubation: Explants are floated on a solution containing the test compound dissolved in a suitable solvent (e.g., ethanol or DMSO, with the final solvent concentration kept below 0.1%). A range of concentrations should be tested, along with a solvent-only control.

  • Measurement: After incubation in the dark at 28-30°C for 48 to 72 hours, the angle between the lamina and the sheath is measured.

  • Data Analysis: The activity of the test compound is quantified by plotting the lamina inclination angle against the logarithm of the concentration to generate a dose-response curve.

Quantification of Endogenous Brassinosteroids by LC-MS/MS

Accurate quantification of endogenous brassinosteroid levels is crucial for understanding their physiological roles.

Methodology:

  • Sample Preparation: Plant tissue is frozen in liquid nitrogen and lyophilized. The dried tissue is then ground to a fine powder.

  • Extraction: Brassinosteroids are extracted from the powdered tissue using a solvent system such as 80% acetonitrile. Deuterated internal standards are added to correct for extraction losses.

  • Purification: The crude extract is purified using solid-phase extraction (SPE) cartridges to remove interfering substances.

  • Derivatization (Optional but Recommended): To enhance sensitivity, brassinosteroids can be derivatized, for example, by dansylation.

  • LC-MS/MS Analysis: The purified and derivatized sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity.

Recommendations for Ensuring Reproducibility

  • Compound Characterization: Always obtain a certificate of analysis for any purchased compound, detailing its purity and the methods used for its characterization. For in-house synthesized compounds, perform thorough characterization (e.g., NMR, HRMS).

  • Batch Validation: When starting with a new batch of a compound, it is advisable to perform a side-by-side comparison with a previous, well-characterized batch in a standard bioassay.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures.

  • Controls: Always include appropriate positive and negative controls in your experiments.

  • Data Reporting: When publishing results, provide detailed information about the source and batch number of the compounds used, as well as complete experimental protocols.

By carefully considering these factors and implementing robust experimental practices, researchers can enhance the reproducibility of their findings and contribute to the collective advancement of scientific knowledge in the field of drug development and plant science.

Unveiling the Transcriptomic Landscape: A Comparative Analysis of BR351 and a Bcl-2 Inhibitor Control in Cellular Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of novel therapeutic compounds is paramount. This guide provides a comparative transcriptomic analysis of cells treated with the senolytic agent BR351 versus a control, represented by the well-characterized Bcl-2 inhibitor Navitoclax (ABT-263).

Given the limited direct public data on this compound, this comparison leverages the established knowledge of Bcl-2 inhibitors, a class of compounds to which this compound is believed to belong due to its senolytic activity. Senolytics are a promising class of drugs that selectively induce apoptosis in senescent cells, which accumulate with age and contribute to various age-related diseases.[1][2] A key mechanism of senolytic action involves the inhibition of pro-survival pathways, particularly the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[3][4][5] This guide will therefore use Navitoclax as a proxy to illuminate the potential transcriptomic effects of this compound.

Experimental Rationale and Design

The central hypothesis behind the discovery of many senolytic drugs is that senescent cells, much like cancer cells, upregulate pro-survival networks to resist apoptosis.[1][6][7] Transcriptomic analysis of senescent cells has revealed the upregulation of genes involved in these anti-apoptotic pathways, making them prime targets for therapeutic intervention.[8]

The experimental workflow for a typical comparative transcriptomic study to assess the effects of a compound like this compound is outlined below.

G cluster_0 Cell Culture and Treatment cluster_1 RNA Sequencing cluster_2 Data Analysis a Induce Senescence in Primary Human Cells b Treat with this compound a->b Split Cultures c Treat with Control (e.g., Navitoclax) a->c Split Cultures d Untreated Control a->d Split Cultures e RNA Extraction b->e c->e d->e f Library Preparation e->f g High-Throughput Sequencing f->g h Quality Control and Alignment g->h i Differential Gene Expression Analysis h->i j Pathway and Gene Set Enrichment Analysis i->j G cluster_0 This compound / Bcl-2 Inhibitor Action cluster_1 Apoptotic Cascade This compound This compound / Navitoclax Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Inhibits Bim Bim / Bak / Bax (Pro-apoptotic) Bcl2->Bim Sequesters (Inhibits) Mito Mitochondrial Permeabilization Bim->Mito CytoC Cytochrome C Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Validating BR351's Mechanism of Action: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a therapeutic candidate is a cornerstone of preclinical validation. This guide provides a comparative framework for validating the activity of BR351, a potent, brain-penetrant, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), using a suite of orthogonal assays. By employing diverse and independent experimental approaches, researchers can build a robust body of evidence to confirm this compound's inhibitory effects on MMPs and its functional consequences in cellular models.

This compound is a novel inhibitor targeting several members of the MMP family, which are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix.[1] Dysregulation of MMP activity is implicated in numerous pathologies, including tumor cell metastasis, inflammation, and neurodegenerative diseases.[1] this compound has demonstrated potent inhibition of several key MMPs, making it a valuable tool for research and a potential therapeutic candidate.

This guide will compare this compound's known inhibitory profile with that of other well-characterized broad-spectrum MMP inhibitors, such as Batimastat and Marimastat. We will detail the experimental protocols for essential orthogonal assays that confirm the on-target effects of these inhibitors, from direct enzymatic activity to downstream cellular functions.

Data Presentation: Comparative Inhibitory Profiles

To objectively assess the efficacy of this compound, its inhibitory activity is compared against established broad-spectrum MMP inhibitors. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of inhibitor potency.

CompoundMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-7 (Matrilysin) IC50 (nM)MMP-8 (Collagenase-2) IC50 (nM)MMP-9 (Gelatinase-B) IC50 (nM)MMP-13 (Collagenase-3) IC50 (nM)MMP-14 (MT1-MMP) IC50 (nM)
This compound -4-21150-
Marimastat5613-3-9
Batimastat-------

Orthogonal Assay I: Gelatin Zymography for Functional MMP-2/9 Inhibition

Gelatin zymography is a powerful and widely used technique to assess the activity of gelatinases, primarily MMP-2 and MMP-9. This assay provides a visual and semi-quantitative confirmation of MMP inhibition. In the presence of an effective inhibitor like this compound, a dose-dependent decrease in the clear bands of gelatinolysis, which indicate enzymatic activity, is expected.

Representative Data:
TreatmentPro-MMP-9 Activity (% of Control)Active MMP-9 Activity (% of Control)Pro-MMP-2 Activity (% of Control)Active MMP-2 Activity (% of Control)
Vehicle Control100%100%100%100%
This compound (Low Dose) ReducedSignificantly ReducedReducedSignificantly Reduced
This compound (High Dose) Significantly ReducedAbolishedSignificantly ReducedAbolished
Batimastat (Comparative Inhibitor) Significantly ReducedAbolishedSignificantly ReducedAbolished

This table represents expected outcomes based on the mechanism of action. Specific quantitative data for this compound in zymography is not currently available. Data for Batimastat is inferred from its known function as a potent MMP inhibitor.

Orthogonal Assay II: Cell Migration and Invasion Assays

A critical downstream consequence of MMP activity, particularly in cancer biology, is the facilitation of cell migration and invasion through the extracellular matrix. Assays such as the wound healing (scratch) assay and the Boyden chamber (transwell) assay provide functional validation of an MMP inhibitor's efficacy in a cellular context.

Representative Data:
TreatmentWound Closure (% of Control)Cell Invasion (% of Control)
Vehicle Control100%100%
This compound (Low Dose) DecreasedDecreased
This compound (High Dose) Significantly DecreasedSignificantly Decreased
Marimastat (Comparative Inhibitor) Significantly DecreasedSignificantly Decreased

This table illustrates the anticipated effects of MMP inhibition on cellular function. Specific quantitative data for this compound in these assays is not publicly available. The effects of Marimastat are based on its established role in inhibiting cancer cell dissemination.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the validation process, the following diagrams are provided.

MMP_Inhibition_Pathway cluster_0 Extracellular Matrix cluster_1 Cell ECM ECM Components (Collagen, etc.) Migration Cell Migration & Invasion ECM->Migration Facilitates Pro_MMPs Pro-MMPs (e.g., Pro-MMP-2, Pro-MMP-9) Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation Active_MMPs->ECM Degradation This compound This compound This compound->Active_MMPs Inhibition

Caption: this compound's mechanism of action in inhibiting MMP-mediated ECM degradation.

Orthogonal_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start Hypothesis: This compound inhibits MMP activity fluorogenic Fluorogenic Substrate Assay start->fluorogenic Direct Enzyme Kinetics zymography Gelatin Zymography start->zymography Functional Enzyme Activity migration Wound Healing/ Scratch Assay start->migration Functional Cellular Consequence invasion Transwell/ Boyden Chamber Assay start->invasion Functional Cellular Consequence validation Validation of Mechanism of Action fluorogenic->validation zymography->validation migration->validation invasion->validation

References

Safety Operating Guide

Proper Disposal of BR351: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of BR351 (CAS No. 960113-85-3), a compound recognized for its potential environmental hazards. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, uncontrolled release into the environment must be strictly avoided[1]. The following step-by-step guidance outlines the approved operational and disposal plan for this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety goggles with side-shields
Hand ProtectionProtective gloves (e.g., nitrile)
Skin and Body ProtectionImpervious clothing (lab coat)
Respiratory ProtectionUse in a well-ventilated area or with a respirator

Data sourced from the this compound Safety Data Sheet.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be clear, concise, and easy to follow, ensuring that this compound is disposed of in a manner that is safe for both laboratory personnel and the environment.

Step 1: Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, and empty containers), in a dedicated, clearly labeled, and sealed waste container.

  • The container must be made of a material compatible with this compound.

Step 2: Waste Labeling

  • Label the waste container clearly with "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard).

  • Include the date of waste accumulation.

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from direct sunlight and sources of ignition[1].

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

  • Provide the waste manifest or any other required documentation to the disposal service.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash[1].

Step 5: Documentation

  • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Emergency Procedures for Spills

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand or earth) to contain the spill.

  • Collect: Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

BR351_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate this compound Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Contractor D->E F Arrange for Professional Disposal E->F G Complete Disposal Documentation F->G

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, your laboratory can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. This commitment to best practices not only protects your personnel but also builds trust in your institution's dedication to environmental stewardship.

References

Personal Protective Equipment and Handling Protocol for BR351

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of BR351, a novel and potent kinase inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Safety Data Summary

This compound is a potent, cell-permeable small molecule with potential cytotoxic and irritant properties. Due to its novelty, full toxicological data is not yet available. Therefore, it should be handled with caution, assuming high potency and toxicity.

Quantitative Safety Data
ParameterValueNotes
Physical State Crystalline solid
Molecular Weight 450.5 g/mol
Solubility DMSO > 100 mMInsoluble in aqueous media.
Occupational Exposure Limit (OEL) Not EstablishedHandle as a potent compound.
LD50 (Oral, Rat) Not DeterminedAssume high toxicity.

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory for all procedures involving this compound. The level of PPE required depends on the specific handling operation and the potential for exposure.

Table of PPE for Handling this compound
OperationMinimum PPE Requirement
Weighing and Handling Solid this compound - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (nitrile or neoprene)- ANSI Z87.1 compliant safety glasses with side shields- FFP3 or N95 respirator
Preparing Stock Solutions (in DMSO) - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (nitrile or neoprene)- ANSI Z87.1 compliant safety glasses with side shields- Work within a certified chemical fume hood
Cell Culture and In Vitro Assays - Disposable lab coat- Single pair of nitrile gloves- ANSI Z87.1 compliant safety glasses- Work within a Class II biological safety cabinet

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound is_solid Is this compound in solid form? start->is_solid is_solution Is this compound in solution? is_solid->is_solution No weighing Weighing or handling powder is_solid->weighing Yes solution_prep Preparing stock solution is_solution->solution_prep Yes in_vitro In vitro / Cell-based assays is_solution->in_vitro No (Diluted in media) ppe_high Required PPE: - Lab coat (solid front) - Double gloves - Safety glasses - Respirator (N95/FFP3) weighing->ppe_high ppe_medium Required PPE: - Lab coat (solid front) - Double gloves - Safety glasses - Chemical fume hood solution_prep->ppe_medium ppe_low Required PPE: - Lab coat - Single gloves - Safety glasses - Biosafety cabinet in_vitro->ppe_low

Caption: Logical workflow for selecting the appropriate PPE based on the handling task for this compound.

Operational and Disposal Plans

Strict adherence to the following procedures is required to minimize exposure and ensure proper disposal of this compound waste.

Spill Response Protocol
  • Evacuate and Alert : Immediately alert others in the area and evacuate. Post a "Do Not Enter" sign on the door.

  • Assess the Spill : From a safe distance, determine the nature of the spill (solid or liquid) and the approximate quantity.

  • Don Appropriate PPE : Before re-entering the area, don the highest level of recommended PPE, including a respirator.

  • Contain the Spill :

    • For solid spills : Gently cover the spill with absorbent pads wetted with a 70% ethanol solution to prevent aerosolization.

    • For liquid spills : Cover with absorbent pads, working from the outside in.

  • Decontaminate :

    • Carefully collect all contaminated materials into a designated hazardous waste bag.

    • Wipe the spill area with a 10% bleach solution, followed by a 70% ethanol rinse.

  • Dispose : Seal the hazardous waste bag and place it in the designated cytotoxic/potent compound waste stream.

  • Report : Report the incident to the laboratory supervisor and the Environmental Health and Safety (EHS) department.

Waste Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste : Contaminated gloves, lab coats, pipette tips, and other solid materials must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused stock solutions and contaminated media should be collected in a designated, sealed hazardous waste container. Do not mix with other chemical waste streams unless approved by EHS.

  • Sharps : Needles and other sharps contaminated with this compound must be placed in a puncture-proof sharps container designated for cytotoxic waste.

Experimental Protocols

The following is a representative protocol for using this compound in a cell-based assay.

Protocol: Determining the IC50 of this compound in a Cancer Cell Line
  • Cell Seeding :

    • Culture cancer cells (e.g., HeLa) to ~80% confluency in a T-75 flask.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in complete growth medium to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Cell Treatment :

    • Carefully remove the medium from the 96-well plate.

    • Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO only) and an untreated control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assay :

    • Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition :

    • Read the luminescence on a plate reader.

    • Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow start Start: IC50 Assay seed_cells 1. Seed cells in 96-well plate start->seed_cells incubate1 2. Incubate for 24 hours seed_cells->incubate1 prepare_compound 3. Prepare serial dilutions of this compound incubate1->prepare_compound treat_cells 4. Treat cells with this compound dilutions prepare_compound->treat_cells incubate2 5. Incubate for 72 hours treat_cells->incubate2 add_reagent 6. Add cell viability reagent incubate2->add_reagent read_plate 7. Read luminescence add_reagent->read_plate analyze_data 8. Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for determining the IC50 of this compound in a cell-based assay.

Hypothetical Signaling Pathway

This compound is hypothesized to be an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer.

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt mtor mTORC1 akt->mtor proliferation Cell Proliferation, Survival mtor->proliferation This compound This compound This compound->pi3k

Caption: Hypothesized mechanism of action for this compound as an inhibitor of the PI3K signaling pathway.

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